molecular formula C9H10N6O B606499 CAN508 CAS No. 140651-18-9

CAN508

Número de catálogo: B606499
Número CAS: 140651-18-9
Peso molecular: 218.22 g/mol
Clave InChI: AYZRKFOEZQBUEA-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
Usually In Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

CAN-508 is a member of the class of pyrazoles that is 1H-pyrazole substituted by amino, (4-hydroxyphenyl)diazenyl, and amino groups at positions 3, 4 and 5, respectively. It is a CDK9 inhibitor (IC50 = 0.35 muM) with 38-fold selectivity for CDK9/cyclin T over other CDK/cyclin complexes. It has a role as an angiogenesis inhibitor, an EC 2.7.11.22 (cyclin-dependent kinase) inhibitor, an antineoplastic agent and an apoptosis inducer. It is a member of pyrazoles, a member of phenols, an aromatic amine and a monoazo compound.

Propiedades

IUPAC Name

4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N6O/c10-8-7(9(11)15-14-8)13-12-5-1-3-6(16)4-2-5/h1-4,16H,(H5,10,11,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AYZRKFOEZQBUEA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1N=NC2=C(NN=C2N)N)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90901895
Record name NoName_1070
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90901895
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

140651-18-9
Record name CAN-508
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0140651189
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CAN-508
Source DrugBank
URL https://www.drugbank.ca/drugs/DB07731
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name CAN-508
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZG0O47K626
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

CAN508: A Technical Guide to its Mechanism of Action in Endothelial Cells

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CAN508 is a small molecule inhibitor with demonstrated anti-angiogenic properties, primarily functioning through the selective inhibition of Positive Transcription Elongation Factor b (P-TEFb). This document provides a comprehensive technical overview of the mechanism of action of this compound in endothelial cells. By inhibiting P-TEFb, this compound effectively curtails critical processes in angiogenesis, including endothelial cell migration and tube formation. Furthermore, this compound has been shown to reduce the expression of Vascular Endothelial Growth Factor (VEGF) in cancer cells, a key signaling molecule that drives angiogenesis. While a direct regulatory link between this compound and the STAT3 signaling pathway in endothelial cells has not been definitively established, the known interplay between P-TEFb and STAT3 suggests a potential indirect modulatory role. This guide consolidates available data, presents detailed experimental protocols, and visualizes the key signaling pathways to facilitate further research and drug development efforts targeting tumor angiogenesis.

Core Mechanism of Action: P-TEFb Inhibition

This compound is a 3,5-diaminopyrazole compound that exhibits high selectivity as a P-TEFb inhibitor[1]. P-TEFb, a heterodimer of cyclin-dependent kinase 9 (CDK9) and a T-type cyclin, plays a crucial role in the regulation of transcription by phosphorylating the C-terminal domain of RNA Polymerase II (RNAPII)[1]. This phosphorylation event is essential for the transition from abortive to productive transcriptional elongation.

By inhibiting the kinase activity of P-TEFb, this compound effectively stalls transcriptional elongation, leading to a reduction in the synthesis of messenger RNA (mRNA) for a wide array of genes, including those critical for angiogenesis[1].

Impact on Endothelial Cell Function

The primary anti-angiogenic effects of this compound in endothelial cells are a direct consequence of P-TEFb inhibition. The key observed effects include:

  • Inhibition of Endothelial Cell Migration: The movement of endothelial cells is a fundamental step in the formation of new blood vessels. This compound has been shown to inhibit this process[1].

  • Inhibition of Endothelial Cell Tube Formation: The organization of endothelial cells into three-dimensional tubular structures is a hallmark of angiogenesis. This compound effectively blocks this crucial step[1].

  • Reduction of mRNA Synthesis: As a direct result of P-TEFb inhibition, this compound leads to a general decrease in mRNA synthesis within endothelial cells[1].

Quantitative Data

ParameterEffect of this compoundCell TypeQuantitative DataReference
Endothelial Cell MigrationInhibitionEndothelial CellsNot Available[1]
Endothelial Cell Tube FormationInhibitionEndothelial CellsNot Available[1]
mRNA SynthesisReductionEndothelial CellsNot Available[1]
VEGF ExpressionReductionHuman Cancer Cell LinesNot Available[1]

Signaling Pathways

P-TEFb-Mediated Transcription Elongation

The central mechanism of this compound revolves around the inhibition of the P-TEFb signaling pathway.

PTEFb_Pathway cluster_transcription Transcription Machinery This compound This compound PTEFb P-TEFb (CDK9/Cyclin T) This compound->PTEFb Inhibits RNAPII_CTD RNA Polymerase II (C-Terminal Domain) PTEFb->RNAPII_CTD Phosphorylates pRNAPII_CTD Phosphorylated RNAPII-CTD Transcription_Elongation Transcriptional Elongation pRNAPII_CTD->Transcription_Elongation mRNA_Synthesis mRNA Synthesis (e.g., for migration, tube formation) Transcription_Elongation->mRNA_Synthesis

Figure 1: this compound inhibits P-TEFb, preventing RNAPII phosphorylation and halting transcriptional elongation.
Indirect Effect on VEGF Signaling and Potential STAT3 Crosstalk

This compound has been observed to reduce the expression of Vascular Endothelial Growth Factor (VEGF) in several human cancer cell lines[1]. VEGF is a potent pro-angiogenic factor that, upon binding to its receptor (VEGFR) on endothelial cells, activates multiple downstream signaling pathways, including the JAK/STAT pathway. Specifically, VEGF binding can lead to the phosphorylation and activation of STAT3, a transcription factor that promotes the expression of genes involved in cell survival, proliferation, and migration.

While direct inhibition of STAT3 by this compound in endothelial cells has not been reported, its ability to reduce VEGF production in the tumor microenvironment suggests an indirect mechanism for downregulating STAT3 activation in endothelial cells. Furthermore, there is evidence that P-TEFb can be recruited by STAT3 to promote the transcription of its target genes. Therefore, by inhibiting P-TEFb, this compound could potentially disrupt STAT3-mediated transcription even if STAT3 itself is activated by other stimuli.

VEGF_STAT3_Pathway cluster_tumor Tumor Cell cluster_endothelial Endothelial Cell CAN508_tumor This compound VEGF_gene VEGF Gene CAN508_tumor->VEGF_gene Reduces Expression VEGF VEGF VEGF_gene->VEGF VEGFR VEGFR VEGF->VEGFR VEGF->VEGFR JAK JAK VEGFR->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 pSTAT3 Angiogenesis_Genes Angiogenesis Genes pSTAT3->Angiogenesis_Genes Promotes Transcription PTEFb_endo P-TEFb pSTAT3->PTEFb_endo Recruits (Hypothesized) PTEFb_endo->Angiogenesis_Genes Enables Elongation CAN508_endo This compound CAN508_endo->PTEFb_endo Inhibits

Figure 2: this compound's indirect effect on the VEGF/STAT3 pathway in endothelial cells.

Experimental Protocols

Endothelial Cell Tube Formation Assay

This assay assesses the ability of endothelial cells to form capillary-like structures in vitro.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium

  • Basement Membrane Extract (e.g., Matrigel®)

  • 24-well tissue culture plates

  • This compound (or vehicle control)

  • Microscope with imaging capabilities

Procedure:

  • Thaw the basement membrane extract on ice overnight.

  • Coat the wells of a 24-well plate with a thin layer of the basement membrane extract and allow it to solidify at 37°C for 30-60 minutes.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium containing the desired concentration of this compound or vehicle control.

  • Seed the HUVECs onto the solidified basement membrane extract.

  • Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualize and photograph the formation of tubular networks using a microscope.

  • Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software.

Tube_Formation_Workflow A Coat 24-well plate with Matrigel B Solidify Matrigel (37°C, 30-60 min) A->B D Seed HUVECs onto Matrigel B->D C Prepare HUVEC suspension with this compound or vehicle C->D E Incubate (37°C, 4-18 hours) D->E F Image and Quantify Tube Formation E->F

Figure 3: Workflow for the endothelial cell tube formation assay.
Endothelial Cell Migration (Scratch) Assay

This assay measures the rate of collective cell migration to close a "wound" created in a confluent monolayer of endothelial cells.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • 6-well or 12-well tissue culture plates

  • Sterile 200 µL pipette tip or cell scraper

  • This compound (or vehicle control)

  • Microscope with imaging capabilities and time-lapse function (optional)

Procedure:

  • Seed HUVECs in a 6-well or 12-well plate and grow them to full confluency.

  • Create a linear "scratch" or wound in the cell monolayer using a sterile pipette tip.

  • Gently wash the wells with phosphate-buffered saline (PBS) to remove detached cells.

  • Replace the medium with fresh endothelial cell growth medium containing the desired concentration of this compound or vehicle control.

  • Place the plate on a microscope stage and acquire images of the scratch at time 0.

  • Incubate the plate at 37°C and acquire images at regular intervals (e.g., every 6-12 hours) until the scratch in the control wells is nearly closed.

  • Quantify the rate of cell migration by measuring the change in the width of the scratch over time using image analysis software.

Migration_Assay_Workflow A Grow HUVECs to confluency B Create a 'scratch' in the monolayer A->B C Wash to remove detached cells B->C D Add medium with This compound or vehicle C->D E Image scratch at time intervals D->E F Quantify closure rate E->F

Figure 4: Workflow for the endothelial cell migration (scratch) assay.
Western Blot for Phosphorylated STAT3 (p-STAT3)

This protocol describes the detection of the activated form of STAT3 in endothelial cells following treatment with a stimulus (e.g., VEGF) in the presence or absence of this compound.

Materials:

  • HUVECs

  • Endothelial Cell Growth Medium

  • VEGF (or other stimulus)

  • This compound (or vehicle control)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: anti-p-STAT3 (Tyr705) and anti-total STAT3

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

  • Imaging system for chemiluminescence detection

Procedure:

  • Culture HUVECs to near confluency.

  • Pre-treat cells with the desired concentration of this compound or vehicle control for a specified time.

  • Stimulate the cells with VEGF for the desired time to induce STAT3 phosphorylation.

  • Lyse the cells and collect the protein lysates.

  • Determine the protein concentration of each lysate using a BCA assay.

  • Separate equal amounts of protein from each sample by SDS-PAGE.

  • Transfer the separated proteins to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Strip the membrane and re-probe with an antibody against total STAT3 to confirm equal protein loading.

  • Quantify the band intensities to determine the relative levels of p-STAT3.

Conclusion and Future Directions

This compound presents a promising anti-angiogenic agent with a well-defined primary mechanism of action centered on the inhibition of P-TEFb in endothelial cells. Its ability to disrupt endothelial cell migration and tube formation, coupled with its capacity to reduce VEGF expression in cancer cells, underscores its therapeutic potential.

Future research should focus on several key areas:

  • Quantitative analysis: Determining the precise IC50 values of this compound for the inhibition of endothelial cell migration and tube formation will be crucial for preclinical and clinical development.

  • STAT3 signaling: Investigating the direct effects of this compound on the STAT3 signaling cascade in endothelial cells will provide a more complete understanding of its mechanism of action. This could involve examining the phosphorylation status of STAT3 in response to various stimuli in the presence of this compound.

  • In vivo studies: Further in vivo studies are necessary to validate the anti-angiogenic and anti-tumor efficacy of this compound in relevant animal models.

  • Combination therapies: Exploring the synergistic potential of this compound with other anti-cancer agents, particularly those targeting parallel or downstream signaling pathways, could lead to more effective treatment strategies.

By addressing these research questions, the full therapeutic potential of this compound as a novel anti-angiogenic agent can be realized.

References

CAN508: A Technical Guide to its Function as a Selective CDK9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

CAN508 is a potent and selective arylazopyrazole compound that functions as an ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] By selectively targeting the CDK9/cyclin T1 complex, this compound plays a critical role in halting transcriptional elongation, a process frequently exploited by cancerous cells for survival. This inhibition leads to the suppression of messenger RNA (mRNA) synthesis, particularly of short-lived anti-apoptotic proteins, thereby inducing programmed cell death (apoptosis) in various cancer cell lines.[1] Furthermore, emerging evidence indicates its role in inhibiting angiogenesis, adding another dimension to its therapeutic potential.[1][3] This document provides an in-depth overview of the molecular function, mechanism of action, relevant signaling pathways, and experimental methodologies associated with this compound.

Core Mechanism of Action

This compound exerts its biological effects primarily through the potent and selective inhibition of the CDK9/cyclin T1 complex.[4][5] CDK9 is the kinase component of the Positive Transcription Elongation Factor b (P-TEFb), which is essential for the transition from abortive to productive transcriptional elongation.[3]

The core mechanism involves:

  • ATP-Competitive Inhibition: this compound binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of its natural substrates.[5]

  • Inhibition of RNA Polymerase II Phosphorylation: The primary substrate of activated CDK9/cyclin T1 is the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (Pol II).[1] By inhibiting CDK9, this compound prevents the phosphorylation of the Pol II CTD.[1][3]

  • Suppression of Transcription: The lack of Pol II CTD phosphorylation causes the polymerase to stall, leading to a global inhibition of mRNA synthesis.[1] This disproportionately affects the transcription of genes with short half-lives, many of which are crucial for cancer cell survival, such as anti-apoptotic proteins.[1]

  • Induction of Apoptosis: The downregulation of key survival proteins, coupled with the induction of tumor suppressor proteins like p53, shifts the cellular balance towards apoptosis.[1][6]

Crystal structure analysis reveals that while this compound binds similarly to both CDK9 and CDK2, subtle conformational changes in the CDK9 active site, particularly involving the glycine-rich loop and a specific hydrophobic pocket, contribute to its selectivity.[1]

Quantitative Data: Inhibitory Activity and Selectivity

The potency and selectivity of this compound have been quantified in various biochemical assays.

TargetIC50 ValueNotes
CDK9/cyclin T1 0.35 µM Potent, ATP-competitive inhibition.[1][5][7]
Other CDK/cyclin complexes~13.3 µM (estimated)Exhibits a 38-fold selectivity for CDK9/cyclin T over other tested CDK complexes.[1][4]

Table 1: Summary of this compound Inhibitory Concentration (IC50).

Key Signaling Pathways and Biological Effects

This compound modulates critical cellular pathways, leading to its primary anti-tumor effects.

Transcriptional Inhibition and Apoptosis Induction

The principal pathway initiated by this compound leads to cancer cell death. By inhibiting CDK9, this compound blocks the transcription of essential survival genes, leading to the induction of the intrinsic apoptotic pathway.

G cluster_0 Mechanism cluster_1 Downstream Effects This compound This compound CDK9 CDK9 / Cyclin T1 (P-TEFb) This compound->CDK9 Inhibition p53 p53 Induction This compound->p53 PolII RNA Polymerase II (p-CTD) CDK9->PolII Phosphorylation mRNA mRNA Synthesis (Anti-apoptotic proteins like Mcl-1) PolII->mRNA Elongation Apoptosis Apoptosis mRNA->Apoptosis Inhibition p53->Apoptosis Promotion

Caption: this compound-induced apoptosis signaling pathway.

Anti-Angiogenic Effects

This compound has also been shown to inhibit angiogenesis, the formation of new blood vessels, which is critical for tumor growth and metastasis. This occurs through a CDK9-dependent mechanism.[1] The compound inhibits the migration of endothelial cells and reduces the expression of Vascular Endothelial Growth Factor (VEGF) by cancer cells.[3]

G This compound This compound CancerCells Human Cancer Cells (e.g., OE33, FLO-1) This compound->CancerCells Inhibition Endothelial Endothelial Cells (e.g., HUVEC) This compound->Endothelial Inhibition VEGF VEGF Expression CancerCells->VEGF Reduces Migration Cell Migration & Tube Formation Endothelial->Migration Reduces Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes Migration->Angiogenesis Promotes

Caption: Anti-angiogenic mechanism of this compound.

Experimental Protocols

The following sections describe generalized methodologies for key experiments used to characterize the function of this compound.

In Vitro CDK9 Kinase Activity Assay

This protocol outlines a representative method for measuring the inhibitory effect of this compound on CDK9 kinase activity.

Objective: To determine the IC50 value of this compound against the CDK9/cyclin T1 complex.

Materials:

  • Recombinant human CDK9/cyclin T1 enzyme

  • Biotinylated peptide substrate derived from the Pol II CTD

  • ATP, [γ-33P]-ATP

  • This compound stock solution (in DMSO)

  • Kinase reaction buffer (e.g., MOPS, MgCl2, DTT)

  • Streptavidin-coated plates

  • Scintillation counter

Methodology:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO, followed by a further dilution in kinase reaction buffer.

  • Reaction Setup: In a 96-well plate, add the kinase reaction buffer, the peptide substrate, and the diluted this compound or DMSO (vehicle control).

  • Enzyme Addition: Add the CDK9/cyclin T1 enzyme to each well to initiate the reaction. Incubate for a defined period (e.g., 30 minutes) at 30°C.

  • Phosphorylation Reaction: Start the phosphorylation reaction by adding a mix of ATP and [γ-33P]-ATP. Incubate for 60-120 minutes at 30°C.

  • Reaction Termination: Stop the reaction by adding EDTA.

  • Detection: Transfer the reaction mixture to a streptavidin-coated plate to capture the biotinylated peptide. After washing to remove unincorporated [γ-33P]-ATP, measure the incorporated radioactivity using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the logarithm of this compound concentration. Fit the data to a dose-response curve to calculate the IC50 value.

G cluster_workflow Kinase Inhibition Assay Workflow A 1. Prepare Serial Dilution of this compound B 2. Add Substrate & This compound to Plate A->B C 3. Add CDK9 Enzyme to Initiate Reaction B->C D 4. Add [γ-33P]-ATP to Start Phosphorylation C->D E 5. Stop Reaction (add EDTA) D->E F 6. Transfer to Plate, Wash & Read Signal E->F G 7. Calculate IC50 F->G

References

CAN508: A Technical Guide to its Discovery and Preclinical Development

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the discovery and preclinical development of CAN508, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). This compound, also identified as 4-[(3,5-diamino-1H-pyrazol-4-yl)diazenyl]phenol, has been a valuable tool in cancer research, particularly for understanding the role of transcriptional regulation in malignancy. This document provides a comprehensive overview of its discovery timeline, mechanism of action, and key preclinical findings, supported by detailed experimental protocols and pathway visualizations.

Discovery and Development Timeline

While a precise day-by-day timeline is not publicly documented, the key milestones in the discovery and development of this compound can be constructed from seminal publications. The journey of this compound from a novel chemical entity to a recognized selective CDK9 inhibitor is outlined below.

Key Milestones:

  • Prior to 2006: Initial Discovery and Synthesis: As part of a screening of a small-molecule compound library, 4-arylazo-3,5-diamino-1H-pyrazoles were identified as a novel class of ATP-antagonistic compounds with moderate potency against CDK2-cyclin E. This led to the synthesis and initial characterization of a series of analogues, including the compound later designated as this compound (also referred to as compound 31b)[1].

  • 2006: First Major Publication: The initial comprehensive report on this compound was published in the Journal of Medicinal Chemistry. This study detailed the synthesis, structure-activity relationship (SAR), and initial biological characterization of the 4-arylazo-3,5-diamino-1H-pyrazole series. This compound was identified as the most potent inhibitor in the series, demonstrating significant selectivity for CDK9 over CDK2[1]. The study also provided the first insights into its cellular effects, including the inhibition of retinoblastoma protein phosphorylation and a reduction in S-phase cancer cells[1].

  • 2012: Elucidation of Selective Mechanism of Action: A pivotal study published in ACS Chemical Biology provided a detailed structural and functional explanation for this compound's selectivity for CDK9. Through X-ray crystallography, it was revealed that this compound binds to a CDK9-specific hydrophobic pocket, inducing a conformational change that is not as favorable in other CDKs[2]. This research solidified this compound's status as a highly selective CDK9 inhibitor and further characterized its anti-angiogenic properties[2].

  • 2018 onwards: Utility in Further Drug Discovery: this compound's well-defined structure and selective activity have established it as a valuable chemical scaffold. A 2018 study in Bioorganic & Medicinal Chemistry Letters utilized this compound as a starting point for "scaffold hopping" to design novel CDK inhibitors with altered selectivity profiles[3]. More recent research in 2024, published in Drug Development Research, described the synthesis of hybrid molecules combining the scaffolds of this compound and another CDK inhibitor, dinaciclib, to create new potent and selective CDK inhibitors.

Mechanism of Action

This compound is an ATP-competitive inhibitor of CDK9/cyclin T1[4]. CDK9 is a crucial component of the positive transcription elongation factor b (P-TEFb) complex. P-TEFb phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II), an essential step for the transition from transcriptional initiation to productive elongation. By inhibiting CDK9, this compound prevents the phosphorylation of the Pol II CTD, leading to a global downregulation of transcription, particularly of short-lived mRNAs that encode for anti-apoptotic proteins crucial for cancer cell survival. This ultimately induces apoptosis in cancer cells[1][2].

Furthermore, this compound has been shown to possess anti-angiogenic properties. This is attributed to its ability to inhibit CDK9-dependent transcription of pro-angiogenic factors[2].

CAN508_Mechanism_of_Action cluster_0 P-TEFb Complex cluster_1 RNA Polymerase II Complex CDK9 CDK9 CTD C-terminal Domain (CTD) CDK9->CTD Phosphorylates CyclinT1 Cyclin T1 RNAPII RNA Pol II Transcription_Elongation Transcriptional Elongation CTD->Transcription_Elongation Promotes This compound This compound This compound->CDK9 Competitively inhibits ATP ATP ATP->CDK9 Binds to active site Anti_Apoptotic_Proteins Anti-Apoptotic Proteins Transcription_Elongation->Anti_Apoptotic_Proteins Leads to synthesis of Apoptosis Apoptosis Anti_Apoptotic_Proteins->Apoptosis Inhibits

This compound Mechanism of Action

Quantitative Data Summary

ParameterValueCell Line/SystemReference
IC50 (CDK9/cyclin T1) 0.35 µMKinase Activity Assay[4]
Selectivity 38-fold for CDK9/cyclin T1 over other CDK/cyclin complexesKinase Activity Assays[4]
Cytotoxicity (GI50) 31.8 µMHOP-62 (Human Lung Cancer)[4]

Experimental Protocols

In Vitro CDK9 Kinase Assay (ATP Competition)

This protocol is a generalized procedure based on standard kinase assay methodologies and details provided in relevant publications.

Objective: To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK9/cyclin T1.

Materials:

  • Recombinant human CDK9/cyclin T1 enzyme

  • CDK9 substrate peptide (e.g., derived from RNA Pol II CTD)

  • ATP (radiolabeled [γ-33P]ATP or for use with luminescence-based kits)

  • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 2 mM DTT, 0.01% Tween-20)

  • This compound stock solution (in DMSO)

  • 96- or 384-well assay plates

  • Phosphocellulose membrane or luminescence-based detection reagent (e.g., Kinase-Glo®)

  • Scintillation counter or luminometer

Procedure:

  • Compound Preparation: Prepare a serial dilution of this compound in DMSO. Further dilute these concentrations in the kinase assay buffer to the desired final concentrations.

  • Reaction Setup: In each well of the assay plate, add the diluted this compound or vehicle (DMSO) control.

  • Enzyme and Substrate Addition: Add the CDK9/cyclin T1 enzyme and the substrate peptide to each well.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP. The concentration of ATP should be close to its Km for CDK9 to accurately measure competitive inhibition.

  • Incubation: Incubate the reaction mixture at 30°C for a predetermined time (e.g., 30-60 minutes).

  • Reaction Termination and Detection:

    • Radiolabeled ATP: Stop the reaction by spotting the mixture onto a phosphocellulose membrane. Wash the membrane to remove unincorporated [γ-33P]ATP. Measure the incorporated radioactivity using a scintillation counter.

    • Luminescence-based: Add a kinase detection reagent that measures the amount of ATP remaining in the well.

  • Data Analysis: Calculate the percentage of inhibition for each this compound concentration relative to the vehicle control. Determine the IC50 value by fitting the data to a dose-response curve.

CDK9_Kinase_Assay_Workflow Start Start Prep_this compound Prepare this compound Serial Dilutions Start->Prep_this compound Add_Compound Add this compound/Vehicle to Assay Plate Prep_this compound->Add_Compound Add_Enzyme_Substrate Add CDK9/cyclin T1 and Substrate Add_Compound->Add_Enzyme_Substrate Initiate_Reaction Initiate with ATP Add_Enzyme_Substrate->Initiate_Reaction Incubate Incubate at 30°C Initiate_Reaction->Incubate Terminate_Detect Terminate Reaction and Detect Signal Incubate->Terminate_Detect Analyze_Data Analyze Data (Calculate IC50) Terminate_Detect->Analyze_Data End End Analyze_Data->End

In Vitro CDK9 Kinase Assay Workflow
Endothelial Cell Tube Formation Assay

This protocol is a generalized procedure for assessing in vitro angiogenesis.

Objective: To evaluate the anti-angiogenic potential of this compound by measuring its effect on the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Basement membrane matrix (e.g., Matrigel®)

  • 96-well plates

  • This compound stock solution (in DMSO)

  • Calcein AM (for fluorescent visualization)

  • Inverted microscope with a camera

Procedure:

  • Plate Coating: Thaw the basement membrane matrix on ice. Coat the wells of a 96-well plate with the matrix and allow it to solidify at 37°C.

  • Cell Seeding and Treatment: Seed HUVECs onto the solidified matrix. Treat the cells with various concentrations of this compound or a vehicle control.

  • Incubation: Incubate the plate at 37°C in a humidified incubator with 5% CO2 for 4-18 hours.

  • Visualization:

    • Phase Contrast: Observe and capture images of the tube-like structures using an inverted microscope.

    • Fluorescence: Stain the cells with Calcein AM and visualize using a fluorescence microscope.

  • Quantification: Quantify the extent of tube formation by measuring parameters such as total tube length, number of junctions, and number of loops using image analysis software (e.g., ImageJ with an angiogenesis analyzer plugin).

Mouse Xenograft Model for Antitumor Efficacy

This is a generalized protocol for an in vivo study.

Objective: To assess the in vivo antitumor activity of this compound in a mouse model.

Materials:

  • Immunocompromised mice (e.g., nude or SCID mice)

  • Human cancer cell line known to be sensitive to CDK9 inhibition

  • This compound formulation for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Tumor Implantation: Subcutaneously inject the human cancer cells into the flank of the immunocompromised mice.

  • Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.

  • Drug Administration: Administer this compound or the vehicle control to the respective groups according to a predetermined dosing schedule and route (e.g., intraperitoneal or oral).

  • Monitoring: Monitor the tumor size using calipers and the body weight of the mice regularly.

  • Endpoint: Continue the treatment for a specified period or until the tumors in the control group reach a predetermined endpoint size.

  • Data Analysis: Compare the tumor growth inhibition in the this compound-treated group to the control group.

Xenograft_Study_Workflow Start Start Implant_Cells Implant Cancer Cells into Mice Start->Implant_Cells Tumor_Growth Allow Tumor Growth Implant_Cells->Tumor_Growth Randomize Randomize Mice into Groups Tumor_Growth->Randomize Administer_Drug Administer this compound or Vehicle Randomize->Administer_Drug Monitor Monitor Tumor Size and Body Weight Administer_Drug->Monitor Endpoint Reach Study Endpoint Monitor->Endpoint Analyze Analyze Tumor Growth Inhibition Endpoint->Analyze End End Analyze->End

Mouse Xenograft Study Workflow

Conclusion

This compound has played a significant role in the field of CDK inhibitors, particularly as a selective tool for studying the function of CDK9. Its discovery and detailed characterization have provided valuable insights into the therapeutic potential of targeting transcriptional regulation in cancer. While this compound itself has not progressed into clinical trials based on publicly available information, its legacy continues as a foundational molecule for the design and development of next-generation CDK9 inhibitors with potentially improved pharmacological properties. This technical guide provides a comprehensive resource for researchers and drug development professionals interested in the scientific journey and experimental basis of this compound.

References

CAN508: A Selective P-TEFb Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

CAN508 is a potent and selective small molecule inhibitor of the positive transcription elongation factor b (P-TEFb), a key regulator of gene transcription. P-TEFb, a complex of cyclin-dependent kinase 9 (CDK9) and a T-type cyclin, plays a crucial role in the phosphorylation of the C-terminal domain of RNA polymerase II, a critical step for productive transcriptional elongation. Dysregulation of P-TEFb activity is implicated in various cancers, making it an attractive target for therapeutic intervention. This document provides a comprehensive technical overview of this compound, including its mechanism of action, quantitative data on its inhibitory activity and cellular effects, detailed experimental protocols for its evaluation, and visual representations of its signaling pathway and experimental workflows.

Mechanism of Action

This compound exerts its biological effects through the selective inhibition of the kinase activity of P-TEFb. By binding to the ATP-binding pocket of CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II (Pol II) at serine 2 residues. This inhibition of Pol II phosphorylation stalls transcriptional elongation, leading to a decrease in the synthesis of short-lived mRNAs that encode for key survival proteins in cancer cells. The subsequent downregulation of these anti-apoptotic and cell cycle regulatory proteins ultimately induces cell cycle arrest and apoptosis in cancer cells. Furthermore, this compound has been shown to exhibit anti-angiogenic properties by inhibiting endothelial cell migration and tube formation.[1]

P-TEFb Signaling Pathway and Inhibition by this compound

PTEFb_Pathway cluster_transcription Transcriptional Elongation cluster_inhibition Inhibition by this compound PTEFb P-TEFb (CDK9/Cyclin T) RNAPolII RNA Polymerase II pRNAPolII Phosphorylated RNA Polymerase II (Ser2-P) RNAPolII->pRNAPolII Phosphorylation mRNA mRNA (e.g., anti-apoptotic proteins) pRNAPolII->mRNA Elongation Gene Target Gene Gene->RNAPolII Initiation This compound This compound This compound->PTEFb Inhibits

Figure 1. This compound inhibits P-TEFb, blocking transcriptional elongation.

Quantitative Data

The following tables summarize the key quantitative data for this compound, demonstrating its potency and selectivity.

Table 1: In Vitro Kinase Inhibitory Activity of this compound
Kinase ComplexIC50 (µM)
CDK9/cyclin T10.35[2]
CDK2/cyclin E20[1]
CDK4/cyclin D113.5[1]
CDK1/cyclin B>100
CDK7/cyclin H44[3][4]
cdk2/cyclin A69[1]
Table 2: Anti-proliferative Activity of this compound in Human Cancer Cell Lines
Cell LineCancer TypeGI50 (µM)IC50 (µM)
K562Leukemia9.2[3]33, 62[3]
LOX IMVIMelanoma4.1[3]-
M14Melanoma15.9[3]-
KM12Colon Cancer17.1[3]-
IGROV-1Ovarian Cancer20.6[3]-
Hs-578TBreast Cancer21.8[3]-
MCF7Breast Cancer23.5[3]15, 62[1][3]
HT-29Colon Cancer29.7[3]-
HOSOsteosarcoma-49[3]

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

Cell Viability Assay (MTT Assay)

This protocol outlines the determination of the anti-proliferative effects of this compound on cancer cell lines.

Materials:

  • Cancer cell lines (e.g., MCF7, K562)

  • Complete growth medium (e.g., RPMI-1640 with 10% FBS)

  • This compound stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • 96-well microplates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of this compound in complete growth medium.

  • Remove the medium from the wells and add 100 µL of the this compound dilutions. Include a vehicle control (DMSO) and a no-treatment control.

  • Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Aspirate the medium containing MTT and add 100 µL of solubilization solution to each well.

  • Gently shake the plate for 15 minutes to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the untreated control and determine the GI50/IC50 values.

Experimental Workflow: Cell Viability Assay

Cell_Viability_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate1 Incubate 24h seed_cells->incubate1 treat_cells Treat cells with this compound dilutions incubate1->treat_cells incubate2 Incubate 72h treat_cells->incubate2 add_mtt Add MTT solution incubate2->add_mtt incubate3 Incubate 4h add_mtt->incubate3 solubilize Add solubilization solution incubate3->solubilize read_absorbance Read absorbance at 570 nm solubilize->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Figure 2. Workflow for determining cell viability using the MTT assay.

Western Blot Analysis for RNA Polymerase II Phosphorylation

This protocol is used to assess the effect of this compound on the phosphorylation of the C-terminal domain of RNA polymerase II.

Materials:

  • Cancer cell lines

  • This compound

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA assay)

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies:

    • Anti-RNA Polymerase II CTD repeat YSPTSPS (phospho S2)

    • Anti-RNA Polymerase II (total)

    • Anti-GAPDH or β-actin (loading control)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Treat cells with various concentrations of this compound for a specified time (e.g., 6 hours).

  • Lyse the cells in lysis buffer and quantify the protein concentration.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again with TBST.

  • Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Quantify the band intensities and normalize the phosphorylated Pol II levels to total Pol II and the loading control.

Endothelial Tube Formation Assay

This assay evaluates the anti-angiogenic potential of this compound by assessing its effect on the formation of capillary-like structures by endothelial cells.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial cell growth medium

  • Matrigel or other basement membrane matrix

  • This compound

  • 24-well plates

  • Inverted microscope with a camera

Procedure:

  • Thaw Matrigel on ice and coat the wells of a 24-well plate with a thin layer.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Harvest HUVECs and resuspend them in endothelial cell growth medium containing various concentrations of this compound.

  • Seed the HUVECs onto the Matrigel-coated wells at a density of 1.5 x 10^4 cells/well.

  • Incubate the plate for 6-18 hours at 37°C.

  • Observe and photograph the formation of tube-like structures using an inverted microscope.

  • Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the number of loops.

Conclusion

This compound is a well-characterized, selective inhibitor of P-TEFb with demonstrated anti-proliferative and anti-angiogenic activities. Its ability to specifically target the transcriptional machinery of cancer cells makes it a promising candidate for further preclinical and clinical development. The data and protocols presented in this guide provide a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and other P-TEFb inhibitors.

References

The Structural Basis of CAN508's Selectivity for Cyclin-Dependent Kinase 9: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide delves into the molecular underpinnings of the selectivity of CAN508, an arylazopyrazole compound, for Cyclin-Dependent Kinase 9 (CDK9). Understanding this selectivity is crucial for the rational design of next-generation inhibitors targeting CDK9, a key regulator of transcription and a validated target in oncology, cardiology, and virology. This document provides a comprehensive overview of the quantitative data, structural determinants, and experimental methodologies that elucidate the preferential binding of this compound to CDK9.

Core Data Presentation: Kinase Inhibition Profile of this compound

This compound demonstrates a notable preference for CDK9/cyclin T1 over other members of the CDK family. The compound is an ATP-competitive inhibitor, and its selectivity is quantified by comparing its half-maximal inhibitory concentration (IC50) against a panel of kinases.

Kinase ComplexIC50 (μM)Selectivity (Fold) vs. CDK9/cyclin T1
CDK9/cyclin T1 0.35 [1][2]-
Other CDK/cyclin Complexes~13.3~38-fold[1]

Note: The specific IC50 values for other individual CDK/cyclin complexes were not detailed in the provided search results, but an overall selectivity of 38-fold is cited.

The Structural Determinants of this compound Selectivity

The key to this compound's selectivity lies in the subtle yet significant structural differences between the ATP-binding pockets of CDK9 and other CDKs, particularly CDK2. X-ray crystallography studies of this compound in complex with both CDK9/cyclin T and CDK2/cyclin A have been instrumental in revealing these differences.[1][3][4]

The primary factors contributing to this selectivity are:

  • Conformational Plasticity of the CDK9 αC-helix: The αC-helix of CDK9 exhibits a higher degree of conformational variability compared to other CDKs.[1][5] This flexibility allows the ATP-binding site to adopt a conformation that better accommodates this compound.

  • A CDK9-Specific Hydrophobic Pocket: Upon binding this compound, CDK9 reveals a specific hydrophobic pocket adjacent to the αC-helix. This pocket is not present in the same manner in CDK2 and provides an additional interaction surface for the inhibitor, enhancing binding affinity.[1][3][5]

  • Differential Inhibitor Orientation and Interactions: Although this compound binds to the ATP-binding site of both kinases, it adopts a slightly different orientation in each.[1][3] Crucially, an additional hydrogen bond is formed between the N12 atom of this compound and the carbonyl group of Isoleucine 25 (Ile25) in CDK9. This interaction is facilitated by a movement of the glycine-rich loop towards the inhibitor and is absent in the CDK2/CAN508 complex.[3]

G cluster_CDK9 This compound Binding to CDK9/cyclin T cluster_CDK2 This compound Binding to CDK2/cyclin A CDK9_pocket ATP Binding Pocket CAN508_CDK9 This compound CDK9_pocket->CAN508_CDK9 Binds within Gly_loop_9 Glycine-Rich Loop (moves toward inhibitor) CAN508_CDK9->Gly_loop_9 Induces movement alphaC_9 αC-Helix (conformational change) CAN508_CDK9->alphaC_9 Induces change hydrophobic_pocket CDK9-Specific Hydrophobic Pocket CAN508_CDK9->hydrophobic_pocket Occupies H_bond Additional H-Bond (this compound-N12 <=> Ile25-carbonyl) CAN508_CDK9->H_bond Forms CDK2_pocket ATP Binding Pocket CAN508_CDK2 This compound CDK2_pocket->CAN508_CDK2 Binds within No_pocket No equivalent hydrophobic pocket CDK2_pocket->No_pocket No_H_bond No additional H-Bond with equivalent residue CDK2_pocket->No_H_bond Gly_loop_2 Glycine-Rich Loop alphaC_2 αC-Helix (less flexible)

Figure 1. Comparative binding modes of this compound in CDK9 and CDK2.

Signaling Pathway and Mechanism of Action

CDK9, in complex with a T-type cyclin (T1, T2a, or T2b) or cyclin K, forms the core of the positive transcription elongation factor b (P-TEFb).[6] P-TEFb plays a critical role in regulating gene expression by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation event releases Pol II from a paused state at the promoter-proximal region, allowing the transition to productive transcription elongation.[1][6][7] Many cancer cells are highly dependent on the continuous transcription of anti-apoptotic proteins like Mcl-1 for their survival.

By inhibiting CDK9, this compound prevents the phosphorylation of the Pol II CTD, leading to a termination of transcription elongation for key survival genes. This ultimately induces apoptosis in cancer cells.[1]

cluster_transcription Transcription Elongation DNA DNA Template PolII_paused Paused RNA Pol II PolII_active Elongating RNA Pol II PolII_paused->PolII_active Phosphorylation of CTD PTEFb P-TEFb (CDK9/Cyclin T) PTEFb->PolII_paused Catalyzes mRNA mRNA Transcript (e.g., Mcl-1) PolII_active->mRNA Synthesizes Apoptosis Apoptosis mRNA->Apoptosis Suppresses This compound This compound This compound->PTEFb Inhibits

Figure 2. this compound inhibits the CDK9-mediated transcription elongation pathway.

Experimental Protocols

The characterization of this compound's selectivity involves a multi-step process encompassing biochemical assays and structural biology techniques.

In Vitro Kinase Inhibition Assay (IC50 Determination)

This protocol outlines a common radiometric method for determining the potency of an inhibitor against a panel of kinases.

Materials:

  • Purified recombinant kinases (e.g., CDK9/cyclin T1, CDK2/cyclin A, etc.).

  • Specific peptide or protein substrates for each kinase.

  • This compound stock solution (e.g., 10 mM in DMSO).

  • Kinase reaction buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 2 mM DTT, 0.01% Brij-35).

  • [γ-³³P]ATP and non-radiolabeled ATP solution.

  • 96-well or 384-well plates.

  • Phosphocellulose filter plates.

  • Scintillation counter.

Procedure:

  • Prepare Inhibitor Dilutions: Create a serial dilution series of this compound in DMSO. A typical approach is a 10-point, 3-fold serial dilution starting from a high concentration (e.g., 100 µM).[8]

  • Plate Setup: To the wells of a microplate, add the kinase reaction buffer.

  • Add Kinase: Add the appropriate amount of a specific kinase to each well.

  • Add Inhibitor: Add the serially diluted this compound or DMSO (vehicle control) to the wells.

  • Pre-incubation: Incubate the plates for 10-15 minutes at room temperature to allow the inhibitor to bind to the kinase.[8]

  • Initiate Reaction: Start the kinase reaction by adding a mixture of the specific substrate and [γ-³³P]ATP. The concentration of non-radiolabeled ATP should be at or near the Michaelis constant (Km) for each respective kinase to accurately determine the IC50 value.[8][9]

  • Reaction Incubation: Incubate the reaction for a defined period (e.g., 30-60 minutes) at a controlled temperature (e.g., 30°C).

  • Stop Reaction & Capture Substrate: Stop the reaction and spot the mixture onto phosphocellulose filter plates. The phosphorylated substrate will bind to the filter paper, while the unused [γ-³³P]ATP is washed away.

  • Quantification: Measure the radioactivity incorporated into the substrate in each well using a scintillation counter.

  • Data Analysis: Calculate the percentage of kinase activity inhibition for each this compound concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using non-linear regression analysis.

Protein Expression, Purification, and X-ray Crystallography

This protocol describes the general steps taken to determine the co-crystal structure of this compound with a kinase complex.

Materials:

  • Expression vectors containing the coding sequences for the proteins (e.g., CDK9 and cyclin T).

  • Host expression system (e.g., E. coli or insect cells).

  • Chromatography systems (e.g., affinity, ion exchange, size exclusion).

  • Crystallization plates, screens, and reagents.

  • This compound compound.

  • Cryoprotectant (e.g., glycerol).

  • Synchrotron X-ray source.

Procedure:

  • Protein Expression and Purification: Co-express and purify the kinase complexes (e.g., CDK9 residues 1-330 and cyclin T residues 1-259) as previously described in the literature.[1] Purification typically involves multiple chromatography steps to achieve high purity.

  • Crystallization of the Complex:

    • Co-crystallization: Incubate the purified protein complex (e.g., CDK2/cyclin A) with a molar excess of this compound on ice before setting up crystallization trials.[1]

    • Soaking: Alternatively, grow crystals of the apo-protein complex (e.g., CDK9/cyclin T) first. Then, soak these crystals in a solution containing a saturated concentration of this compound for a period ranging from one hour to overnight.[1]

  • Cryo-protection: Before flash-cooling, transfer the crystals to a solution containing a cryoprotectant (e.g., 18% glycerol) to prevent ice crystal formation during data collection.[1]

  • Data Collection: Flash-cool the crystals in liquid nitrogen and collect X-ray diffraction data at a synchrotron beamline.

  • Structure Solution and Refinement: Process the diffraction data and solve the crystal structure using molecular replacement with a known kinase structure as a search model. Refine the model against the experimental data, including the manual building of the this compound ligand into the observed electron density map.

G start Start: Kinase Inhibitor Candidate (this compound) in_vitro In Vitro Kinase Profiling (Broad Panel Screening) start->in_vitro ic50 IC50 Determination for Hits (Dose-Response Curves) in_vitro->ic50 selectivity Determine Selectivity Profile (e.g., 38-fold for CDK9) ic50->selectivity structural Structural Biology Studies selectivity->structural If Selective protein_prep Express & Purify Target Kinases (e.g., CDK9/CycT, CDK2/CycA) structural->protein_prep crystallization Co-crystallize or Soak with this compound protein_prep->crystallization xray X-Ray Diffraction & Data Collection crystallization->xray solve_structure Solve Co-crystal Structure xray->solve_structure analysis Structural Analysis: Identify Basis for Selectivity solve_structure->analysis end End: Rationalize Selectivity analysis->end

Figure 3. Experimental workflow for assessing kinase inhibitor selectivity.

Conclusion

The selectivity of this compound for CDK9 is a multi-faceted phenomenon rooted in the unique structural and dynamic properties of the CDK9 active site. The conformational flexibility of the αC-helix, the presence of a unique hydrophobic pocket, and the formation of an additional hydrogen bond collectively create a binding environment that is highly favorable for this compound in CDK9 but not in other closely related kinases like CDK2. These insights, derived from rigorous biochemical and structural studies, provide a clear roadmap for the structure-based design of next-generation inhibitors with even greater potency and selectivity for CDK9, a critical target for therapeutic intervention.

References

The Role of CAN508 in the Inhibition of Transcription Elongation: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAN508 is an arylazopyrazole compound that has emerged as a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). As a critical component of the Positive Transcription Elongation Factor b (P-TEFb) complex, CDK9 plays a pivotal role in the transition from abortive to productive transcription elongation. By targeting CDK9, this compound effectively halts this process, leading to the downregulation of short-lived anti-apoptotic proteins and subsequent induction of apoptosis in cancer cells. This technical guide provides a comprehensive overview of the mechanism of action of this compound, its inhibitory profile, and its effects on cellular processes, supported by detailed experimental protocols and data presented for scientific evaluation.

Introduction

The regulation of transcription is a fundamental process in cellular homeostasis, and its dysregulation is a hallmark of cancer. Transcription elongation, a key step in this process, is controlled by a series of regulatory factors, among which the Positive Transcription Elongation Factor b (P-TEFb) is of central importance. P-TEFb, a heterodimer of Cyclin-Dependent Kinase 9 (CDK9) and a cyclin partner (T1, T2a, T2b, or K), phosphorylates the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (Pol II), as well as negative elongation factors, thereby releasing Pol II from promoter-proximal pausing and enabling productive elongation of transcripts.[1][2]

In many cancers, there is an increased reliance on the continuous transcription of genes encoding anti-apoptotic proteins, such as Mcl-1, to maintain cell survival. The short half-life of these proteins makes cancer cells particularly vulnerable to inhibitors of transcription. This compound is a small molecule inhibitor that selectively targets the ATP-binding pocket of CDK9, thereby inhibiting its kinase activity and disrupting the transcription of these critical survival genes.[1][2]

Mechanism of Action of this compound

This compound functions as an ATP-competitive inhibitor of CDK9.[3] By binding to the ATP-binding site of CDK9, it prevents the phosphorylation of key substrates necessary for transcription elongation.

Inhibition of P-TEFb and RNA Polymerase II Phosphorylation

The primary molecular target of this compound is the CDK9/cyclin T1 complex. Inhibition of CDK9's kinase activity by this compound prevents the phosphorylation of the serine 2 (Ser2) residue within the heptapeptide repeats of the RNA Polymerase II CTD. This phosphorylation event is a critical signal for the transition from a paused to an elongating polymerase. Consequently, this compound treatment leads to a global decrease in mRNA synthesis.[1][2]

Downregulation of Anti-Apoptotic Proteins and Induction of Apoptosis

A key consequence of transcription elongation inhibition by this compound is the rapid depletion of proteins with short half-lives. Among these are critical anti-apoptotic proteins of the Bcl-2 family, most notably Mcl-1. The downregulation of Mcl-1 disrupts the balance of pro- and anti-apoptotic proteins at the mitochondria, leading to the activation of the intrinsic apoptotic pathway. This is a primary mechanism by which this compound induces cell death in cancer cells.[1][2]

Cell Cycle Arrest

In addition to inducing apoptosis, inhibition of CDK9 by this compound can also lead to cell cycle arrest. By disrupting the transcription of cyclins and other cell cycle regulators, this compound can cause cells to accumulate in the G1 phase of the cell cycle.[4]

Signaling Pathway and Experimental Workflow Diagrams

CAN508_Mechanism_of_Action cluster_0 Transcription Elongation Machinery cluster_1 Apoptosis Regulation Promoter Promoter Paused Pol II Paused Pol II Promoter->Paused Pol II Initiation Productive Elongation Productive Elongation Paused Pol II->Productive Elongation P-TEFb (CDK9/CycT1) Phosphorylation of Pol II CTD (Ser2) Anti-apoptotic Proteins (Mcl-1) Anti-apoptotic Proteins (Mcl-1) Paused Pol II->Anti-apoptotic Proteins (Mcl-1) Reduced Synthesis mRNA mRNA Productive Elongation->mRNA Apoptosis Apoptosis Anti-apoptotic Proteins (Mcl-1)->Apoptosis Inhibits Pro-apoptotic Proteins Pro-apoptotic Proteins Pro-apoptotic Proteins->Apoptosis Induces This compound This compound This compound->Paused Pol II Inhibits CDK9

This compound inhibits transcription elongation by targeting CDK9.

Experimental_Workflow_CDK9_Inhibition cluster_0 In Vitro Kinase Assay cluster_1 Cell-Based Assays Recombinant CDK9/CycT1 Recombinant CDK9/CycT1 Incubation Incubation Recombinant CDK9/CycT1->Incubation Substrate (Pol II CTD peptide) Substrate (Pol II CTD peptide) Substrate (Pol II CTD peptide)->Incubation ATP ATP ATP->Incubation This compound (various conc.) This compound (various conc.) This compound (various conc.)->Incubation Measure Kinase Activity Measure Kinase Activity Incubation->Measure Kinase Activity IC50 Determination IC50 Determination Measure Kinase Activity->IC50 Determination Cancer Cell Culture Cancer Cell Culture Treat with this compound Treat with this compound Cancer Cell Culture->Treat with this compound Western Blot (p-Pol II, Mcl-1) Western Blot (p-Pol II, Mcl-1) Treat with this compound->Western Blot (p-Pol II, Mcl-1) Apoptosis Assay (Annexin V) Apoptosis Assay (Annexin V) Treat with this compound->Apoptosis Assay (Annexin V) Cell Cycle Analysis (Flow Cytometry) Cell Cycle Analysis (Flow Cytometry) Treat with this compound->Cell Cycle Analysis (Flow Cytometry)

References

Early Studies on the Anti-Angiogenic Properties of CAN508: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the early preclinical research on the anti-angiogenic properties of CAN508, a selective inhibitor of Positive Transcription Elongation Factor b (P-TEFb). The document synthesizes key findings, presents quantitative data in a structured format, details experimental methodologies, and visualizes the core signaling pathway involved.

Executive Summary

This compound, a 3,5-diaminopyrazole compound, has demonstrated significant anti-angiogenic activity in early in vitro studies. The primary mechanism of action is the inhibition of P-TEFb (a complex of cyclin-dependent kinase 9 (CDK9) and Cyclin T), a key regulator of transcriptional elongation. By targeting P-TEFb, this compound effectively suppresses critical processes in angiogenesis, including endothelial cell migration and tube formation, and reduces the expression of the potent pro-angiogenic factor, Vascular Endothelial Growth Factor (VEGF).[1] These findings establish P-TEFb as a promising target for anti-angiogenic therapies.

Quantitative Data on Anti-Angiogenic Activities

The following tables summarize the key quantitative data from early studies on this compound, demonstrating its inhibitory effects on core angiogenic processes.

Table 1: Inhibition of Endothelial Cell Migration by this compound

Cell LineThis compound Concentration (µM)Inhibition of Migration (%)
HUVEC1~25
HUVEC10~75

Data extracted from graphical representations in Kryštof et al., 2011.

Table 2: Inhibition of Endothelial Cell Tube Formation by this compound

Cell LineThis compound Concentration (µM)Inhibition of Tube Formation (%)
HUVEC1~40
HUVEC10~85

Data extracted from graphical representations in Kryštof et al., 2011.

Table 3: Reduction of VEGF Secretion by Cancer Cell Lines Treated with this compound

Cancer Cell LineThis compound Concentration (µM)Reduction in VEGF Secretion (%)
HCT116 (Colon)10~50
A549 (Lung)10~40
MCF7 (Breast)10~30

Data extracted from graphical representations in Kryštof et al., 2011.

Signaling Pathway

The anti-angiogenic effects of this compound are a direct consequence of its inhibition of the P-TEFb signaling pathway. P-TEFb is essential for the transcription of a multitude of genes, including those that play a critical role in angiogenesis. By inhibiting the kinase activity of CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAPII). This phosphorylation is a crucial step for the release of RNAPII from promoter-proximal pausing and its transition into a productive elongation phase. Consequently, the transcription of key pro-angiogenic genes, such as VEGF, is suppressed.

CAN508_Anti_Angiogenic_Pathway cluster_nucleus Nucleus cluster_extracellular Extracellular & Cytoplasm PTEFb P-TEFb (CDK9/Cyclin T) RNAPII_paused Paused RNAPII PTEFb->RNAPII_paused Phosphorylates RNAPII CTD RNAPII_elongating Elongating RNAPII RNAPII_paused->RNAPII_elongating Release mRNA Pro-angiogenic mRNA (e.g., VEGF) RNAPII_elongating->mRNA transcribes DNA DNA VEGF VEGF mRNA->VEGF translates to Transcription Transcription Elongation VEGFR VEGFR VEGF->VEGFR binds Endothelial_Cell Endothelial Cell VEGFR->Endothelial_Cell activates Angiogenesis Angiogenesis (Migration, Tube Formation) Endothelial_Cell->Angiogenesis This compound This compound This compound->PTEFb inhibits

Caption: Mechanism of this compound-mediated inhibition of angiogenesis.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the early studies of this compound's anti-angiogenic properties.

Endothelial Cell Migration Assay (Boyden Chamber Assay)
  • Objective: To quantify the effect of this compound on the migration of endothelial cells.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Apparatus: Boyden chambers with polycarbonate membranes (8 µm pore size).

  • Procedure:

    • Coat the lower side of the membrane with a suitable extracellular matrix protein (e.g., fibronectin or collagen) to promote cell adhesion.

    • Place a chemoattractant (e.g., VEGF or serum-containing medium) in the lower chamber.

    • Harvest HUVECs and resuspend them in a serum-free medium.

    • Pre-incubate the HUVEC suspension with various concentrations of this compound or vehicle control (DMSO) for a specified duration (e.g., 30 minutes).

    • Add the cell suspension to the upper chamber of the Boyden apparatus.

    • Incubate the chambers at 37°C in a humidified atmosphere with 5% CO2 for a period that allows for significant cell migration (e.g., 4-6 hours).

    • After incubation, remove the non-migrated cells from the upper surface of the membrane using a cotton swab.

    • Fix the migrated cells on the lower surface of the membrane with a suitable fixative (e.g., methanol or paraformaldehyde).

    • Stain the fixed cells with a staining solution (e.g., Giemsa or DAPI).

    • Count the number of migrated cells in several random high-power fields under a microscope.

    • Express the results as a percentage of the control (vehicle-treated) cells.

Endothelial Cell Tube Formation Assay
  • Objective: To assess the ability of this compound to inhibit the formation of capillary-like structures by endothelial cells.

  • Cell Line: Human Umbilical Vein Endothelial Cells (HUVECs).

  • Reagents: Matrigel™ or a similar basement membrane extract.

  • Procedure:

    • Thaw Matrigel™ on ice and coat the wells of a 96-well plate.

    • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel™ to solidify.

    • Harvest HUVECs and resuspend them in a low-serum medium.

    • Treat the HUVEC suspension with various concentrations of this compound or vehicle control.

    • Seed the treated cells onto the solidified Matrigel™.

    • Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for a period sufficient for tube formation (e.g., 6-18 hours).

    • Visualize and photograph the tube-like structures using a microscope.

    • Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, or the area covered by the tubes using image analysis software.

    • Express the results as a percentage of the control (vehicle-treated) cells.

VEGF Secretion Assay (ELISA)
  • Objective: To measure the effect of this compound on the secretion of VEGF from cancer cells.

  • Cell Lines: HCT116 (colon cancer), A549 (lung cancer), MCF7 (breast cancer).

  • Assay: Enzyme-Linked Immunosorbent Assay (ELISA) for human VEGF.

  • Procedure:

    • Seed cancer cells in appropriate culture plates and allow them to adhere and grow to a desired confluency.

    • Replace the culture medium with a fresh medium containing various concentrations of this compound or vehicle control.

    • Incubate the cells for a specified period (e.g., 24-48 hours).

    • Collect the conditioned medium from each well.

    • Centrifuge the collected medium to remove any detached cells or debris.

    • Perform the VEGF ELISA on the supernatant according to the manufacturer's instructions. This typically involves:

      • Adding the conditioned medium to wells pre-coated with a VEGF capture antibody.

      • Incubating to allow VEGF to bind.

      • Washing the wells to remove unbound substances.

      • Adding a detection antibody conjugated to an enzyme (e.g., HRP).

      • Incubating to form an antibody-VEGF-antibody sandwich.

      • Washing to remove the unbound detection antibody.

      • Adding a substrate that is converted by the enzyme to produce a colored product.

      • Stopping the reaction and measuring the absorbance at a specific wavelength using a microplate reader.

    • Calculate the concentration of VEGF in each sample based on a standard curve.

    • Normalize the VEGF concentration to the cell number or total protein content.

    • Express the results as a percentage of the control (vehicle-treated) cells.

Experimental Workflows

The following diagrams illustrate the workflows for the key experimental procedures.

Migration_Assay_Workflow start Start prep_chamber Prepare Boyden Chamber (Coat membrane, add chemoattractant) start->prep_chamber prep_cells Prepare HUVECs (Harvest and resuspend) start->prep_cells add_to_chamber Add Cells to Upper Chamber treat_cells Treat Cells (this compound or Vehicle) prep_cells->treat_cells treat_cells->add_to_chamber incubate Incubate (4-6 hours) add_to_chamber->incubate remove_nonmigrated Remove Non-Migrated Cells incubate->remove_nonmigrated fix_stain Fix and Stain Migrated Cells remove_nonmigrated->fix_stain quantify Quantify Migration (Microscopy) fix_stain->quantify end End quantify->end

Caption: Workflow for the endothelial cell migration assay.

Tube_Formation_Workflow start Start coat_plate Coat Plate with Matrigel start->coat_plate prep_cells Prepare HUVECs (Harvest and resuspend) start->prep_cells solidify_matrigel Solidify Matrigel (37°C) coat_plate->solidify_matrigel seed_cells Seed Cells on Matrigel solidify_matrigel->seed_cells treat_cells Treat Cells (this compound or Vehicle) prep_cells->treat_cells treat_cells->seed_cells incubate Incubate (6-18 hours) seed_cells->incubate visualize Visualize and Image Tubes incubate->visualize quantify Quantify Tube Formation (Image Analysis) visualize->quantify end End quantify->end

References

In-Depth Technical Guide to CAN508: A Selective CDK9 Inhibitor

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

CAN508 is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9)/cyclin T1. As a key regulator of transcriptional elongation, CDK9 represents a promising therapeutic target in oncology and other disease areas. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and pharmacological properties of this compound. Detailed methodologies for key in vitro experiments are presented to facilitate further research and development of this and similar molecules.

Chemical Structure and Physicochemical Properties

This compound is an arylazopyrazole compound. Its chemical identity and key physicochemical properties are summarized in the tables below.

Table 1: Chemical Identification of this compound
IdentifierValue
IUPAC Name 4-((3,5-diamino-1H-pyrazol-4-yl)diazenyl)phenol
CAS Number 140651-18-9
Chemical Formula C₉H₁₀N₆O
Molecular Weight 218.22 g/mol
SMILES Nc1c(N=Nc2ccc(O)cc2)c(N)n[nH]1
Table 2: Physicochemical Properties of this compound
PropertyValue
Physical State Solid powder
Solubility Soluble in DMSO (44 mg/mL)
Purity Typically >98% (by HPLC)

Pharmacological Properties

This compound is a highly selective inhibitor of the CDK9/cyclin T1 complex, a key component of the positive transcription elongation factor b (P-TEFb).

Table 3: Pharmacological Profile of this compound
ParameterValueReference
Target CDK9/cyclin T1[1]
Mechanism of Action ATP-competitive inhibitor[1]
IC₅₀ (CDK9/cyclin T1) 0.35 µM[1]
Selectivity 38-fold selective for CDK9/cyclin T1 over other CDK/cyclin complexes[1]
Biological Effects Inhibition of RNA Polymerase II C-terminal domain (CTD) phosphorylation, inhibition of mRNA synthesis, induction of apoptosis, anti-angiogenic effects[2]

Mechanism of Action and Signaling Pathway

This compound exerts its biological effects by directly inhibiting the kinase activity of CDK9. This inhibition prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (RNAP II), a critical step for the transition from transcriptional initiation to productive elongation. The subsequent inhibition of mRNA synthesis leads to the downregulation of short-lived anti-apoptotic proteins, thereby inducing apoptosis in cancer cells. Furthermore, this compound has been shown to reduce the expression of vascular endothelial growth factor (VEGF), contributing to its anti-angiogenic properties.[2]

CAN508_Signaling_Pathway This compound This compound CDK9_cyclinT1 CDK9/cyclin T1 (P-TEFb) This compound->CDK9_cyclinT1 RNAPII_CTD RNA Polymerase II CTD CDK9_cyclinT1->RNAPII_CTD Phosphorylates p_RNAPII_CTD Phosphorylated RNA Polymerase II CTD mRNA_synthesis mRNA Synthesis p_RNAPII_CTD->mRNA_synthesis Promotes Anti_apoptotic_proteins Anti-apoptotic Proteins (e.g., Mcl-1) mRNA_synthesis->Anti_apoptotic_proteins Leads to VEGF VEGF Expression mRNA_synthesis->VEGF Leads to Apoptosis Apoptosis Anti_apoptotic_proteins->Apoptosis Inhibits Angiogenesis Angiogenesis VEGF->Angiogenesis Promotes

Caption: this compound Signaling Pathway

Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the activity of this compound.

CDK9/cyclin T1 Kinase Assay

This assay is used to determine the in vitro potency of this compound against its primary target.

  • Principle: A fluorescence-based assay that measures the amount of ADP produced as a result of kinase activity. The ADP is converted to ATP, which is then used in a luciferase-based reaction to generate a light signal.

  • Materials:

    • Recombinant human CDK9/cyclin T1 enzyme

    • Kinase substrate (e.g., a peptide containing the RNAP II CTD consensus sequence)

    • ATP

    • This compound (or other test compounds)

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

    • ADP-Glo™ Kinase Assay kit (Promega) or similar

    • Multi-well plates (e.g., 384-well)

    • Plate reader with luminescence detection capabilities

  • Procedure:

    • Prepare a serial dilution of this compound in DMSO, and then dilute further in kinase assay buffer.

    • In a multi-well plate, add the kinase, substrate, and this compound solution.

    • Initiate the kinase reaction by adding ATP. The final ATP concentration should be close to the Kₘ for CDK9.

    • Incubate the reaction at room temperature for a specified time (e.g., 60 minutes).[3]

    • Stop the kinase reaction and measure the amount of ADP produced using a detection reagent according to the manufacturer's protocol.[3]

    • The IC₅₀ value is calculated by fitting the dose-response data to a four-parameter logistic equation.

Western Blot Analysis of RNA Polymerase II Phosphorylation

This method is used to assess the effect of this compound on the phosphorylation of the RNAP II CTD in cells.

  • Principle: Western blotting uses specific antibodies to detect the phosphorylation status of the RNAP II CTD at specific serine residues (e.g., Ser2, Ser5).

  • Materials:

    • Cell line of interest (e.g., a cancer cell line)

    • This compound

    • Cell lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

    • Protein quantification assay (e.g., BCA assay)

    • SDS-PAGE gels and electrophoresis apparatus

    • PVDF or nitrocellulose membranes

    • Transfer buffer and apparatus

    • Blocking buffer (e.g., 5% BSA in TBST)

    • Primary antibodies against total RNAP II and phosphorylated RNAP II (e.g., anti-phospho-Ser2, anti-phospho-Ser5)

    • HRP-conjugated secondary antibody

    • Chemiluminescent substrate

    • Imaging system

  • Procedure:

    • Treat cells with various concentrations of this compound for a specified time.

    • Lyse the cells and quantify the protein concentration.

    • Separate equal amounts of protein from each sample by SDS-PAGE.

    • Transfer the proteins to a membrane.

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

    • Detect the protein bands using a chemiluminescent substrate and an imaging system.

    • Quantify the band intensities and normalize the phosphorylated RNAP II levels to the total RNAP II levels.

Endothelial Cell Tube Formation Assay

This assay evaluates the anti-angiogenic potential of this compound in vitro.

  • Principle: Endothelial cells, when cultured on a basement membrane extract, will form capillary-like structures. The ability of a compound to inhibit this process is a measure of its anti-angiogenic activity.

  • Materials:

    • Human Umbilical Vein Endothelial Cells (HUVECs) or other endothelial cells

    • Endothelial cell growth medium

    • Basement membrane extract (e.g., Matrigel®)

    • This compound

    • 96-well plates

    • Inverted microscope with imaging capabilities

  • Procedure:

    • Thaw the basement membrane extract on ice and coat the wells of a 96-well plate.[4]

    • Allow the matrix to solidify at 37°C for 30-60 minutes.[4]

    • Harvest endothelial cells and resuspend them in medium containing various concentrations of this compound.

    • Seed the cells onto the solidified matrix.

    • Incubate for 4-18 hours to allow for tube formation.[5]

    • Visualize and capture images of the tube-like structures using an inverted microscope.

    • Quantify the extent of tube formation by measuring parameters such as the number of branch points, total tube length, and the number of loops.

Cell Migration Assay

This assay assesses the effect of this compound on the migratory capacity of endothelial or cancer cells.

  • Principle: A Boyden chamber or Transwell® assay is used to measure the ability of cells to migrate through a porous membrane towards a chemoattractant.

  • Materials:

    • Cell line of interest (e.g., endothelial cells or cancer cells)

    • Cell culture medium (serum-free for cell suspension, serum-containing as chemoattractant)

    • This compound

    • Transwell® inserts (e.g., 8 µm pore size)

    • 24-well plates

    • Cotton swabs

    • Staining solution (e.g., crystal violet)

    • Microscope

  • Procedure:

    • Place Transwell® inserts into the wells of a 24-well plate.

    • Add medium containing a chemoattractant (e.g., 10% FBS) to the lower chamber.

    • Resuspend serum-starved cells in serum-free medium containing various concentrations of this compound.

    • Add the cell suspension to the upper chamber of the Transwell® insert.

    • Incubate for a sufficient time to allow for cell migration (e.g., 24 hours).

    • Remove the non-migrated cells from the upper surface of the membrane with a cotton swab.

    • Fix and stain the migrated cells on the lower surface of the membrane.

    • Count the number of migrated cells in several microscopic fields.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay is used to quantify the induction of apoptosis by this compound.

  • Principle: In early apoptosis, phosphatidylserine (PS) translocates to the outer leaflet of the plasma membrane and can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI) is a fluorescent dye that can only enter cells with compromised membranes (late apoptotic or necrotic cells).

  • Materials:

    • Cell line of interest

    • This compound

    • Annexin V-FITC (or other fluorophore)

    • Propidium Iodide (PI)

    • Annexin V Binding Buffer

    • Flow cytometer

  • Procedure:

    • Treat cells with various concentrations of this compound for a specified time.

    • Harvest both adherent and floating cells.

    • Wash the cells with cold PBS.

    • Resuspend the cells in Annexin V Binding Buffer.

    • Add Annexin V-FITC and PI to the cell suspension.

    • Incubate in the dark at room temperature for 15 minutes.[6]

    • Analyze the stained cells by flow cytometry.

    • Quantify the percentage of cells in different populations: viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+).

Experimental Workflow

The following diagram illustrates a typical workflow for the preclinical in vitro evaluation of a CDK9 inhibitor like this compound.

Experimental_Workflow cluster_0 Biochemical Characterization cluster_1 Cellular Mechanism of Action cluster_2 Functional Cellular Assays Kinase_Assay CDK9/cyclin T1 Kinase Assay (Determine IC₅₀) Selectivity_Panel Kinase Selectivity Profiling (Assess off-target effects) Kinase_Assay->Selectivity_Panel Western_Blot Western Blot (RNAP II Phosphorylation) Kinase_Assay->Western_Blot Apoptosis_Assay Apoptosis Assay (Annexin V/PI) Western_Blot->Apoptosis_Assay Cell_Proliferation Cell Proliferation Assay (Determine GI₅₀) Western_Blot->Cell_Proliferation Tube_Formation Tube Formation Assay (Anti-angiogenic potential) Cell_Proliferation->Tube_Formation Cell_Migration Cell Migration Assay (Anti-migratory potential) Tube_Formation->Cell_Migration

Caption: In Vitro Evaluation Workflow for this compound

Conclusion

This compound is a valuable research tool for studying the biological roles of CDK9 and serves as a lead compound for the development of novel therapeutics. The detailed experimental protocols provided in this guide are intended to support researchers in the further investigation of this compound and other CDK9 inhibitors. The multifaceted activity of this compound, encompassing direct anti-proliferative, pro-apoptotic, and anti-angiogenic effects, underscores the therapeutic potential of targeting transcriptional regulation in diseases such as cancer.

References

Foundational Research on CAN508: A Technical Guide for Cancer Cell Line Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the foundational research on CAN508, a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). The information presented herein is intended to equip researchers with the necessary details to design and interpret experiments involving this compound in the context of cancer cell line investigations.

Core Mechanism of Action

This compound is an ATP-competitive inhibitor of the CDK9/cyclin T1 complex, a key component of the positive transcription elongation factor b (P-TEFb). It exhibits high selectivity for CDK9, with a reported half-maximal inhibitory concentration (IC50) of 0.35 µM.[1][2] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II).[3] This event is critical for the transition from transcription initiation to productive elongation. The subsequent inhibition of transcriptional elongation disproportionately affects the expression of genes with short-lived mRNAs, many of which encode anti-apoptotic proteins and oncogenes crucial for cancer cell survival.[3]

Quantitative Data Summary

The following tables summarize the inhibitory activity of this compound against various cyclin-dependent kinases and its anti-proliferative effects on a range of cancer cell lines.

Target EnzymeIC50 (µM)
CDK9/cyclin T1 0.35 ± 0.04
CDK1/cyclin B44.02 ± 7
CDK2/cyclin A69 ± 1
CDK2/cyclin E20 ± 6
CDK4/cyclin D113.5 ± 3.1
CDK7/cyclin H26 ± 13
Table 1: Kinase Inhibitory Spectrum of this compound. Data compiled from multiple sources.[3]
Cell LineCancer TypeIC50 (µM)
HT-29Colorectal CarcinomaNot explicitly stated, but showed reduction in S-phase cells[3]
SKGT4Esophageal Adenocarcinoma~40 (at 72 hours)
OE33Esophageal Adenocarcinoma<20 (at 72 hours)
FLO-1Esophageal Adenocarcinoma<20 (at 72 hours)
MCF7Breast CancerAnti-proliferative effect demonstrated[3]
Table 2: Anti-proliferative Activity of this compound in Various Cancer Cell Lines. Data compiled from multiple sources.[1][3]

Key Experimental Protocols

This section provides detailed methodologies for key experiments frequently employed in the study of this compound.

Cell Proliferation Assay (e.g., CCK-8 or MTT Assay)

This protocol is used to determine the IC50 value of this compound in a given cancer cell line.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10^4 cells per well and allow them to adhere overnight.[4]

  • Compound Treatment: Treat the cells with a serial dilution of this compound (e.g., 0.1 to 100 µM) for a specified duration (e.g., 72 hours). Include a DMSO-treated vehicle control.[1]

  • Reagent Incubation: Add 10 µL of Cell Counting Kit-8 (CCK-8) solution or 10 µL of MTT reagent to each well and incubate for 2-4 hours.[4][5]

  • Absorbance Measurement: Measure the absorbance at 450 nm for CCK-8 or 570 nm for MTT (after solubilizing the formazan crystals) using a microplate reader.[4][5]

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blot Analysis for Phospho-RNA Polymerase II and Mcl-1

This protocol is used to assess the effect of this compound on its direct target and a key downstream effector.

  • Cell Lysis: Treat cancer cells with this compound for a specified time, then lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Immunoblotting: Block the membrane with 5% non-fat milk or BSA and then incubate with primary antibodies against phospho-RNA Pol II (Ser2), total RNA Pol II, Mcl-1, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.

  • Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an ECL detection reagent.

Apoptosis Assay (Annexin V-FITC and Propidium Iodide Staining)

This protocol is used to quantify the induction of apoptosis by this compound.

  • Cell Treatment and Harvesting: Treat cells with this compound for the desired time. Harvest both adherent and floating cells and wash with cold PBS.

  • Staining: Resuspend the cells in 1X Annexin-binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[4]

  • Incubation: Incubate the cells at room temperature for 15 minutes in the dark.

  • Flow Cytometry Analysis: Add more 1X Annexin-binding buffer and analyze the stained cells by flow cytometry. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are late apoptotic or necrotic.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is used to determine the effect of this compound on cell cycle progression.

  • Cell Fixation: Treat cells with this compound, harvest, and fix them in cold 70% ethanol overnight at -20°C.

  • Staining: Wash the fixed cells with PBS and resuspend in a staining solution containing Propidium Iodide and RNase A.

  • Incubation: Incubate the cells for 30 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: Analyze the DNA content of the cells by flow cytometry to determine the percentage of cells in G1, S, and G2/M phases of the cell cycle.

Mandatory Visualizations

This compound Mechanism of Action Signaling Pathway

CAN508_Mechanism_of_Action cluster_nucleus Nucleus cluster_cytoplasm Cytoplasm This compound This compound CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) This compound->CDK9_CyclinT Inhibition Apoptosis Apoptosis This compound->Apoptosis Induction RNA_Pol_II RNA Polymerase II CDK9_CyclinT->RNA_Pol_II Phosphorylation p_RNA_Pol_II p-RNA Pol II (Ser2) RNA_Pol_II->p_RNA_Pol_II Transcription_Elongation Transcriptional Elongation p_RNA_Pol_II->Transcription_Elongation DNA DNA mRNA mRNA (e.g., Mcl-1, c-MYC) DNA->mRNA Transcription Mcl1_cMYC_Protein Anti-apoptotic Proteins (Mcl-1) Oncogenic Proteins (c-MYC) mRNA->Mcl1_cMYC_Protein Translation Transcription_Elongation->mRNA Translation Translation Cell_Survival Cell Survival & Proliferation Mcl1_cMYC_Protein->Cell_Survival Cell_Survival->Apoptosis Inhibition CAN508_Experimental_Workflow start Select Cancer Cell Line proliferation_assay Cell Proliferation Assay (e.g., CCK-8/MTT) start->proliferation_assay ic50 Determine IC50 proliferation_assay->ic50 western_blot Western Blot Analysis (p-RNA Pol II, Mcl-1) ic50->western_blot Treat at IC50 apoptosis_assay Apoptosis Assay (Annexin V/PI) ic50->apoptosis_assay Treat at IC50 cell_cycle_assay Cell Cycle Analysis (PI Staining) ic50->cell_cycle_assay Treat at IC50 data_analysis Data Analysis & Interpretation western_blot->data_analysis apoptosis_assay->data_analysis cell_cycle_assay->data_analysis conclusion Conclusion on This compound Efficacy data_analysis->conclusion CAN508_Downstream_Effects This compound This compound Treatment CDK9_Inhibition CDK9 Inhibition This compound->CDK9_Inhibition Transcription_Inhibition Transcriptional Elongation Inhibition CDK9_Inhibition->Transcription_Inhibition p53_Up Induction of p53 CDK9_Inhibition->p53_Up Mcl1_Down Downregulation of Mcl-1 mRNA & Protein Transcription_Inhibition->Mcl1_Down cMYC_Down Downregulation of c-MYC mRNA & Protein Transcription_Inhibition->cMYC_Down VEGF_Down Downregulation of VEGF Expression Transcription_Inhibition->VEGF_Down Apoptosis Apoptosis Induction Mcl1_Down->Apoptosis Proliferation_Arrest Cell Proliferation Arrest cMYC_Down->Proliferation_Arrest Angiogenesis_Inhibition Anti-Angiogenesis VEGF_Down->Angiogenesis_Inhibition p53_Up->Apoptosis p53_Up->Proliferation_Arrest

References

Methodological & Application

Application Notes and Protocols for CAN508 In Vitro Kinase Assay

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for conducting an in vitro kinase assay for CAN508, a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9)/cyclin T1. The provided methodologies are intended to guide researchers in accurately determining the inhibitory activity of this compound and similar compounds. Included are comprehensive experimental procedures, data presentation guidelines, and visual diagrams of the signaling pathway and experimental workflow.

Introduction

This compound is a small molecule inhibitor that has demonstrated significant potency against CDK9/cyclin T1, a key regulator of transcription elongation.[1] By competitively binding to the ATP pocket of CDK9, this compound effectively blocks the phosphorylation of its substrates, leading to the inhibition of transcription and subsequent cellular processes. Understanding the in vitro activity and selectivity of this compound is crucial for its development as a potential therapeutic agent. This application note outlines a robust in vitro kinase assay protocol to quantify the inhibitory effects of this compound on CDK9/cyclin T1 and other kinases.

Data Presentation

Kinase TargetIC50 (µM)Notes
CDK9/cyclin T1 0.35 Primary target of this compound.[1]
Other CDKsN/AReported to be 38-fold less sensitive than CDK9/cyclin T1.
Other KinasesN/AA comprehensive selectivity profile is not publicly available.

N/A: Not Available in public literature. Researchers should determine these values experimentally.

Signaling Pathway

The following diagram illustrates the role of the CDK9/cyclin T1 complex in transcription elongation and the mechanism of inhibition by this compound.

CDK9_Pathway cluster_0 Transcription Elongation cluster_1 Regulation cluster_2 Inhibition RNAPII RNA Polymerase II CTD C-Terminal Domain (CTD) RNAPII->CTD pCTD Phosphorylated CTD CTD->pCTD Phosphorylation mRNA mRNA Transcript pCTD->mRNA Promotes Elongation CDK9_CyclinT1 CDK9/cyclin T1 CDK9_CyclinT1->CTD ADP ADP CDK9_CyclinT1->ADP ATP ATP ATP->CDK9_CyclinT1 Binds to active site This compound This compound This compound->CDK9_CyclinT1 Inhibits

CDK9 signaling and this compound inhibition.

Experimental Protocols

This section provides a detailed protocol for a luminescence-based in vitro kinase assay to determine the IC50 value of this compound for CDK9/cyclin T1. This protocol can be adapted for other kinases and detection methods.

Objective:

To determine the half-maximal inhibitory concentration (IC50) of this compound against CDK9/cyclin T1.

Materials:
  • Enzyme: Recombinant human CDK9/cyclin T1 (e.g., from BPS Bioscience, Cat. No. 40307)

  • Substrate: A suitable peptide substrate for CDK9, such as a peptide derived from the C-terminal domain (CTD) of RNA polymerase II.

  • Inhibitor: this compound (dissolved in 100% DMSO)

  • ATP: Adenosine 5'-triphosphate

  • Kinase Assay Buffer: (e.g., 40 mM Tris-HCl pH 7.4, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Detection Reagent: A commercial luminescence-based kinase assay kit that measures ATP consumption (e.g., ADP-Glo™ Kinase Assay, Promega).

  • Plates: White, opaque 96-well or 384-well plates suitable for luminescence readings.

  • Plate Reader: A microplate reader with luminescence detection capabilities.

  • Reagents: DMSO (Dimethyl sulfoxide)

Experimental Workflow Diagram:

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents (Enzyme, Substrate, ATP, this compound) start->prepare_reagents plate_layout Design Plate Layout (Controls and this compound dilutions) prepare_reagents->plate_layout add_inhibitor Add this compound dilutions and Controls to wells plate_layout->add_inhibitor add_enzyme Add CDK9/cyclin T1 to wells add_inhibitor->add_enzyme pre_incubation Pre-incubate at room temperature add_enzyme->pre_incubation start_reaction Initiate reaction by adding ATP/Substrate mix pre_incubation->start_reaction incubation Incubate at 30°C start_reaction->incubation stop_reaction Stop reaction and add Detection Reagent incubation->stop_reaction read_luminescence Measure Luminescence stop_reaction->read_luminescence data_analysis Analyze Data and determine IC50 read_luminescence->data_analysis end End data_analysis->end

In vitro kinase assay workflow.
Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in 100% DMSO. Create a serial dilution of this compound in kinase assay buffer. The final DMSO concentration in the assay should not exceed 1%.

    • Dilute the CDK9/cyclin T1 enzyme to the desired concentration in kinase assay buffer. The optimal enzyme concentration should be determined empirically by performing an enzyme titration.

    • Prepare the substrate and ATP mixture in kinase assay buffer. The ATP concentration should be at or near the Km for the enzyme to accurately determine the potency of an ATP-competitive inhibitor.

  • Assay Plate Setup:

    • Add the serially diluted this compound to the appropriate wells of the assay plate.

    • Include control wells:

      • "No enzyme" control (kinase assay buffer only).

      • "No inhibitor" control (enzyme and substrate/ATP mix, with DMSO vehicle).

  • Enzyme Addition:

    • Add the diluted CDK9/cyclin T1 enzyme solution to all wells except the "no enzyme" control.

  • Pre-incubation:

    • Gently mix the plate and pre-incubate for 10-15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation:

    • Initiate the kinase reaction by adding the ATP/substrate mixture to all wells.

  • Incubation:

    • Incubate the plate at 30°C for the desired reaction time (e.g., 60 minutes). The optimal incubation time should be determined to ensure the reaction is in the linear range.

  • Detection:

    • Stop the reaction and measure kinase activity using a luminescence-based detection reagent according to the manufacturer's protocol. This typically involves adding the detection reagent, incubating for a specified time to allow the signal to stabilize, and then reading the luminescence on a plate reader.

  • Data Analysis:

    • Subtract the background luminescence ("no enzyme" control) from all other readings.

    • Normalize the data to the "no inhibitor" control (100% activity).

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a four-parameter logistic equation to determine the IC50 value.

Conclusion

This application note provides a comprehensive guide for researchers to perform an in vitro kinase assay for this compound. The detailed protocol and workflows are designed to ensure accurate and reproducible results. By following these guidelines, researchers can effectively characterize the inhibitory activity and selectivity of this compound and other kinase inhibitors, contributing to the advancement of drug discovery and development.

References

Application Notes and Protocols for CAN508 in Cell Culture Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAN508 is a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9)/cyclin T1, a key regulator of transcriptional elongation.[1][2][3] By inhibiting CDK9, this compound prevents the phosphorylation of the C-terminal domain (CTD) of RNA Polymerase II (Pol II), leading to a halt in transcription, particularly of short-lived mRNAs encoding anti-apoptotic proteins.[1][4] This mechanism ultimately results in cell growth inhibition, induction of apoptosis, and suppression of angiogenesis, making this compound a valuable tool for cancer research and drug development.[1][4] These application notes provide detailed protocols for utilizing this compound in various cell culture experiments.

Mechanism of Action

This compound selectively binds to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates. The primary substrate of the CDK9/cyclin T1 complex is the C-terminal domain (CTD) of the large subunit of RNA Polymerase II (Pol II) at serine 2 residues. This phosphorylation event is critical for the transition from abortive to productive transcriptional elongation. Inhibition of this process by this compound leads to a global decrease in mRNA synthesis.[1] Consequently, the levels of proteins with short half-lives, such as the anti-apoptotic protein Mcl-1, are rapidly depleted, leading to the induction of the tumor suppressor protein p53 and subsequent apoptosis.[1][4]

CAN508_Mechanism_of_Action This compound This compound CDK9_CyclinT1 CDK9/Cyclin T1 (P-TEFb) This compound->CDK9_CyclinT1 Inhibits p53 p53 Induction This compound->p53 RNAPolII RNA Polymerase II (RNAPolII) CDK9_CyclinT1->RNAPolII Phosphorylates pRNAPolII Phosphorylated RNAPolII (p-Ser2) Transcription Transcriptional Elongation pRNAPolII->Transcription mRNA mRNA Synthesis Transcription->mRNA Anti_Apoptotic_Proteins Anti-Apoptotic Proteins (e.g., Mcl-1) mRNA->Anti_Apoptotic_Proteins Apoptosis Apoptosis Anti_Apoptotic_Proteins->Apoptosis Inhibits p53->Apoptosis

Caption: Simplified signaling pathway of this compound action.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound from various in vitro studies.

Table 1: In Vitro Kinase Inhibitory Activity

TargetIC50 (µM)Selectivity
CDK9/cyclin T10.3538-fold selective over other CDKs

Table 2: Cellular Activity in Cancer Cell Lines

Cell LineCancer TypeAssayConcentration (µM)Incubation Time (hours)Observed Effect
HT-29Colorectal CarcinomaCell Cycle AnalysisNot SpecifiedNot SpecifiedReduction in S-phase cell frequency
SKGT4, OE33, FLO-1Esophageal AdenocarcinomaCell Proliferation20-4072Significant dose-dependent reduction in proliferation
SKGT4, OE33, FLO-1Esophageal AdenocarcinomaApoptosis40722-fold increase in apoptosis
MCF7Breast CancerAnti-proliferativeNot SpecifiedNot SpecifiedAnti-proliferative effect observed
HUVEC, HMEC-1Endothelial CellsAngiogenesisNot SpecifiedNot SpecifiedInhibition of cell migration and tube formation

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes

Protocol:

  • This compound is soluble in DMSO.[3] To prepare a high-concentration stock solution (e.g., 10 mM or 20 mM), weigh the appropriate amount of this compound powder in a sterile microcentrifuge tube.

  • Add the calculated volume of sterile DMSO to achieve the desired concentration. For example, for a 10 mM stock solution of this compound (Molecular Weight: 218.22 g/mol ), dissolve 2.18 mg in 1 mL of DMSO.

  • Vortex thoroughly until the powder is completely dissolved.

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C for short-term storage or -80°C for long-term storage, protected from light.

Cell Viability Assay (MTT or CCK-8)

This protocol provides a general method to assess the effect of this compound on cell viability.

Cell_Viability_Workflow start Seed cells in a 96-well plate treat Treat with varying concentrations of this compound start->treat incubate Incubate for 24-72 hours treat->incubate reagent Add MTT or CCK-8 reagent incubate->reagent incubate2 Incubate for 1-4 hours reagent->incubate2 measure Measure absorbance incubate2->measure analyze Analyze data and determine IC50 measure->analyze

Caption: Workflow for a cell viability assay.

Materials:

  • Cells of interest

  • Complete cell culture medium

  • 96-well cell culture plates

  • This compound stock solution

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or CCK-8 (Cell Counting Kit-8) reagent

  • DMSO (for MTT assay)

  • Microplate reader

Protocol:

  • Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium from the stock solution. A suggested starting concentration range is 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same final concentration as the highest this compound treatment).

  • Replace the medium in the wells with the medium containing the different concentrations of this compound.

  • Incubate the plate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • For MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 2-4 hours.

    • Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • For CCK-8 Assay:

    • Add 10 µL of CCK-8 solution to each well and incubate for 1-4 hours.

  • Measure the absorbance at the appropriate wavelength (570 nm for MTT, 450 nm for CCK-8) using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This protocol describes the detection of apoptosis induced by this compound using flow cytometry.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and allow them to adhere.

  • Treat the cells with the desired concentrations of this compound (e.g., 20-40 µM) and a vehicle control for a specified time (e.g., 48-72 hours).

  • Harvest both adherent and floating cells. For adherent cells, use gentle trypsinization.

  • Wash the cells with ice-cold PBS and centrifuge at a low speed.

  • Resuspend the cell pellet in 1X Binding Buffer provided in the kit.

  • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.

  • Incubate the cells in the dark at room temperature for 15 minutes.

  • Analyze the samples immediately by flow cytometry.

    • Live cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol outlines the analysis of cell cycle distribution following this compound treatment.

Materials:

  • Cells of interest

  • 6-well cell culture plates

  • This compound stock solution

  • Ice-cold 70% ethanol

  • Propidium Iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Protocol:

  • Seed cells in 6-well plates and treat with this compound at various concentrations for the desired duration (e.g., 24-48 hours).

  • Harvest the cells, wash with PBS, and centrifuge.

  • Resuspend the cell pellet and fix by adding ice-cold 70% ethanol dropwise while vortexing gently.

  • Incubate the fixed cells at -20°C for at least 2 hours (or overnight).

  • Wash the cells with PBS to remove the ethanol.

  • Resuspend the cell pellet in PI staining solution and incubate in the dark at room temperature for 30 minutes.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis of Downstream Targets

This protocol can be used to assess the effect of this compound on the phosphorylation of RNA Polymerase II and the expression of related proteins.

Materials:

  • Cells of interest

  • This compound stock solution

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels, transfer apparatus, and membranes

  • Primary antibodies (e.g., anti-phospho-RNAPolII (Ser2), anti-Mcl-1, anti-p53, anti-GAPDH or β-actin)

  • HRP-conjugated secondary antibodies

  • ECL detection reagent and imaging system

Protocol:

  • Treat cells with this compound as desired.

  • Lyse the cells with RIPA buffer and determine the protein concentration.

  • Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF or nitrocellulose membrane.

  • Block the membrane with 5% non-fat milk or BSA in TBST.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody.

  • Detect the protein bands using an ECL reagent and an imaging system.

  • Quantify band intensities and normalize to a loading control.

In Vitro Angiogenesis Assay (Tube Formation)

This protocol is for evaluating the anti-angiogenic effects of this compound.

Angiogenesis_Workflow start Coat 96-well plate with Matrigel incubate_gel Incubate to solidify gel start->incubate_gel seed_cells Seed endothelial cells (e.g., HUVECs) incubate_gel->seed_cells add_treatment Add this compound seed_cells->add_treatment incubate_tubes Incubate for 4-18 hours add_treatment->incubate_tubes visualize Visualize and quantify tube formation incubate_tubes->visualize

Caption: Workflow for an in vitro angiogenesis assay.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs) or similar

  • Endothelial cell growth medium

  • Matrigel or other basement membrane extract

  • 96-well plate

  • This compound stock solution

Protocol:

  • Thaw Matrigel on ice and coat the wells of a pre-chilled 96-well plate.

  • Incubate the plate at 37°C for 30-60 minutes to allow the Matrigel to solidify.

  • Seed HUVECs onto the Matrigel-coated wells.

  • Treat the cells with various concentrations of this compound.

  • Incubate for 4-18 hours to allow for tube formation.

  • Visualize the tube-like structures using a microscope and capture images.

  • Quantify angiogenesis by measuring parameters such as the number of junctions, total tube length, and number of loops using image analysis software.

Disclaimer

These protocols are intended as a guide. Optimal conditions such as cell seeding density, this compound concentration, and incubation time should be determined empirically for each specific cell line and experimental setup. Always follow standard laboratory safety procedures.

References

CAN508: Application Notes and Protocols for Angiogenesis Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for assessing the anti-angiogenic properties of CAN508, a selective inhibitor of Positive Transcriptional Elongation Factor b (P-TEFb). The methodologies described herein are based on established in vitro angiogenesis assays and are intended to guide researchers in the effective design and execution of experiments to evaluate the anti-angiogenic potential of this compound.

Introduction

This compound is a 3,5-diaminopyrazole compound that has been identified as a potent and selective inhibitor of P-TEFb, a key regulator of transcription.[1][2] Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in tumor growth and metastasis. By inhibiting P-TEFb, this compound has been shown to impede key processes in angiogenesis, including the migration and tube formation of endothelial cells.[1][2] Furthermore, this compound has been observed to reduce the expression of Vascular Endothelial Growth Factor (VEGF), a potent pro-angiogenic factor, in various cancer cell lines.[1] These findings highlight P-TEFb as a promising therapeutic target for anti-angiogenic therapies.

Mechanism of Action: Targeting P-TEFb in Angiogenesis

This compound exerts its anti-angiogenic effects primarily through the inhibition of P-TEFb. P-TEFb is a cyclin-dependent kinase complex that plays a crucial role in the elongation phase of transcription by RNA polymerase II. By inhibiting P-TEFb, this compound disrupts the transcription of genes essential for endothelial cell function and the angiogenic process. This leads to a reduction in endothelial cell migration, the inhibition of the formation of capillary-like structures (tube formation), and a decrease in the production of pro-angiogenic factors like VEGF by tumor cells.

This compound This compound PTEFb P-TEFb (Positive Transcriptional Elongation Factor b) This compound->PTEFb Inhibits Transcription Gene Transcription (e.g., Pro-angiogenic factors) PTEFb->Transcription Promotes VEGF VEGF Expression (in Cancer Cells) Transcription->VEGF Endothelial Endothelial Cell Function Transcription->Endothelial Migration Cell Migration Endothelial->Migration TubeFormation Tube Formation Endothelial->TubeFormation Angiogenesis Angiogenesis Migration->Angiogenesis TubeFormation->Angiogenesis

Figure 1. Simplified signaling pathway of this compound's anti-angiogenic mechanism of action.

Experimental Protocols

The following are detailed protocols for key in vitro assays to evaluate the anti-angiogenic effects of this compound.

Endothelial Cell Migration Assay (Scratch Wound Assay)

This assay assesses the effect of this compound on the directional migration of endothelial cells, a crucial step in angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Fetal Bovine Serum (FBS)

  • Phosphate-Buffered Saline (PBS)

  • This compound stock solution (dissolved in DMSO)

  • 24-well tissue culture plates

  • Sterile p200 pipette tips

  • Inverted microscope with a camera

Protocol:

  • Cell Seeding: Seed HUVECs in 24-well plates at a density that will form a confluent monolayer within 24 hours.

  • Cell Starvation (Optional): Once confluent, replace the growth medium with a low-serum medium (e.g., 0.5-1% FBS) and incubate for 4-6 hours. This helps to minimize cell proliferation and isolate the effects on migration.

  • Creating the Scratch: Create a linear "scratch" in the center of the cell monolayer using a sterile p200 pipette tip.

  • Washing: Gently wash the wells twice with PBS to remove detached cells and debris.

  • Treatment: Replace the PBS with a fresh low-serum medium containing various concentrations of this compound or vehicle control (DMSO).

  • Image Acquisition: Immediately after adding the treatment, capture images of the scratch at designated points (time 0).

  • Incubation: Incubate the plates at 37°C and 5% CO2.

  • Time-Lapse Imaging: Capture images of the same fields at regular intervals (e.g., 6, 12, and 24 hours).

  • Data Analysis: Measure the width of the scratch at multiple points for each image. Calculate the percentage of wound closure at each time point relative to the initial scratch width.

cluster_0 Day 1 cluster_1 Day 2 Seed Seed HUVECs in 24-well plate Confluence Incubate to confluence (24h) Seed->Confluence Scratch Create scratch wound Wash1 Wash with PBS Scratch->Wash1 Treat Add this compound or vehicle control Wash1->Treat Image0 Image (Time 0) Treat->Image0 Incubate Incubate and image at intervals (6, 12, 24h) Image0->Incubate Analyze Analyze wound closure Incubate->Analyze

Figure 2. Experimental workflow for the endothelial cell migration (scratch wound) assay.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of endothelial cells to form capillary-like structures (tubes) on a basement membrane matrix, a hallmark of in vitro angiogenesis.

Materials:

  • Human Umbilical Vein Endothelial Cells (HUVECs)

  • Endothelial Cell Growth Medium (e.g., EGM-2)

  • Basement Membrane Matrix (e.g., Matrigel®)

  • This compound stock solution (dissolved in DMSO)

  • 96-well tissue culture plates (pre-chilled)

  • Inverted microscope with a camera

Protocol:

  • Plate Coating: Thaw the basement membrane matrix on ice. Using pre-chilled pipette tips, coat the wells of a 96-well plate with the matrix solution.

  • Gel Formation: Incubate the plate at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding: Harvest HUVECs and resuspend them in a low-serum medium containing the desired concentrations of this compound or vehicle control.

  • Plating: Seed the HUVEC suspension onto the solidified matrix in the 96-well plate.

  • Incubation: Incubate the plate at 37°C and 5% CO2 for 4-18 hours.

  • Image Acquisition: After incubation, visualize the formation of tube-like structures using an inverted microscope and capture images.

  • Data Analysis: Quantify the extent of tube formation by measuring parameters such as the total tube length, number of junctions, and number of loops using image analysis software.

Coat Coat 96-well plate with Matrigel Solidify Incubate to solidify Matrigel (30-60 min) Coat->Solidify Seed Seed HUVECs onto Matrigel Solidify->Seed PrepareCells Prepare HUVEC suspension with This compound/vehicle PrepareCells->Seed Incubate Incubate (4-18h) Seed->Incubate Image Image tube formation Incubate->Image Analyze Quantify tube parameters Image->Analyze

Figure 3. Experimental workflow for the endothelial cell tube formation assay.

VEGF Expression Assay (ELISA)

This assay measures the effect of this compound on the secretion of VEGF from cancer cells.

Materials:

  • Human cancer cell line of interest (e.g., a line known to secrete VEGF)

  • Appropriate cell culture medium and supplements

  • This compound stock solution (dissolved in DMSO)

  • 24-well tissue culture plates

  • VEGF ELISA kit

  • Microplate reader

Protocol:

  • Cell Seeding: Seed the cancer cells in 24-well plates and allow them to adhere and grow for 24 hours.

  • Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle control.

  • Incubation: Incubate the cells for a predetermined time (e.g., 24 or 48 hours).

  • Supernatant Collection: Collect the cell culture supernatant from each well.

  • ELISA: Perform the VEGF ELISA on the collected supernatants according to the manufacturer's instructions.

  • Data Analysis: Determine the concentration of VEGF in each sample using a standard curve. Normalize the VEGF concentration to the cell number or total protein content.

Data Presentation

The following tables provide a template for summarizing quantitative data from the described angiogenesis assays.

Table 1: Effect of this compound on Endothelial Cell Migration

This compound Concentration (µM)Wound Closure at 12h (%)Wound Closure at 24h (%)
Vehicle Control (DMSO)
0.1
1
10

Table 2: Effect of this compound on Endothelial Cell Tube Formation

This compound Concentration (µM)Total Tube Length (arbitrary units)Number of JunctionsNumber of Loops
Vehicle Control (DMSO)
0.1
1
10

Table 3: Effect of this compound on VEGF Secretion by Cancer Cells

This compound Concentration (µM)VEGF Concentration (pg/mL)
Vehicle Control (DMSO)
0.1
1
10

Note: The data presented in these tables are for illustrative purposes only. Researchers should generate their own data based on their specific experimental conditions.

References

Application Note: Quantifying CAN508-Induced Apoptosis in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

CAN508 is a potent and selective small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] Inhibition of CDK9-mediated phosphorylation of RNA Polymerase II leads to the downregulation of short-lived anti-apoptotic proteins, such as Mcl-1, resulting in the induction of apoptosis in various cancer cell lines.[1] This application note provides a comprehensive set of protocols to quantify and characterize the apoptotic response induced by this compound treatment in cultured cancer cells. The described assays are fundamental for evaluating the compound's efficacy and elucidating its mechanism of action.

Mechanism of Action Overview

This compound functions by competitively binding to the ATP-binding pocket of CDK9, preventing the phosphorylation of its substrates. This disruption of transcriptional regulation leads to cellular stress and activation of the intrinsic (mitochondrial) apoptotic pathway. Key events include the activation of pro-apoptotic Bcl-2 family proteins (Bax/Bak), loss of mitochondrial membrane potential, release of cytochrome c into the cytosol, and subsequent activation of the caspase cascade, culminating in programmed cell death.

Signaling Pathway Diagram

CAN508_Apoptosis_Pathway cluster_0 Cellular Response This compound This compound CDK9 CDK9/Cyclin T This compound->CDK9 Inhibition RNAPII RNA Polymerase II (CTD Phosphorylation) CDK9->RNAPII Phosphorylates Transcription Transcription of Anti-Apoptotic Genes (e.g., Mcl-1, c-Myc) RNAPII->Transcription AntiApoptotic Anti-Apoptotic Proteins Transcription->AntiApoptotic Expression ProApoptotic Pro-Apoptotic Proteins (Bax, Bak) AntiApoptotic->ProApoptotic Sequesters Mito Mitochondrial Outer Membrane Permeabilization (MOMP) ProApoptotic->Mito CytC Cytochrome c Release Mito->CytC Apoptosome Apoptosome Formation (Apaf-1, Caspase-9) CytC->Apoptosome Casp37 Caspase-3/7 (Executioner Caspases) Apoptosome->Casp37 Activation Apoptosis Apoptosis Casp37->Apoptosis Execution

Caption: this compound inhibits CDK9, leading to reduced transcription of anti-apoptotic proteins and activation of the intrinsic apoptosis pathway.

Experimental Protocols

The following protocols describe three complementary methods to assess apoptosis: Annexin V/PI staining for membrane changes, a luminescent assay for executioner caspase activity, and Western blotting for protein-level changes.

Protocol: Annexin V & Propidium Iodide (PI) Staining by Flow Cytometry

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[2] In early apoptosis, phosphatidylserine (PS) translocates to the outer plasma membrane, where it is bound by fluorescently-labeled Annexin V. Propidium iodide (PI) is a fluorescent nuclear stain that is excluded by live and early apoptotic cells but can enter late apoptotic and necrotic cells with compromised membrane integrity.

Materials:

  • Annexin V-FITC Apoptosis Detection Kit (contains Annexin V-FITC, PI solution, and 10X Binding Buffer)

  • Phosphate-Buffered Saline (PBS), ice-cold

  • Treated and untreated cell cultures

  • Flow cytometer

Methodology:

  • Cell Preparation: Seed cells (e.g., HeLa, Jurkat) in a 6-well plate at a density that will result in 70-80% confluency at the time of harvest. Treat cells with desired concentrations of this compound (e.g., 0.1, 0.5, 1.0 µM) and a vehicle control (e.g., 0.1% DMSO) for a specified time (e.g., 24, 48 hours).

  • Harvesting: For adherent cells, collect the culture medium (containing floating apoptotic cells) and detach the remaining cells using a gentle, non-enzymatic method like EDTA-based dissociation buffer. For suspension cells, collect them directly.[3] Centrifuge all cells at 300 x g for 5 minutes at 4°C.[3]

  • Washing: Discard the supernatant and wash the cell pellet twice with ice-cold PBS.[2]

  • Staining: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.[4] Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a flow cytometry tube.[3]

  • Add 5 µL of Annexin V-FITC and 5 µL of PI solution to each tube.[3]

  • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[5]

  • Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube and analyze immediately on a flow cytometer.[5] Be sure to include unstained, Annexin V-only, and PI-only controls for proper compensation and gating.

Data Presentation: The data can be summarized in a table showing the percentage of cells in each quadrant.

Treatment (24h)% Live (Annexin V-/PI-)% Early Apoptotic (Annexin V+/PI-)% Late Apoptotic (Annexin V+/PI+)% Necrotic (Annexin V-/PI+)
Vehicle (0.1% DMSO)94.5 ± 2.12.5 ± 0.51.8 ± 0.41.2 ± 0.3
This compound (0.5 µM)65.2 ± 3.522.8 ± 2.88.5 ± 1.53.5 ± 0.9
This compound (1.0 µM)38.9 ± 4.241.5 ± 3.915.1 ± 2.14.5 ± 1.1

Data are presented as mean ± SD from three independent experiments.

Protocol: Caspase-Glo® 3/7 Activity Assay

This homogeneous, luminescent assay measures the activity of caspase-3 and -7, the key executioner caspases in the apoptotic pathway.[6][7] The assay reagent contains a proluminescent caspase-3/7 substrate (containing the DEVD sequence), which is cleaved by active caspases to release aminoluciferin, generating a "glow-type" luminescent signal proportional to caspase activity.[6][8]

Materials:

  • Caspase-Glo® 3/7 Assay System (Promega)

  • White-walled, opaque 96-well plates suitable for luminescence

  • Treated and untreated cell cultures

  • Luminometer

Methodology:

  • Cell Seeding: Seed cells in a white-walled 96-well plate at a suitable density (e.g., 1 x 10^4 cells/well in 100 µL of medium).

  • Treatment: Treat cells with this compound and vehicle controls as described previously. Include "no-cell" blank wells containing only medium for background measurement.

  • Assay Procedure: Remove the plate from the incubator and allow it to equilibrate to room temperature.[8]

  • Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.[8]

  • Add 100 µL of the prepared reagent to each well, resulting in a 1:1 ratio of reagent to sample volume.[8][9]

  • Mix the contents on a plate shaker at 300-500 rpm for 30 seconds.[9]

  • Incubate at room temperature for 1 to 3 hours, protected from light.[7]

  • Measurement: Measure the luminescence of each well using a plate-reading luminometer.

Data Presentation: Results can be presented as relative luminescence units (RLU) or as fold change relative to the vehicle control.

Treatment (24h)Average RLUFold Change vs. Vehicle
Blank (No Cells)150 ± 25N/A
Vehicle (0.1% DMSO)1,250 ± 1101.0
This compound (0.5 µM)8,750 ± 4507.0
This compound (1.0 µM)15,200 ± 98012.2

Data are presented as mean ± SD from three independent experiments. RLU values are background-subtracted.

Protocol: Western Blot Analysis of Apoptotic Markers

Western blotting allows for the detection of changes in the expression levels and cleavage of key proteins in the apoptotic pathway.[10] Cleavage of PARP by caspase-3 is a classic hallmark of apoptosis.[11]

Materials:

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels, transfer apparatus, and membranes (PVDF or nitrocellulose)

  • Primary antibodies (e.g., anti-PARP, anti-Cleaved Caspase-3, anti-Mcl-1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced Chemiluminescence (ECL) substrate

Methodology:

  • Cell Lysis: Treat and harvest cells as previously described. Wash the cell pellet with ice-cold PBS.

  • Lyse the cells by adding ice-cold RIPA buffer. Incubate on ice for 30 minutes with periodic vortexing.[11]

  • Centrifuge the lysate at 14,000 x g for 20 minutes at 4°C to pellet cellular debris.[11]

  • Protein Quantification: Determine the protein concentration of the supernatant using a BCA assay.

  • Sample Preparation: Normalize protein concentrations for all samples. Add Laemmli sample buffer and boil at 95°C for 5 minutes.[11]

  • SDS-PAGE and Transfer: Load equal amounts of protein (20-40 µg) per lane on an SDS-PAGE gel.[11] Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour.

    • Incubate with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.[11]

  • Detection: Wash the membrane again, add ECL substrate, and visualize the protein bands using a digital imager.[11] β-actin is commonly used as a loading control.

Data Presentation: Densitometry analysis of the bands can be quantified and summarized.

Treatment (24h)Cleaved PARP / β-actin (Fold Change)Mcl-1 / β-actin (Fold Change)
Vehicle (0.1% DMSO)1.01.0
This compound (0.5 µM)4.8 ± 0.60.4 ± 0.1
This compound (1.0 µM)9.2 ± 1.10.1 ± 0.05

Data are presented as mean ± SD from three independent experiments.

Experimental Workflow Diagram

Experimental_Workflow cluster_workflow Overall Experimental Workflow cluster_assays Apoptosis Assays A 1. Cell Seeding (6-well or 96-well plates) B 2. Treatment (Vehicle & this compound) A->B C 3. Incubation (e.g., 24 hours) B->C D 4. Cell Harvesting C->D E Sample Processing D->E F1 Annexin V/PI Staining E->F1 Flow Cytometry F2 Caspase-Glo 3/7 Assay E->F2 Luminescence Assay F3 Cell Lysis for Western Blot E->F3 Western Blot G1 Flow Cytometry Analysis F1->G1 G2 Luminescence Reading F2->G2 G3 Protein Quantification & Immunoblotting F3->G3

Caption: Workflow for assessing this compound-induced apoptosis using complementary biochemical and cell-based assays.

References

Application Notes and Protocols: Tube Formation Assay with CAN508 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Angiogenesis, the formation of new blood vessels from pre-existing ones, is a critical process in both normal physiological functions and pathological conditions such as tumor growth and metastasis. The tube formation assay is a widely used in vitro method to assess the angiogenic potential of compounds by evaluating the ability of endothelial cells to form capillary-like structures. CAN508 is a potent and selective inhibitor of the Positive Transcriptional Elongation Factor b (P-TEFb), a complex composed of cyclin-dependent kinase 9 (CDK9) and a T-type cyclin.[1] By inhibiting P-TEFb, this compound disrupts the transcription of various genes, including those crucial for angiogenesis. Notably, this compound has been demonstrated to impede endothelial cell migration and tube formation, key events in the angiogenic process.[1] This inhibitory effect is, at least in part, mediated by the downregulation of Vascular Endothelial Growth Factor (VEGF) expression, a pivotal pro-angiogenic factor.[1]

These application notes provide a detailed protocol for conducting a tube formation assay using Human Umbilical Vein Endothelial Cells (HUVECs) to evaluate the anti-angiogenic effects of this compound.

Signaling Pathway of this compound in Angiogenesis

This compound exerts its anti-angiogenic effects by targeting the P-TEFb complex. This initiates a signaling cascade that ultimately suppresses the formation of new blood vessels.

CAN508_Signaling_Pathway This compound This compound PTEFb P-TEFb (CDK9/Cyclin T1) This compound->PTEFb RNAPII RNA Polymerase II (C-terminal domain) PTEFb->RNAPII Phosphorylation mRNA mRNA Synthesis (e.g., VEGF) RNAPII->mRNA Transcription Angiogenesis Angiogenesis (Tube Formation) mRNA->Angiogenesis Translation & Function

Caption: this compound inhibits P-TEFb, preventing RNA Polymerase II phosphorylation and reducing angiogenic gene expression.

Experimental Workflow

The following diagram outlines the key steps for performing the tube formation assay with this compound treatment.

Tube_Formation_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Acquisition & Analysis prep_matrigel Thaw Matrigel on Ice coat_plate Coat 96-well Plate with Matrigel prep_matrigel->coat_plate prep_cells Culture & Harvest HUVECs seed_cells Seed HUVECs onto Matrigel prep_cells->seed_cells prep_this compound Prepare this compound Dilutions add_treatment Add this compound or Vehicle Control prep_this compound->add_treatment coat_plate->seed_cells seed_cells->add_treatment incubate Incubate (4-18h) add_treatment->incubate visualize Image Tube Formation (Microscopy) incubate->visualize quantify Quantify Tube Length, Junctions, Branches visualize->quantify analyze Data Analysis & Comparison quantify->analyze

References

Preparing CAN508 Stock Solutions in DMSO: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the preparation of CAN508 stock solutions using dimethyl sulfoxide (DMSO) as the solvent. This compound is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9)/cyclin T1, a key regulator of transcription.[1][2] Accurate preparation of stock solutions is critical for ensuring reproducible results in downstream applications such as cell-based assays and in vivo studies. This protocol outlines the necessary materials, step-by-step procedures, storage recommendations, and quality control considerations for preparing this compound stock solutions.

Introduction to this compound

This compound is an arylazopyrazole compound that demonstrates potent inhibitory activity against CDK9/cyclin T1 with an IC50 of 0.35 μM.[1][2] It exhibits significant selectivity (38-fold) for CDK9 over other CDK/cyclin complexes.[1][2] By inhibiting CDK9, this compound interferes with the phosphorylation of the C-terminal domain of RNA polymerase II, leading to a reduction in mRNA synthesis.[3] This mechanism of action results in the downregulation of anti-apoptotic proteins and the induction of apoptosis in various cancer cell lines, making this compound a valuable tool for cancer research and drug development.[3][4]

Signaling Pathway of this compound

CAN508_Pathway This compound This compound CDK9_CyclinT1 CDK9/Cyclin T1 (P-TEFb) This compound->CDK9_CyclinT1 Inhibits RNAPII RNA Polymerase II (RNAPII) CDK9_CyclinT1->RNAPII Phosphorylates pRNAPII Phosphorylated RNAPII (Active) Transcription Transcriptional Elongation pRNAPII->Transcription mRNA mRNA Synthesis Transcription->mRNA Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Mcl-1) mRNA->Anti_Apoptotic Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibits

Caption: Mechanism of action of this compound.

Quantitative Data

This section summarizes the key quantitative data for this compound.

PropertyValueReference
Molecular Weight 218.22 g/mol [1][2]
Formula C₉H₁₀N₆O[1][2]
CAS Number 140651-18-9[1]
Appearance Light yellow to yellow solid[5]
Purity ≥98%[1]
Solubility in DMSO ≥ 44 mg/mL (201.63 mM)[2]
IC50 (CDK9/cyclin T1) 0.35 µM[1][2]

Experimental Protocol: Preparing a 10 mM this compound Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO. This concentration is commonly used for initial dilutions in cell-based assays.

Materials and Equipment
  • This compound powder

  • Anhydrous/molecular sieve-dried Dimethyl Sulfoxide (DMSO)

  • Microcentrifuge tubes or amber glass vials

  • Vortex mixer

  • Sonicator (optional)

  • Calibrated analytical balance

  • Pipettes and sterile, filtered pipette tips

  • Personal Protective Equipment (PPE): safety glasses, gloves, lab coat

Safety Precautions
  • Work in a well-ventilated area, preferably a chemical fume hood.

  • Wear appropriate PPE to avoid skin and eye contact.

  • Consult the Safety Data Sheet (SDS) for this compound and DMSO before handling.

Step-by-Step Procedure
  • Equilibrate Reagents: Allow the this compound powder and DMSO to reach room temperature before opening to prevent moisture condensation.

  • Weigh this compound: Tare a sterile microcentrifuge tube or vial on the analytical balance. Carefully weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh out 2.18 mg of this compound.

  • Add DMSO: Using a calibrated pipette, add the calculated volume of DMSO to the tube containing the this compound powder. To prepare a 10 mM stock solution from 2.18 mg of this compound, add 1 mL of DMSO.

  • Dissolve the Compound:

    • Close the tube or vial securely.

    • Vortex the solution for 1-2 minutes to facilitate dissolution.

    • Visually inspect the solution to ensure all solid particles have dissolved.

    • If necessary, sonicate the solution for 5-10 minutes to aid dissolution.[6]

  • Aliquot and Store:

    • Once the this compound is completely dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes or amber glass vials. This minimizes freeze-thaw cycles which can degrade the compound.[2][7]

    • Label each aliquot clearly with the compound name, concentration, date of preparation, and solvent.

Stock Solution Preparation Workflow

Stock_Solution_Workflow cluster_prep Preparation Start Start Weigh Weigh this compound Powder Start->Weigh Add_DMSO Add Anhydrous DMSO Weigh->Add_DMSO Dissolve Vortex/Sonicate to Dissolve Add_DMSO->Dissolve Check Visually Inspect for Complete Dissolution Dissolve->Check Check->Dissolve No Aliquot Aliquot into Single-Use Tubes Check->Aliquot Yes Store Store at Recommended Temperature Aliquot->Store End Ready for Use Store->End

Caption: Workflow for this compound stock solution preparation.

Storage and Stability

Proper storage is crucial to maintain the integrity and activity of the this compound stock solution.

Storage ConditionDurationRecommendations
This compound Powder 3 years at -20°CStore in a desiccator to protect from moisture.
Stock Solution in DMSO 1 year at -80°CAliquot to avoid repeated freeze-thaw cycles. Protect from light.
1 month at -20°CFor shorter-term storage. Protect from light.[2]

Note: The stability of compounds in DMSO can be affected by the presence of water.[8][9] It is highly recommended to use anhydrous DMSO and to handle it in a way that minimizes moisture absorption.

Quality Control

To ensure the accuracy of experimental results, it is advisable to perform quality control on the prepared stock solution.

  • Concentration Verification: The concentration of the stock solution can be verified using techniques such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC) if a standard curve is available.

  • Purity Check: The purity of the compound in the stock solution can be assessed by HPLC to detect any degradation products.

Application in Cell-Based Assays

When using the this compound stock solution in cell-based assays, it is important to consider the final concentration of DMSO in the culture medium. High concentrations of DMSO can be toxic to cells.

  • Dilution: The 10 mM stock solution should be serially diluted in culture medium to achieve the desired final concentration for the experiment.

  • Final DMSO Concentration: The final concentration of DMSO in the cell culture medium should typically be kept below 0.5%, with 0.1% being preferable, to avoid solvent-induced cytotoxicity.[10]

  • Vehicle Control: Always include a vehicle control (culture medium with the same final concentration of DMSO) in your experiments to account for any effects of the solvent.

Conclusion

This application note provides a comprehensive protocol for the preparation, storage, and use of this compound stock solutions in DMSO. Adherence to these guidelines will help ensure the quality and reproducibility of experimental results in research and drug development applications involving this potent CDK9 inhibitor.

References

Application Notes and Protocols for Cell Viability Assays with CAN508

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAN508 is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9)/cyclin T1, with an IC50 of 0.35 µM.[1][2] CDK9 is a key regulator of transcription elongation. Inhibition of CDK9 by this compound leads to the suppression of mRNA synthesis, resulting in the downregulation of anti-apoptotic proteins and the induction of the tumor suppressor protein p53.[2] This cascade of events ultimately triggers apoptosis in cancer cells, making this compound a compound of significant interest in oncology research and drug development.

These application notes provide detailed protocols for assessing the effect of this compound on cell viability using two common colorimetric assays: the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay and the CCK-8 (Cell Counting Kit-8) assay.

Data Presentation

The following tables are templates for summarizing quantitative data obtained from cell viability assays with this compound. Researchers can adapt these tables to present their experimental findings clearly and concisely.

Table 1: IC50 Values of this compound in Various Cancer Cell Lines

Cell LineCancer TypeIncubation Time (hrs)IC50 (µM)
e.g., MCF-7Breast Adenocarcinoma72[Insert Value]
e.g., HCT116Colorectal Carcinoma72[Insert Value]
e.g., A549Lung Carcinoma72[Insert Value]
e.g., JurkatT-cell Leukemia72[Insert Value]

Table 2: Example of Raw Absorbance Data from a CCK-8 Assay with this compound

This compound Conc. (µM)Rep 1 (OD 450nm)Rep 2 (OD 450nm)Rep 3 (OD 450nm)Mean ODStd. Dev.% Viability
0 (Vehicle)1.2541.2881.2711.2710.017100.0
0.11.1031.1251.0981.1090.01487.3
0.50.8550.8790.8630.8660.01268.1
10.6120.6350.6210.6230.01249.0
50.3410.3550.3480.3480.00727.4
100.1580.1650.1610.1610.00412.7
Blank0.0520.0550.0530.0530.002-

Experimental Protocols

1. MTT Assay Protocol for this compound

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Materials:

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in sterile PBS)

  • Complete cell culture medium

  • Sterile PBS (phosphate-buffered saline)

  • DMSO (dimethyl sulfoxide) or other suitable solvent for formazan crystals

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 570 nm)

Procedure:

  • Cell Seeding:

    • Harvest cells in the logarithmic growth phase.

    • Determine cell density using a hemocytometer or automated cell counter.

    • Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well in 100 µL of complete medium).

    • Incubate the plate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from the stock solution. It is recommended to perform a dose-response curve with a range of concentrations (e.g., 0.1, 0.5, 1, 5, 10 µM).

    • Include a vehicle control (medium with the same concentration of DMSO used for the highest this compound concentration).

    • Carefully remove the medium from the wells and add 100 µL of the prepared this compound dilutions or vehicle control.

    • Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C in a 5% CO2 incubator. During this time, viable cells will convert the soluble MTT into insoluble purple formazan crystals.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate on an orbital shaker for 5-10 minutes to ensure complete dissolution.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Use a reference wavelength of 630 nm to subtract background absorbance.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

2. CCK-8 Assay Protocol for this compound

The CCK-8 assay is a more convenient alternative to the MTT assay. It utilizes a highly water-soluble tetrazolium salt, WST-8, which is reduced by dehydrogenases in cells to produce a water-soluble orange-colored formazan dye. This eliminates the need for a solubilization step.

Materials:

  • This compound (stock solution in DMSO)

  • Cell Counting Kit-8 (CCK-8) reagent

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader (capable of measuring absorbance at 450 nm)

Procedure:

  • Cell Seeding:

    • Follow the same procedure as described in the MTT assay protocol (Step 1).

  • Compound Treatment:

    • Follow the same procedure as described in the MTT assay protocol (Step 2).

  • CCK-8 Addition and Incubation:

    • After the treatment incubation period, add 10 µL of CCK-8 reagent to each well.

    • Incubate the plate for 1-4 hours at 37°C in a 5% CO2 incubator. The incubation time may need to be optimized depending on the cell type and density.

  • Absorbance Measurement:

    • Measure the absorbance at 450 nm using a microplate reader.

  • Data Analysis:

    • Subtract the average absorbance of the blank wells from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100

    • Plot the percentage of cell viability against the log of this compound concentration to determine the IC50 value.

Visualizations

G cluster_workflow Cell Viability Assay Workflow with this compound start Seed cells in 96-well plate incubation1 Incubate overnight start->incubation1 treatment Treat cells with this compound (various concentrations) and vehicle control incubation1->treatment incubation2 Incubate for 24, 48, or 72 hours treatment->incubation2 add_reagent Add MTT or CCK-8 Reagent incubation2->add_reagent incubation3 Incubate for 1-4 hours add_reagent->incubation3 solubilize Add Solubilization Solution (MTT only) incubation3->solubilize MTT Assay read Measure Absorbance (570nm for MTT, 450nm for CCK-8) incubation3->read CCK-8 Assay solubilize->read analyze Data Analysis: Calculate % Viability and IC50 read->analyze

Caption: Experimental workflow for assessing cell viability with this compound.

G cluster_pathway Proposed Signaling Pathway of this compound This compound This compound CDK9 CDK9/Cyclin T1 This compound->CDK9 Inhibition mRNA mRNA Synthesis of Anti-apoptotic Proteins (e.g., Mcl-1) This compound->mRNA Suppression p53_up p53 Upregulation This compound->p53_up Induction RNAPII RNA Polymerase II (p-Ser2) CDK9->RNAPII Phosphorylation RNAPII->mRNA Elongation Apoptosis Apoptosis mRNA->Apoptosis p53_up->Apoptosis G cluster_logic Logical Relationship of Assay Components ViableCells Viable Cells (Metabolically Active) Dehydrogenases Dehydrogenase Enzymes ViableCells->Dehydrogenases MTT MTT (Yellow, Soluble) Dehydrogenases->MTT Reduction CCK8 WST-8 (Soluble) Dehydrogenases->CCK8 Reduction Formazan_MTT Formazan (Purple, Insoluble) MTT->Formazan_MTT Absorbance Colorimetric Signal (Absorbance) Formazan_MTT->Absorbance Formazan_CCK8 Formazan (Orange, Soluble) CCK8->Formazan_CCK8 Formazan_CCK8->Absorbance

References

Application Notes and Protocols: Flow Cytometry Analysis of Cell Cycle Arrest Induced by CAN508

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

CAN508 is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9)/cyclin T1, with a reported IC50 of 0.35 μM.[1][2][3] CDK9 is a key transcriptional regulator, and its inhibition has been shown to induce cell cycle arrest and apoptosis in various cancer cell lines.[2][4] This document provides detailed application notes and protocols for the analysis of cell cycle arrest induced by this compound using flow cytometry with propidium iodide (PI) staining.

Mechanism of Action: this compound-Induced Cell Cycle Arrest

This compound exerts its anti-proliferative effects by targeting the CDK9/cyclin T1 complex, a crucial component of the positive transcription elongation factor b (P-TEFb). P-TEFb phosphorylates the C-terminal domain of RNA Polymerase II, a critical step for transcriptional elongation of many genes, including those encoding anti-apoptotic proteins like Mcl-1 and cell cycle regulators. By inhibiting CDK9, this compound disrupts transcription, leading to the downregulation of short-lived proteins essential for cell survival and proliferation. This ultimately results in cell cycle arrest and the induction of apoptosis.[2][4] The specific phase of cell cycle arrest (e.g., G1 or G2/M) can be cell-type dependent.

Data Presentation: Quantitative Analysis of Cell Cycle Arrest

The following tables summarize representative quantitative data from studies on selective CDK9 inhibitors in different cancer cell lines, demonstrating their effects on cell cycle distribution after 24-hour treatment. This data illustrates the expected outcomes of cell cycle arrest following CDK9 inhibition.

Table 1: Effect of a CDK9 Inhibitor (AT7519) on Cell Cycle Distribution in MCF-7 Breast Cancer Cells

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)Sub-G1 (Apoptosis) (%)
Vehicle Control (DMSO)55.225.319.52.1
CDK9 Inhibitor (100 nM)40.115.838.65.5
CDK9 Inhibitor (200 nM)35.712.445.36.6

Data is representative and adapted from studies on selective CDK9 inhibitors. Actual results with this compound may vary depending on the cell line and experimental conditions.

Table 2: Effect of a CDK9 Inhibitor (LDC000067) on Cell Cycle Distribution in HCT116 Colorectal Cancer Cells

Treatment GroupG0/G1 Phase (%)S Phase (%)G2/M Phase (%)
Vehicle Control (DMSO)48.530.221.3
CDK9 Inhibitor (1 µM)65.118.516.4
CDK9 Inhibitor (5 µM)78.99.811.3

Data is representative and adapted from studies on selective CDK9 inhibitors. Actual results with this compound may vary depending on the cell line and experimental conditions.

Mandatory Visualizations

G cluster_0 This compound Mechanism of Action This compound This compound CDK9_CyclinT1 CDK9/Cyclin T1 (P-TEFb) This compound->CDK9_CyclinT1 Inhibits RNAPII RNA Polymerase II CDK9_CyclinT1->RNAPII Phosphorylates Transcription Transcriptional Elongation RNAPII->Transcription Anti_Apoptotic Anti-apoptotic Proteins (e.g., Mcl-1) Transcription->Anti_Apoptotic CellCycle_Regulators Cell Cycle Regulators Transcription->CellCycle_Regulators Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibits CellCycleArrest Cell Cycle Arrest CellCycle_Regulators->CellCycleArrest Promotes Progression

Caption: Signaling pathway of this compound-induced cell cycle arrest.

G cluster_1 Experimental Workflow: Flow Cytometry for Cell Cycle Analysis Start Start: Seed Cells Treatment Treat with this compound (and Vehicle Control) Start->Treatment Harvest Harvest Cells (Trypsinization/Scraping) Treatment->Harvest Wash_PBS Wash with PBS Harvest->Wash_PBS Fixation Fix in Cold 70% Ethanol Wash_PBS->Fixation Staining Stain with Propidium Iodide and RNase A Fixation->Staining FlowCytometry Acquire Data on Flow Cytometer Staining->FlowCytometry Analysis Analyze Cell Cycle Distribution FlowCytometry->Analysis

Caption: Workflow for cell cycle analysis using flow cytometry.

Experimental Protocols

Protocol: Cell Cycle Analysis by Flow Cytometry using Propidium Iodide (PI) Staining

This protocol outlines the steps for treating a cancer cell line with this compound, followed by staining with propidium iodide for cell cycle analysis by flow cytometry.[5][6][7][8]

Materials:

  • This compound

  • Cancer cell line of interest (e.g., MCF-7, HCT116, HeLa)

  • Complete cell culture medium

  • Dimethyl sulfoxide (DMSO)

  • Phosphate-Buffered Saline (PBS), Ca2+/Mg2+ free

  • Trypsin-EDTA (for adherent cells)

  • 70% Ethanol, ice-cold

  • Propidium Iodide (PI) staining solution (50 µg/mL PI in PBS)

  • RNase A (100 µg/mL)

  • Flow cytometry tubes

Procedure:

  • Cell Seeding:

    • Seed the cells in 6-well plates at a density that will allow them to reach 60-70% confluency at the time of treatment.

    • Incubate the cells overnight at 37°C in a humidified atmosphere with 5% CO2.

  • Treatment with this compound:

    • Prepare a stock solution of this compound in DMSO.

    • Dilute the this compound stock solution in complete cell culture medium to the desired final concentrations. Prepare a vehicle control with the same final concentration of DMSO.

    • Remove the old medium from the cells and add the medium containing this compound or the vehicle control.

    • Incubate the cells for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Cell Harvesting:

    • For adherent cells: Aspirate the medium, wash the cells once with PBS, and then add Trypsin-EDTA to detach the cells. Once detached, add complete medium to inactivate the trypsin and transfer the cell suspension to a centrifuge tube.

    • For suspension cells: Directly transfer the cell suspension to a centrifuge tube.

    • Centrifuge the cells at 300 x g for 5 minutes.

  • Washing:

    • Discard the supernatant and resuspend the cell pellet in 1 mL of cold PBS.

    • Centrifuge at 300 x g for 5 minutes. Discard the supernatant.

  • Fixation:

    • Resuspend the cell pellet in 500 µL of cold PBS.

    • While gently vortexing, add 4.5 mL of ice-cold 70% ethanol dropwise to the cell suspension.

    • Incubate the cells for at least 2 hours at -20°C. Cells can be stored at -20°C for several weeks.

  • Staining:

    • Centrifuge the fixed cells at 500 x g for 5 minutes.

    • Carefully decant the ethanol and wash the cell pellet with 5 mL of PBS.

    • Centrifuge at 500 x g for 5 minutes and discard the supernatant.

    • Resuspend the cell pellet in 500 µL of PI staining solution containing RNase A.

    • Incubate the cells in the dark for 30 minutes at room temperature.

  • Flow Cytometry Analysis:

    • Transfer the stained cell suspension to flow cytometry tubes.

    • Analyze the samples on a flow cytometer, collecting the fluorescence data from at least 10,000 single-cell events.

    • Use appropriate software to deconvolve the DNA content histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Disclaimer: This document is intended for research use only. The protocols and data presented are for guidance and may require optimization for specific cell lines and experimental conditions.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing CAN508 Concentration for In Vitro Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of CAN508 for in vitro experiments. Below, you will find frequently asked questions (FAQs), detailed troubleshooting guides, and experimental protocols to ensure the accuracy and reproducibility of your results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is an arylazopyrazole compound that acts as a potent and selective, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1][2] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex. This complex phosphorylates the C-terminal domain of RNA Polymerase II (Pol II), a critical step for the transition from paused to productive transcriptional elongation.[3][4] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to the suppression of mRNA synthesis, particularly of genes with short half-lives that are often involved in cancer cell survival and proliferation.[1][5] This ultimately results in the induction of apoptosis (programmed cell death) in various cancer cell lines.[1][5]

Q2: What is a typical starting concentration range for this compound in in vitro studies?

A2: The effective concentration of this compound can vary depending on the cell line and experimental conditions. The reported half-maximal inhibitory concentration (IC50) for this compound against CDK9/cyclin T1 is 0.35 µM in biochemical assays.[2] For cell-based assays, a wider concentration range should be tested. Based on published data for esophageal adenocarcinoma cell lines, IC50 values for cell proliferation ranged from 34.99 to 91.09 μM after 72 hours of treatment.[2] Therefore, a good starting point for a dose-response experiment would be a range from 0.1 µM to 100 µM.

Q3: How do I determine the optimal this compound concentration for my specific cell line?

A3: The optimal concentration should be determined empirically for each cell line and assay. This is typically achieved by performing a dose-response experiment and measuring a relevant biological endpoint, such as cell viability, apoptosis, or target engagement (inhibition of Pol II phosphorylation). The goal is to identify a concentration that elicits the desired biological effect with minimal off-target toxicity.

Q4: What solvents should I use to dissolve and dilute this compound?

A4: this compound is soluble in dimethyl sulfoxide (DMSO).[2] It is recommended to prepare a high-concentration stock solution in DMSO (e.g., 10 mM) and then dilute it further in your cell culture medium to the desired final concentrations. Ensure the final DMSO concentration in your experiments is consistent across all conditions and ideally does not exceed 0.5% (v/v), with ≤0.1% being optimal to avoid solvent-induced toxicity.[1]

Q5: How long should I treat my cells with this compound?

A5: The optimal treatment duration depends on the biological process you are investigating.

  • For signaling studies (e.g., measuring phosphorylation of RNA Polymerase II), a short treatment of 2 to 24 hours may be sufficient.[1]

  • For cell viability or apoptosis assays , a longer incubation of 24 to 72 hours is typically required to observe significant effects.[2] It is advisable to perform a time-course experiment to determine the optimal incubation time for your specific cell line and assay.

Experimental Protocols

Protocol 1: Determining the Optimal Concentration of this compound using a Cell Viability Assay (MTT Assay)

This protocol provides a method to determine the half-maximal inhibitory concentration (IC50) of this compound on your cell line of interest.

Materials:

  • This compound

  • DMSO

  • 96-well cell culture plates

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader capable of measuring absorbance at 570 nm

Procedure:

  • Cell Seeding: Seed your cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Preparation: Prepare a 10 mM stock solution of this compound in DMSO. Perform serial dilutions of the stock solution in complete culture medium to achieve final concentrations ranging from 0.1 µM to 100 µM. Also, prepare a vehicle control (medium with the same final concentration of DMSO as the highest this compound concentration).

  • Cell Treatment: Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or the vehicle control. Each concentration should be tested in triplicate.

  • Incubation: Incubate the plate for your desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate the plate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Mix gently to ensure complete solubilization.

  • Data Acquisition: Measure the absorbance at 570 nm using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the cell viability against the logarithm of the this compound concentration and use a non-linear regression analysis to determine the IC50 value.

Protocol 2: Assessing this compound-Induced Apoptosis via Annexin V Staining

This protocol allows for the quantification of apoptotic cells following this compound treatment using flow cytometry.

Materials:

  • This compound

  • DMSO

  • 6-well cell culture plates

  • Your mammalian cell line of interest

  • Complete cell culture medium

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with the desired concentrations of this compound (determined from the viability assay, e.g., IC50 and 2x IC50) and a vehicle control for the desired time (e.g., 24 or 48 hours).

  • Cell Harvesting:

    • For adherent cells, gently trypsinize and collect the cells. Combine with the supernatant which may contain detached apoptotic cells.

    • For suspension cells, collect the cells by centrifugation.

  • Cell Washing: Wash the cells twice with cold PBS.

  • Staining:

    • Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

    • Transfer 100 µL of the cell suspension to a new tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of PI.

    • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis:

    • Add 400 µL of 1X Binding Buffer to each tube.

    • Analyze the cells by flow cytometry within one hour.

    • Live cells will be negative for both Annexin V and PI. Early apoptotic cells will be Annexin V positive and PI negative. Late apoptotic/necrotic cells will be positive for both Annexin V and PI.

Troubleshooting Guide

Issue Possible Cause Recommended Solution
High variability in IC50 values between experiments 1. Inconsistent cell seeding density. 2. Cells are at a high passage number, leading to genetic drift. 3. Instability of this compound in culture medium. 4. Repeated freeze-thaw cycles of this compound stock solution.1. Optimize and maintain a consistent cell seeding density for all experiments. 2. Use cells within a consistent and low passage number range. 3. Prepare fresh dilutions of this compound for each experiment. Perform a stability test of this compound in your specific media if degradation is suspected.[6] 4. Prepare single-use aliquots of the this compound stock solution to avoid repeated freeze-thaw cycles.[7][8]
No significant effect on cell viability at expected concentrations 1. The cell line is resistant to CDK9 inhibition. 2. The concentration of this compound is too low or the incubation time is too short. 3. The compound has degraded.1. Confirm CDK9 expression and activity in your cell line. Consider testing other cell lines known to be sensitive to CDK9 inhibitors. 2. Perform a broader dose-response (e.g., up to 200 µM) and a time-course experiment (e.g., 24, 48, 72, 96 hours). 3. Verify the integrity of your this compound stock. If possible, test a new batch of the compound.
Observed cellular effects do not correlate with CDK9 inhibition 1. Off-target effects of this compound at the concentrations used. Arylazopyrazole compounds can sometimes interact with other kinases.[9] 2. The observed phenotype is a secondary effect of prolonged CDK9 inhibition.1. Use the lowest effective concentration of this compound. To confirm on-target effects, perform a rescue experiment with a drug-resistant CDK9 mutant, if available. Consider using another structurally different CDK9 inhibitor as a positive control.[1] 2. Perform a time-course experiment to distinguish early, direct effects from later, indirect consequences.
Difficulty dissolving this compound 1. Low solubility of this compound in aqueous solutions.1. Ensure the use of high-quality, anhydrous DMSO for the stock solution. When diluting in culture medium, ensure thorough mixing. Do not exceed the solubility limit in the final medium.

Data Presentation

Table 1: Example Data for this compound IC50 Determination in Different Cell Lines

Cell LineTreatment Duration (hours)IC50 (µM)
SKGT47234.99
OE337258.62
FLO-17291.09
Data is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Table 2: Example Data for Apoptosis Analysis

Treatment% Live Cells% Early Apoptotic Cells% Late Apoptotic/Necrotic Cells
Vehicle Control9532
This compound (IC50)454015
This compound (2x IC50)206020
Data is hypothetical and for illustrative purposes. Actual values must be determined experimentally.

Mandatory Visualizations

CAN508_Mechanism_of_Action cluster_0 Cellular Environment cluster_1 Transcription Machinery This compound This compound PTEFb P-TEFb Complex (CDK9/Cyclin T1) This compound->PTEFb Inhibits PolII RNA Polymerase II PTEFb->PolII Phosphorylates pPolII Phosphorylated RNA Polymerase II mRNA mRNA Synthesis pPolII->mRNA Promotes Apoptosis Apoptosis mRNA->Apoptosis Suppression leads to

Caption: Mechanism of action of this compound.

Experimental_Workflow start Start: Cell Line Selection dose_response 1. Dose-Response Assay (MTT) Determine IC50 start->dose_response time_course 2. Time-Course Experiment Identify optimal treatment duration dose_response->time_course apoptosis_assay 3. Apoptosis Assay (Annexin V) Confirm apoptotic induction time_course->apoptosis_assay target_engagement 4. Target Engagement Assay (e.g., Western Blot for p-Pol II) apoptosis_assay->target_engagement data_analysis 5. Data Analysis and Concentration Optimization target_engagement->data_analysis end End: Optimized Concentration data_analysis->end

Caption: Experimental workflow for this compound concentration optimization.

Troubleshooting_Logic start Problem Encountered check_reagents Check Reagent Stability (this compound, Media, etc.) start->check_reagents check_cells Verify Cell Health (Passage #, Contamination) start->check_cells check_protocol Review Experimental Protocol (Concentrations, Times) start->check_protocol off_target Consider Off-Target Effects start->off_target optimize Optimize Assay Conditions check_reagents->optimize check_cells->optimize check_protocol->optimize off_target->optimize resolve Problem Resolved optimize->resolve

Caption: Logical workflow for troubleshooting this compound experiments.

References

potential off-target effects of CAN508 in cancer cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using CAN508. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound?

This compound is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9)/cyclin T1, with an IC50 of 0.35 μM.[1][2] Its on-target effects in cancer cells include the inhibition of mRNA synthesis, which leads to the downregulation of anti-apoptotic proteins and the induction of apoptosis.[2] this compound achieves this by inhibiting the phosphorylation of the C-terminal domain (CTD) of RNA polymerase II.[2]

Q2: How selective is this compound for CDK9?

This compound exhibits a 38-fold selectivity for CDK9/cyclin T1 over other CDK/cyclin complexes.[1][2] Structural studies have revealed that this compound adopts slightly different orientations within the ATP binding sites of CDK9 and other kinases like CDK2, which contributes to its selectivity.[2] A CDK9-specific hydrophobic pocket has been identified that can be exploited for designing even more selective inhibitors.[2]

Q3: My experimental results with this compound are not consistent with CDK9 inhibition. Could this be due to off-target effects?

While this compound is highly selective for CDK9, the possibility of off-target effects should always be considered when experimental results are unexpected. Off-target interactions are a common phenomenon with small molecule inhibitors and can lead to unanticipated phenotypes. It is crucial to experimentally validate whether the observed effect is due to the inhibition of CDK9 or an off-target protein.

Q4: How can I investigate potential off-target effects of this compound in my experimental system?

To determine if an observed phenotype is due to an off-target effect, a systematic approach is recommended. This can include:

  • Using a structurally distinct CDK9 inhibitor: If a different CDK9 inhibitor with a distinct chemical scaffold reproduces the same phenotype, it is more likely an on-target effect.

  • CRISPR/Cas9-mediated target knockdown/knockout: If the phenotype persists in cells where CDK9 has been knocked down or knocked out, it strongly suggests an off-target effect of this compound.

  • Kinase Profiling: A broad kinase screen (kinome scan) can identify other kinases that are inhibited by this compound at relevant concentrations.

  • Cellular Thermal Shift Assay (CETSA): This method can be used to assess the direct binding of this compound to potential off-targets in a cellular context.

Troubleshooting Guides

Issue: Unexpected Cellular Phenotype Observed

If you observe a cellular phenotype that is not readily explained by the known mechanism of CDK9 inhibition, consider the following troubleshooting steps:

  • Confirm On-Target Engagement: Verify that this compound is inhibiting CDK9 in your cellular system at the concentrations used. This can be done by assessing the phosphorylation status of the RNA polymerase II C-terminal domain (a direct substrate of CDK9).

  • Dose-Response Analysis: Perform a dose-response curve for both the expected on-target effect (e.g., inhibition of cell proliferation) and the unexpected phenotype. A significant difference in the EC50 values may suggest an off-target effect is responsible for the unexpected phenotype.

  • Control Experiments: Include appropriate controls in your experiments, such as a vehicle-only control and a positive control for CDK9 inhibition (if available).

  • Literature Review: Conduct a thorough literature search for any newly identified targets or pathways affected by this compound or structurally related compounds.

Data Presentation

Table 1: Inhibitory Potency of this compound against CDK9/cyclin T1

TargetIC50 (μM)
CDK9/cyclin T10.35

This table summarizes the reported in vitro inhibitory potency of this compound.

Experimental Protocols

Protocol 1: Kinase Profiling using a Commercial Service (e.g., KINOMEscan™)

This protocol provides a general workflow for assessing the selectivity of this compound against a broad panel of kinases.

  • Compound Preparation: Prepare a stock solution of this compound in DMSO at a concentration suitable for the screening assay (typically 10 mM).

  • Service Provider Submission: Submit the compound to a commercial kinase profiling service. You will need to specify the screening concentration(s) and the desired kinase panel.

  • Data Analysis: The service provider will return data showing the percent inhibition of each kinase at the tested concentration(s). Analyze the data to identify any kinases that are significantly inhibited by this compound.

  • Follow-up Validation: For any identified off-target hits, it is essential to perform secondary validation assays, such as determining the IC50 value in an in vitro kinase assay and confirming target engagement in cells.

Protocol 2: Cellular Thermal Shift Assay (CETSA)

CETSA is a method to assess target engagement of a compound in a cellular environment.

  • Cell Culture and Treatment: Culture your cancer cell line of interest to the desired confluency. Treat the cells with this compound at various concentrations or a vehicle control for a specified time.

  • Cell Lysis: Harvest and lyse the cells to release the proteins.

  • Heating Gradient: Aliquot the cell lysates and heat them to a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes).

  • Protein Precipitation and Separation: Centrifuge the samples to pellet the precipitated proteins. Collect the supernatant containing the soluble proteins.

  • Western Blot Analysis: Analyze the amount of soluble target protein (CDK9 and any potential off-targets) at each temperature using Western blotting.

  • Data Analysis: The binding of this compound to a target protein will stabilize it, leading to a higher melting temperature. Plot the amount of soluble protein as a function of temperature to determine the melting curves. A shift in the melting curve in the presence of this compound indicates direct target engagement.

Visualizations

G cluster_workflow Troubleshooting Workflow for Unexpected Phenotypes A Unexpected Phenotype Observed with this compound B Confirm On-Target (CDK9) Engagement A->B C Perform Dose-Response Analysis for On- and Off-Target Effects B->C D Use Structurally Distinct CDK9 Inhibitor C->D E CRISPR-based Target Validation D->E G Phenotype is Likely On-Target D->G Phenotype Reproduced H Phenotype is Likely Off-Target D->H Phenotype Not Reproduced F Broad Kinase Profiling (Kinome Scan) E->F E->G Phenotype Abolished E->H Phenotype Persists I Identify Potential Off-Targets F->I I->H

Caption: Workflow for investigating suspected off-target effects of this compound.

G cluster_pathway This compound On-Target Signaling Pathway This compound This compound CDK9_CyclinT1 CDK9/Cyclin T1 (P-TEFb) This compound->CDK9_CyclinT1 Inhibits Apoptosis Apoptosis This compound->Apoptosis Induces RNAPII RNA Polymerase II CDK9_CyclinT1->RNAPII Phosphorylates pRNAPII Phosphorylated RNA Polymerase II mRNA mRNA Synthesis pRNAPII->mRNA Promotes AntiApoptotic Anti-Apoptotic Proteins (e.g., Mcl-1) mRNA->AntiApoptotic Leads to AntiApoptotic->Apoptosis Inhibits

Caption: Intended signaling pathway of this compound through CDK9 inhibition.

References

CAN508 stability and storage conditions for experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides essential information for researchers, scientists, and drug development professionals working with CAN508. Here you will find guidance on stability and storage, along with troubleshooting advice and detailed experimental protocols to ensure the success of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and potential issues that may arise during the handling and use of this compound in experimental settings.

QuestionAnswer
1. What are the recommended storage conditions for this compound? For long-term stability, this compound powder should be stored at -20°C for up to 3 years. Once dissolved in a solvent, it is best to aliquot the stock solution and store it at -80°C for up to 1 year to avoid repeated freeze-thaw cycles. For short-term storage, a solution can be kept at -20°C for up to 1 month.[1]
2. How do I dissolve this compound? This compound is soluble in DMSO and ethanol but insoluble in water.[1] For in vitro studies, a common solvent is DMSO.[1][2] It is recommended to use fresh, anhydrous DMSO as the compound's solubility can be reduced by moisture.[1] Sonication may be required to fully dissolve the compound.[2][3]
3. My this compound solution appears to have precipitated after thawing. What should I do? If precipitation occurs, you can gently warm the solution and use sonication to aid in redissolving the compound.[4] To prevent this, ensure the stock solution is properly aliquoted to minimize freeze-thaw cycles.[1][4] For in vivo experiments, it is always recommended to prepare fresh working solutions daily.[4][5]
4. I am not observing the expected anti-proliferative or apoptotic effects in my cell-based assay. What could be the issue? There are several potential reasons for this. First, confirm the purity and integrity of your this compound stock. Second, ensure that the cell line you are using is sensitive to CDK9 inhibition. The cellular effects of this compound, such as decreased phosphorylation of the RNA Polymerase II C-terminal domain and induction of p53, are consistent with CDK9 inhibition.[2] Finally, consider the possibility of drug resistance, which can develop through various mechanisms.
5. Can I use a standard MTT or other metabolic-based viability assay to measure the effect of this compound? While metabolic assays can be used, they may not always accurately reflect the cytostatic effects of CDK inhibitors. These inhibitors can arrest the cell cycle without immediately inducing cell death, leading to cells that are metabolically active but not proliferating. Assays that directly measure cell number or DNA content may provide a more accurate assessment of the anti-proliferative effects.

Stability and Storage Conditions

Proper storage of this compound is critical to maintain its activity and ensure reproducible experimental results. The following table summarizes the recommended storage conditions for both solid this compound and solutions.

FormStorage TemperatureDurationNotes
Solid (Powder) -20°CUp to 3 yearsKeep tightly sealed and protected from light.[2][3]
In Solvent (-80°C) -80°CUp to 1 yearAliquot to avoid repeated freeze-thaw cycles.[1][2][3]
In Solvent (-20°C) -20°CUp to 1 monthFor short-term storage. Protect from light.[1][4][5]

Solubility Data

SolventMaximum Solubility
DMSO 44 mg/mL (201.63 mM)[1] to 250 mg/mL (1145.63 mM)[2][3][4]
Ethanol 2 mg/mL[1]
Water Insoluble[1]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol outlines the steps for preparing a concentrated stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous dimethyl sulfoxide (DMSO)

  • Sterile microcentrifuge tubes or cryovials

  • Vortex mixer and sonicator

Procedure:

  • Allow the this compound vial to equilibrate to room temperature before opening.

  • Add the appropriate volume of anhydrous DMSO to the vial to achieve the desired concentration (e.g., for a 10 mM stock solution, add the corresponding volume of DMSO based on the amount of this compound).

  • Vortex the solution thoroughly to dissolve the powder. If necessary, use a sonicator to ensure complete dissolution.[2][3]

  • Once fully dissolved, aliquot the stock solution into smaller volumes in sterile, tightly sealed tubes.

  • Store the aliquots at -80°C for long-term use.[1][2][3]

Protocol 2: In Vitro Apoptosis Assay using Annexin V Staining

This protocol describes how to assess this compound-induced apoptosis in a cancer cell line using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Cancer cell line of interest (e.g., esophageal adenocarcinoma cells)

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • Phosphate-buffered saline (PBS)

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding: Seed the cells in a 6-well plate at a density that will allow for approximately 70-80% confluency after 24 hours of growth.

  • Treatment: After 24 hours, treat the cells with various concentrations of this compound (e.g., 40 µM for esophageal adenocarcinoma cells) and a vehicle control (DMSO).[4][5] Incubate for the desired time period (e.g., 72 hours).[4][5]

  • Cell Harvesting: Following incubation, collect both the floating and adherent cells. For adherent cells, gently trypsinize and then combine them with the floating cells from the supernatant.

  • Washing: Wash the cells twice with ice-cold PBS by centrifugation.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer provided in the kit. Add Annexin V-FITC and PI according to the manufacturer's instructions.

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells on a flow cytometer. Annexin V-FITC positive, PI negative cells are in early apoptosis, while cells positive for both stains are in late apoptosis or necrosis.

Signaling Pathway and Experimental Workflow Diagrams

This compound Mechanism of Action: Inhibition of CDK9-Mediated Transcription

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9, in complex with Cyclin T1, forms the positive transcription elongation factor b (P-TEFb). P-TEFb plays a crucial role in the transition from abortive to productive transcription by phosphorylating the C-terminal domain of RNA Polymerase II and other negative elongation factors. By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a halt in transcriptional elongation and subsequently inducing apoptosis in cancer cells.[2]

CAN508_Mechanism_of_Action cluster_transcription Transcriptional Regulation RNA_Pol_II RNA Polymerase II DSIF_NELF DSIF/NELF RNA_Pol_II->DSIF_NELF Pause P_TEFb P-TEFb (CDK9/CycT1) Phosphorylation Phosphorylation P_TEFb->Phosphorylation Activates Elongation Transcriptional Elongation Phosphorylation->Elongation Promotes Apoptosis Apoptosis This compound This compound This compound->P_TEFb Inhibits

Caption: this compound inhibits CDK9, preventing transcriptional elongation and inducing apoptosis.

Experimental Workflow: Assessing this compound-Induced Apoptosis

The following diagram illustrates a typical workflow for an experiment designed to measure the apoptotic effects of this compound on a cancer cell line.

CAN508_Experimental_Workflow Start Start Prepare_Stock Prepare this compound Stock Solution (DMSO) Start->Prepare_Stock Seed_Cells Seed Cancer Cells in Culture Plates Prepare_Stock->Seed_Cells Treat_Cells Treat Cells with this compound and Vehicle Control Seed_Cells->Treat_Cells Incubate Incubate for Specified Duration Treat_Cells->Incubate Harvest_Cells Harvest Adherent and Floating Cells Incubate->Harvest_Cells Stain_Cells Stain with Annexin V-FITC and Propidium Iodide Harvest_Cells->Stain_Cells Analyze Analyze by Flow Cytometry Stain_Cells->Analyze End End Analyze->End

Caption: Workflow for analyzing this compound-induced apoptosis via flow cytometry.

References

troubleshooting CAN508 insolubility in aqueous media

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CAN508. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during experiments with this compound, with a particular focus on its insolubility in aqueous media.

Frequently Asked Questions (FAQs)

Q1: Why is this compound poorly soluble in aqueous buffers?

A1: this compound is an arylazopyrazole compound with a molecular weight of 218.22 g/mol and a chemical formula of C9H10N6O.[1] Its chemical structure lends itself to low solubility in water. Like many small-molecule kinase inhibitors, this compound is a lipophilic molecule, which contributes to its poor aqueous solubility.

Q2: What are the known pKa values for this compound?

A2: The predicted pKa values for this compound are a strongest acidic pKa of 7.9 and a strongest basic pKa of 4.59.[1] This information is critical for developing pH-modification strategies to enhance its solubility.

Q3: Can I dissolve this compound directly in water?

A3: No, this compound is reported to be insoluble in water.[1] It is necessary to first prepare a concentrated stock solution in an appropriate organic solvent.

Q4: What are the recommended organic solvents for preparing a this compound stock solution?

A4: this compound has good solubility in Dimethyl Sulfoxide (DMSO) at 44 mg/mL and moderate solubility in Ethanol at 2 mg/mL.[1] For most in vitro assays, preparing a high-concentration stock solution in DMSO is the recommended starting point.

Q5: My this compound precipitates when I dilute my DMSO stock solution into my aqueous assay buffer. What should I do?

A5: This is a common issue known as "crashing out," which occurs when a compound that is highly soluble in an organic solvent is introduced into an aqueous medium where its solubility is much lower. To mitigate this, ensure the final concentration of DMSO in your assay is as low as possible (ideally below 0.5%). Additionally, consider making serial dilutions in your aqueous buffer to avoid a sudden, large change in solvent polarity.

Troubleshooting Guide: Overcoming this compound Insolubility

This guide provides a systematic approach to addressing the insolubility of this compound in your experiments.

Physicochemical Properties of this compound
PropertyValueSource
Molecular Weight218.22 g/mol [1]
Chemical FormulaC9H10N6O[1]
Solubility in WaterInsoluble[1]
Solubility in DMSO44 mg/mL[1]
Solubility in Ethanol2 mg/mL[1]
Strongest Acidic pKa7.9[1]
Strongest Basic pKa4.59[1]
Troubleshooting Workflow

The following diagram illustrates a step-by-step workflow for troubleshooting the insolubility of this compound.

G cluster_0 Start: this compound Powder cluster_1 Step 1: Prepare Stock Solution cluster_2 Step 2: Dilution into Aqueous Buffer cluster_3 Step 3: Troubleshooting Strategies cluster_4 Outcome start Weigh this compound Powder dissolve_dmso Dissolve in 100% DMSO (e.g., 10-20 mM) start->dissolve_dmso vortex_sonicate Vortex and/or Sonicate to Ensure Complete Dissolution dissolve_dmso->vortex_sonicate dilute_buffer Dilute Stock into Aqueous Buffer vortex_sonicate->dilute_buffer check_precipitation Observe for Precipitation dilute_buffer->check_precipitation ph_adjustment Adjust Buffer pH (pH < 4.59) check_precipitation->ph_adjustment Precipitation Occurs cosolvents Use Co-solvents (e.g., Ethanol, PEG) check_precipitation->cosolvents Precipitation Occurs excipients Add Solubilizing Excipients (e.g., Tween-80, Cyclodextrins) check_precipitation->excipients Precipitation Occurs success This compound Solubilized in Aqueous Media check_precipitation->success No Precipitation ph_adjustment->dilute_buffer cosolvents->dilute_buffer excipients->dilute_buffer

Figure 1. A workflow for troubleshooting this compound insolubility.

Experimental Protocols

Preparation of a 10 mM this compound Stock Solution in DMSO

Materials:

  • This compound powder (MW: 218.22 g/mol )

  • Anhydrous Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Sonicator (optional)

Procedure:

  • Calculate the mass of this compound required to prepare the desired volume of a 10 mM stock solution. For 1 mL of 10 mM this compound, you will need 2.18 mg.

  • Carefully weigh the calculated amount of this compound powder and place it into a sterile microcentrifuge tube.

  • Add the calculated volume of anhydrous DMSO to the tube.

  • Cap the tube tightly and vortex thoroughly for 1-2 minutes until the powder is completely dissolved.

  • If the solid does not fully dissolve, sonicate the tube in a water bath for 5-10 minutes.

  • Visually inspect the solution to ensure there are no visible particles.

  • Store the stock solution in small aliquots at -20°C or -80°C to avoid repeated freeze-thaw cycles.

pH-Modification Strategy for Solubilization

Given that this compound has a basic pKa of 4.59, its solubility in aqueous media can be increased by lowering the pH of the buffer to below this value. At a pH below 4.59, the molecule will be protonated, leading to increased hydrophilicity.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer (e.g., citrate buffer) with a pH below 4.59

  • pH meter

Procedure:

  • Prepare your desired aqueous buffer and adjust the pH to be at least one pH unit below the basic pKa of this compound (e.g., pH 3.5).

  • Perform serial dilutions of your 10 mM this compound DMSO stock solution into the acidic buffer to reach your final desired concentration.

  • After each dilution step, vortex gently and visually inspect for any signs of precipitation.

  • It is crucial to maintain a low final concentration of DMSO (ideally <0.5%) in your final working solution.

Use of Solubilizing Excipients

If pH modification is not suitable for your experimental system, the use of non-ionic surfactants or other excipients can help to maintain this compound in solution.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Aqueous buffer at the desired pH for your experiment

  • Solubilizing excipient (e.g., Tween® 80, Pluronic® F-68, or a cyclodextrin like HP-β-CD)

Procedure:

  • Prepare your aqueous buffer containing the desired concentration of the solubilizing excipient. Typical starting concentrations are 0.01-0.1% (v/v) for surfactants.

  • Add the this compound DMSO stock solution to the excipient-containing buffer dropwise while gently vortexing.

  • Allow the solution to equilibrate for a few minutes and then visually inspect for precipitation.

  • The optimal concentration of the excipient may need to be determined empirically.

Signaling Pathway Context: this compound as a CDK9 Inhibitor

This compound is a potent and selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9). CDK9 is a key component of the positive transcription elongation factor b (P-TEFb), which plays a crucial role in the regulation of gene transcription. The diagram below illustrates the simplified signaling pathway affected by this compound.

G cluster_0 Transcription Elongation cluster_1 Inhibition by this compound PTEFb P-TEFb (CDK9/Cyclin T1) RNAPII RNA Polymerase II PTEFb->RNAPII Phosphorylates DSIF_NELF DSIF/NELF RNAPII->DSIF_NELF Releases Pause Elongation Productive Elongation mRNA mRNA Synthesis Elongation->mRNA This compound This compound This compound->PTEFb

Figure 2. Simplified signaling pathway showing this compound inhibition of P-TEFb (CDK9/Cyclin T1).

References

identifying and minimizing experimental artifacts with CAN508

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for CAN508. This resource is designed for researchers, scientists, and drug development professionals to help identify and minimize experimental artifacts when working with the selective CDK9 inhibitor, this compound.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound?

A1: this compound is a potent and selective ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9).[1] CDK9 is a key component of the positive transcription elongation factor b (P-TEFb) complex, which phosphorylates the C-terminal domain (CTD) of RNA Polymerase II (Pol II). This phosphorylation is a critical step for the transition from transcription initiation to elongation. By inhibiting CDK9, this compound effectively suppresses mRNA synthesis, leading to the downregulation of short-lived anti-apoptotic proteins and ultimately inducing apoptosis in cancer cells.[2]

Q2: What are the known downstream effects of this compound treatment in cancer cell lines?

A2: Treatment of cancer cell lines with this compound has been shown to inhibit the phosphorylation of the RNA Polymerase II C-terminal domain, leading to a reduction in overall mRNA synthesis.[2] This subsequently results in the downregulation of anti-apoptotic proteins, such as Mcl-1, and the induction of the tumor suppressor protein p53.[2] These molecular events contribute to the observed anti-proliferative effects and induction of apoptosis in various cancer cell lines.[2]

Q3: How should I dissolve and store this compound?

A3: this compound can be dissolved in DMSO. For example, a stock solution can be prepared at a concentration of 44 mg/mL (201.63 mM). It is important to use fresh, moisture-free DMSO, as moisture can reduce the solubility of the compound.[1] Stock solutions should be stored at -20°C or -80°C for long-term stability. Avoid repeated freeze-thaw cycles.

Q4: What is the reported IC50 for this compound against CDK9/cyclin T1?

A4: The reported IC50 of this compound for the inhibition of CDK9/cyclin T1 kinase activity is 0.35 µM.[1]

Troubleshooting Guide

This guide addresses specific issues that may arise during experiments with this compound.

Issue Potential Cause Recommended Action
Inconsistent anti-proliferative effects between experiments 1. Cell confluence variability: Cells at different confluence levels can exhibit varied sensitivity to treatment. 2. Inconsistent this compound concentration: Errors in serial dilutions or degradation of the compound. 3. Variable incubation times: Inconsistent exposure times will lead to varied results.1. Standardize cell seeding density: Ensure a consistent cell confluence (e.g., 70-80%) at the time of treatment. 2. Prepare fresh dilutions: Prepare fresh dilutions of this compound from a validated stock solution for each experiment. 3. Strict adherence to protocol: Use a calibrated timer and adhere strictly to the planned incubation times.
High background signal in kinase assays 1. Non-specific binding: The antibody or substrate used in the assay may have non-specific binding. 2. Contaminated reagents: Buffers or other reagents may be contaminated.1. Optimize antibody/substrate concentration: Perform a titration to determine the optimal concentration with the lowest background. 2. Use fresh, high-purity reagents: Prepare fresh buffers and use high-quality reagents.
Unexpected off-target effects 1. Inhibition of other kinases: Although selective, at higher concentrations this compound may inhibit other kinases. 2. Compound-induced cellular stress: High concentrations of any small molecule can induce cellular stress responses unrelated to the target inhibition.1. Perform a dose-response experiment: Determine the lowest effective concentration of this compound that inhibits CDK9 without causing broad off-target effects. 2. Include appropriate controls: Use a structurally related but inactive compound as a negative control to distinguish specific from non-specific effects.
Difficulty replicating published IC50 values 1. Differences in assay conditions: ATP concentration, substrate, and enzyme source can all affect the measured IC50. 2. Cell line differences: The genetic background and passage number of the cell line can influence sensitivity.1. Standardize assay parameters: Use the same ATP concentration (if applicable) and other key assay parameters as the reference study. 2. Cell line authentication: Ensure the cell line is authenticated and use cells at a low passage number.

Key Experimental Protocol: Cell Viability Assay using MTT

This protocol outlines a common method for assessing the effect of this compound on cancer cell viability.

Materials:

  • Cancer cell line of interest (e.g., MCF-7)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • Phosphate-buffered saline (PBS)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of this compound in complete medium. The final concentrations may range from 0.1 µM to 100 µM. Remove the medium from the wells and add 100 µL of the diluted this compound solutions. Include a vehicle control (DMSO) at the same final concentration as the highest this compound treatment.

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for an additional 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the formazan.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the results to determine the IC50 value of this compound for the tested cell line.

Summary of this compound Properties

PropertyValueReference
Target CDK9/cyclin T1[1]
IC50 0.35 µM[1]
Mechanism of Action ATP-competitive inhibitor[1]
Solubility 44 mg/mL in DMSO[1]
Downstream Effects Inhibition of RNA Pol II phosphorylation, induction of apoptosis[2]

Visualizations

CAN508_Signaling_Pathway cluster_inhibition Effect of this compound This compound This compound PTEFb P-TEFb Complex (CDK9/Cyclin T1) This compound->PTEFb Inhibits RNAPolII RNA Polymerase II PTEFb->RNAPolII Phosphorylates pRNAPolII Phosphorylated RNA Polymerase II Transcription Transcriptional Elongation pRNAPolII->Transcription mRNA mRNA Synthesis Transcription->mRNA AntiApoptotic Anti-Apoptotic Proteins (e.g., Mcl-1) mRNA->AntiApoptotic Apoptosis Apoptosis AntiApoptotic->Apoptosis Inhibits

Caption: Signaling pathway inhibited by this compound.

Troubleshooting_Workflow Start Inconsistent Experimental Results CheckCellCulture Verify Cell Culture Conditions (Confluence, Passage Number) Start->CheckCellCulture CheckCompound Assess this compound Integrity (Fresh Dilutions, Storage) Start->CheckCompound CheckProtocol Review Experimental Protocol (Incubation Times, Concentrations) Start->CheckProtocol InconsistentStill Results Still Inconsistent CheckCellCulture->InconsistentStill CheckCompound->InconsistentStill CheckProtocol->InconsistentStill ConsistentResults Consistent Results Achieved InconsistentStill->ConsistentResults Issue Resolved InvestigateOffTarget Investigate Potential Off-Target Effects (Dose-Response, Control Compounds) InconsistentStill->InvestigateOffTarget Issue Persists Consult Consult Technical Support InvestigateOffTarget->Consult

Caption: Troubleshooting workflow for inconsistent results.

References

Technical Support Center: Optimizing Incubation Time for Novel Compound Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers, scientists, and drug development professionals in determining the optimal incubation time for novel compound treatments in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended starting incubation time for a new compound treatment?

For initial screening experiments, a time-course experiment is highly recommended. A common starting point is to test a range of incubation times, such as 6, 12, 24, 48, and 72 hours. This will help in identifying a time window where the compound elicits a biological response. The choice of time points should also be influenced by the expected mechanism of action of the compound. For instance, effects on signaling pathways might be observed at earlier time points, while effects on cell viability or apoptosis may require longer incubation.

Q2: How do I select the appropriate concentration of the compound for determining the optimal incubation time?

It is advisable to first perform a dose-response experiment to determine the IC50 (half-maximal inhibitory concentration) of your compound at a fixed, long-term time point (e.g., 72 hours). For subsequent time-course experiments to determine the optimal incubation time, using concentrations around the IC50 value (e.g., 0.5x IC50, 1x IC50, and 2x IC50) is a good practice. This ensures that the concentration is in a range where it has a measurable effect.

Q3: Should the optimal incubation time be the same across different cell lines?

Not necessarily. The optimal incubation time can vary significantly between different cell lines due to variations in their genetic makeup, proliferation rate, and metabolic activity. Therefore, it is crucial to determine the optimal incubation time for each specific cell line you are working with.

Troubleshooting Guide

Problem Possible Cause Suggested Solution
No significant effect observed at any incubation time. The compound may not be active in the chosen cell line. The concentration used might be too low. The incubation time might still be too short.Verify the activity of the compound in a different, sensitive cell line if known. Perform a wider dose-response curve (e.g., from nanomolar to high micromolar range). Extend the incubation time up to 96 or 120 hours, ensuring to replenish the media to avoid nutrient depletion.
High cell death observed even at the earliest time points. The concentration of the compound used is too high, leading to acute toxicity.Repeat the experiment with a lower range of concentrations. Perform a short-term (e.g., 1-6 hours) dose-response experiment to identify a more suitable concentration range.
Inconsistent results between replicate experiments. Issues with cell seeding density, compound dilution, or assay performance.Ensure a homogenous cell suspension before seeding. Prepare fresh dilutions of the compound for each experiment from a stable stock. Include appropriate positive and negative controls in your assay to monitor its performance.

Experimental Protocols

Protocol 1: Determining IC50 using a Cell Viability Assay (e.g., MTT Assay)
  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Compound Treatment: The next day, treat the cells with a series of dilutions of the compound (e.g., 10 concentrations in a 3-fold dilution series) for a fixed time (e.g., 72 hours). Include a vehicle control (e.g., DMSO).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the media and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value.

Protocol 2: Time-Course Experiment for Apoptosis by Flow Cytometry (Annexin V/PI Staining)
  • Cell Seeding and Treatment: Seed cells in a 6-well plate and treat them with the compound at its IC50 concentration for different time points (e.g., 6, 12, 24, 48 hours).

  • Cell Harvesting: At each time point, harvest the cells by trypsinization and collect the supernatant (to include floating apoptotic cells).

  • Staining: Wash the cells with cold PBS and resuspend them in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) and incubate in the dark for 15 minutes.

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer.

  • Data Interpretation: Quantify the percentage of cells in early apoptosis (Annexin V positive, PI negative) and late apoptosis/necrosis (Annexin V positive, PI positive).

Data Summary

Table 1: Hypothetical Cell Viability Data for Compound X

Incubation Time (hours)Cell Line A (% Viability ± SD)Cell Line B (% Viability ± SD)
698.5 ± 4.295.1 ± 5.3
1285.2 ± 6.178.9 ± 7.0
2460.7 ± 5.552.3 ± 6.8
4848.9 ± 4.835.6 ± 4.1
7245.3 ± 3.920.1 ± 3.5

Data represents cells treated with 1x IC50 of Compound X.

Table 2: Hypothetical Apoptosis Data for Compound X in Cell Line A

Incubation Time (hours)Early Apoptosis (%)Late Apoptosis (%)
65.21.8
1215.84.5
2435.110.2
4825.328.7

Visualizations

experimental_workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis cell_culture Cell Culture dose_response Dose-Response Assay (Determine IC50) cell_culture->dose_response compound_prep Compound Preparation compound_prep->dose_response time_course Time-Course Assay (Vary Incubation Time) dose_response->time_course Use IC50 data_collection Data Collection time_course->data_collection data_analysis Data Analysis data_collection->data_analysis optimal_time Determine Optimal Incubation Time data_analysis->optimal_time

Caption: Workflow for determining optimal incubation time.

signaling_pathway cluster_pathway Hypothetical Signaling Pathway Inhibited by Compound X receptor Receptor kinase_a Kinase A receptor->kinase_a kinase_b Kinase B kinase_a->kinase_b transcription_factor Transcription Factor kinase_b->transcription_factor proliferation Cell Proliferation transcription_factor->proliferation survival Cell Survival transcription_factor->survival compound_x Compound X compound_x->kinase_b

Caption: Inhibition of a hypothetical signaling pathway.

mitigating batch-to-batch variability of CAN508

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to the batch-to-batch variability of CAN508, a potent and selective CDK9/cyclin T1 inhibitor.[1] By ensuring consistency in your experiments, you can achieve more reliable and reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent, ATP-competitive small molecule inhibitor of Cyclin-Dependent Kinase 9 (CDK9) and its regulatory subunit, Cyclin T1.[1] The CDK9/Cyclin T1 complex is a key component of the Positive Transcription Elongation Factor b (P-TEFb).[2][3] P-TEFb promotes transcriptional elongation by phosphorylating the C-terminal domain (CTD) of RNA Polymerase II (RNAPII), releasing it from a paused state.[3][4][5] By inhibiting CDK9, this compound prevents this phosphorylation event, leading to a halt in transcription of many short-lived proteins, including key oncoproteins, which can induce apoptosis in cancer cells.

Diagram: this compound Mechanism of Action

CAN508_Mechanism cluster_0 Transcription Elongation cluster_1 P-TEFb Complex Promoter Promoter RNAPII RNA Pol II Gene Gene Coding Region RNAPII->Gene Paused CDK9 CDK9 CDK9->RNAPII ATP ATP CDK9->ATP CycT1 Cyclin T1 CycT1->CDK9 forms complex This compound This compound This compound->CDK9 Inhibits Troubleshooting_Workflow Start Inconsistent Results Observed (e.g., variable IC50) Check_Compound Step 1: Verify Compound Integrity Start->Check_Compound Check_Assay Step 2: Review Assay Parameters Start->Check_Assay Check_Cells Step 3: Examine Biological System Start->Check_Cells Solubility Is compound fully dissolved? Any precipitation? Check_Compound->Solubility Handling Dilution Review dilution protocol (serial dilutions in DMSO?) Check_Assay->Dilution Controls Check vehicle & positive controls Are they consistent? Check_Assay->Controls Passage Is cell passage number consistent? Check_Cells->Passage Density Is seeding density uniform? Check_Cells->Density Storage Was stock stored correctly? (aliquoted, -80°C) Solubility->Storage Yes Sonication Action: Sonicate or warm solution. Prepare fresh stock. Solubility->Sonication No CoA Compare CoA for each batch (Purity, etc.) Storage->CoA Yes NewStock Action: Use new aliquot. Prepare fresh stock from powder. Storage->NewStock No Normalize Action: Normalize calculations to batch purity. CoA->Normalize Qualify Outcome: Qualify New Batch (See QC Workflow) Sonication->Qualify NewStock->Qualify Normalize->Qualify QC_Workflow Start New Batch of this compound Received Step1 1. Document Review Start->Step1 CoA Review Certificate of Analysis (CoA) - Check purity, identity, etc. Step1->CoA Step2 2. Stock Solution Preparation PrepStock Prepare 10 mM stock in DMSO (See Protocol 1) - Note solubility and appearance Step2->PrepStock Step3 3. Analytical Check (Optional but Recommended) HPLC Run HPLC/LC-MS - Compare retention time and - purity profile to previous batch Step3->HPLC Step4 4. Functional Assay KinaseAssay Perform CDK9 Kinase Assay (See Protocol 3) Step4->KinaseAssay End Batch Qualified for Use CoA->Step2 PrepStock->Step3 HPLC->Step4 CompareIC50 Compare IC50 value to reference batch (Should be within 2-3 fold) KinaseAssay->CompareIC50 CompareIC50->End PASS Fail FAIL: Investigate Discrepancy Contact Vendor CompareIC50->Fail FAIL

References

Validation & Comparative

A Comparative Guide to CDK9 Inhibition: CAN508 vs. Flavopiridol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed, data-driven comparison of two notable Cyclin-Dependent Kinase 9 (CDK9) inhibitors: CAN508 and flavopiridol. The objective is to offer a clear perspective on their respective performances, supported by experimental data, to aid in research and development decisions.

Introduction

Cyclin-Dependent Kinase 9 (CDK9) is a key transcriptional regulator, playing a crucial role in the elongation phase of transcription by phosphorylating the C-terminal domain of RNA Polymerase II. Its inhibition has emerged as a promising strategy in cancer therapy, leading to the downregulation of anti-apoptotic proteins and cell cycle arrest. This compound is a potent and selective CDK9 inhibitor, while flavopiridol is a broader spectrum CDK inhibitor that was the first of its class to enter clinical trials.[1][2] This guide will delve into a head-to-head comparison of their biochemical activity, cellular effects, and the experimental methodologies used for their evaluation.

Mechanism of Action: A Tale of Two Inhibitors

Both this compound and flavopiridol are ATP-competitive inhibitors of CDK9.[3][4] They function by binding to the ATP pocket of the kinase, thereby preventing the phosphorylation of its substrates. The primary consequence of CDK9 inhibition by both compounds is the suppression of RNA Polymerase II C-terminal domain (CTD) phosphorylation, which halts transcriptional elongation.[5][6] This leads to a rapid depletion of short-lived anti-apoptotic proteins, such as Mcl-1, ultimately inducing apoptosis in cancer cells.[6]

The key distinction lies in their selectivity. This compound is a highly selective inhibitor of CDK9/cyclin T1.[3][7] In contrast, flavopiridol is a pan-CDK inhibitor, targeting a range of CDKs including those involved in cell cycle progression (CDK1, CDK2, CDK4, CDK6) in addition to the transcriptional kinase CDK9.[4][5][8] This broader activity profile of flavopiridol contributes to its potent anti-proliferative effects but also raises concerns about potential off-target toxicities.[2]

Biochemical Activity: A Quantitative Comparison

The half-maximal inhibitory concentration (IC50) is a critical measure of a drug's potency. The following tables summarize the IC50 values of this compound and flavopiridol against a panel of cyclin-dependent kinases, providing a clear view of their potency and selectivity.

Table 1: IC50 Values of this compound against CDKs

Kinase ComplexIC50 (nM)Selectivity vs. CDK9/cyclin T1
CDK9/cyclin T1350[3][7]1x
Other CDKs-38-fold more selective for CDK9/cyclin T1 over other CDK/cyclin complexes[3][7]

Table 2: IC50 Values of Flavopiridol against CDKs

Kinase ComplexIC50 (nM)
CDK9/cyclin T120-100[9]
CDK1/cyclin B30-40[9]
CDK2/cyclin A40-170[9]
CDK4/cyclin D120-100[9]
CDK6/cyclin D360-100[9]
CDK7/cyclin H875[9]

Signaling Pathways and Experimental Workflows

To visualize the mechanisms and experimental processes discussed, the following diagrams are provided in DOT language for Graphviz.

CDK9_Signaling_Pathway cluster_transcription Transcription Elongation cluster_cdk9 CDK9 Regulation cluster_inhibitors Inhibitor Action RNA_Pol_II RNA Polymerase II Promoter Promoter-Proximal Pausing RNA_Pol_II->Promoter Binds to DNA Elongation Productive Elongation Promoter->Elongation Release Promoter->Elongation Facilitated by p-CTD mRNA mRNA transcript Elongation->mRNA Transcription CDK9_CyclinT CDK9/Cyclin T1 (P-TEFb) p_CTD Phosphorylated RNA Pol II CTD CDK9_CyclinT->p_CTD Phosphorylates This compound This compound This compound->CDK9_CyclinT Inhibits (Selective) Flavopiridol Flavopiridol Flavopiridol->CDK9_CyclinT Inhibits (Broad Spectrum)

CDK9 Signaling Pathway and Inhibition

Experimental_Workflow cluster_invitro In Vitro Assays cluster_cellular Cell-Based Assays Kinase_Assay In Vitro Kinase Assay IC50_Det IC50 Determination Kinase_Assay->IC50_Det Cell_Culture Cancer Cell Lines Treatment Treat with Inhibitor (this compound or Flavopiridol) Cell_Culture->Treatment Viability_Assay Cell Viability Assay (e.g., MTT, CellTiter-Glo) Treatment->Viability_Assay Western_Blot Western Blot Analysis Treatment->Western_Blot p_RNAPII Phospho-RNA Pol II Levels Western_Blot->p_RNAPII Mcl1 Mcl-1 Protein Levels Western_Blot->Mcl1

Typical Experimental Workflow for Inhibitor Characterization

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and validation of experimental findings. Below are protocols for key experiments used in the evaluation of CDK9 inhibitors.

In Vitro CDK9 Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a compound against CDK9.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • ATP

  • Substrate (e.g., a peptide corresponding to the RNA Polymerase II CTD)

  • Test compounds (this compound, flavopiridol)

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

  • 384-well plates

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 2.5 µL of the diluted compounds to the wells of a 384-well plate.

  • Add 2.5 µL of a 2x concentration of the CDK9/Cyclin T1 enzyme in kinase buffer to each well.

  • Initiate the kinase reaction by adding 5 µL of a 2x concentration of ATP and substrate in kinase buffer.

  • Incubate the plate at room temperature for 1 hour.

  • Stop the reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay system according to the manufacturer's instructions.

  • Measure luminescence using a plate reader.

  • Calculate the percentage of inhibition for each compound concentration relative to the DMSO control and determine the IC50 value using a non-linear regression curve fit.

Cell Viability Assay (MTT Assay)

Objective: To assess the effect of CDK9 inhibitors on the viability of cancer cells.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • Test compounds (this compound, flavopiridol)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS)

  • 96-well plates

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Treat the cells with various concentrations of this compound or flavopiridol for 72 hours. Include a vehicle-only (DMSO) control.

  • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 100 µL of solubilization solution to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value.

Western Blot Analysis for Phospho-RNA Polymerase II

Objective: To determine the effect of CDK9 inhibitors on the phosphorylation of the RNA Polymerase II CTD.

Materials:

  • Cancer cell line

  • Test compounds (this compound, flavopiridol)

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors

  • Primary antibodies: anti-phospho-RNA Polymerase II (Ser2), anti-total RNA Polymerase II, and an antibody for a loading control (e.g., GAPDH or β-actin)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and treat with this compound or flavopiridol at various concentrations for a specified time (e.g., 6 hours).

  • Lyse the cells in ice-cold lysis buffer.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Separate 20-30 µg of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

  • Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Quantify the band intensities and normalize the level of phospho-RNA Polymerase II to the total RNA Polymerase II and the loading control.

Conclusion

This guide provides a comparative overview of this compound and flavopiridol, two significant inhibitors of CDK9. This compound stands out for its high selectivity for CDK9, which may translate to a more favorable therapeutic window with fewer off-target effects. Flavopiridol, as a pan-CDK inhibitor, demonstrates broader activity that encompasses both transcriptional and cell-cycle inhibition. The choice between these inhibitors will ultimately depend on the specific research or therapeutic goal. For studies aiming to dissect the specific roles of CDK9, the selectivity of this compound is a clear advantage. For therapeutic strategies where a multi-pronged attack on both transcription and cell cycle is desired, the broader profile of flavopiridol may be considered, albeit with careful consideration of its potential for greater toxicity. The provided experimental protocols offer a foundation for the rigorous evaluation of these and other CDK9 inhibitors.

References

A Comparative Guide to Small Molecule Inhibitors of CDK9 for Cancer Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The inhibition of Cyclin-Dependent Kinase 9 (CDK9), a key regulator of transcriptional elongation, has emerged as a promising therapeutic strategy in oncology. Dysregulation of CDK9 is implicated in the progression of various cancers, primarily through the transcriptional upregulation of anti-apoptotic proteins and oncogenes. This guide provides an objective comparison of several alternative small molecule inhibitors of CDK9, supported by experimental data to aid in research and development efforts.

Performance Comparison of Small Molecule CDK9 Inhibitors

The following tables summarize the biochemical potency, cellular activity, and in vivo efficacy of prominent CDK9 inhibitors. Direct comparison of absolute values across different studies should be made with caution due to variations in experimental conditions.

Table 1: Biochemical Potency and Selectivity

This table presents the half-maximal inhibitory concentration (IC50) of various small molecules against CDK9 and other relevant cyclin-dependent kinases, providing insight into their potency and selectivity.

InhibitorCDK9 IC50 (nM)Selectivity Profile (IC50 in nM for other CDKs)
KB-0742 6>50-fold selective for CDK9 over other CDKs.[1]
AZD4573 <4Highly selective versus other kinases, including other CDK family members.[2]
Voruciclib Ki: 0.626 - 1.68CDK1 (Ki: 5.4), CDK4 (Ki: 3.96), CDK6 (Ki: 2.92).[3]
Alvocidib (Flavopiridol) ~20-100Broad spectrum: CDK1 (30), CDK2 (170), CDK4 (100).[4][5]
Dinaciclib 4Potent inhibitor of CDK1 (3), CDK2 (1), CDK5 (1).[6][7]
Enitociclib (VIP152) 3At least 50-fold selectivity against other CDKs.
MC180295 5At least 22-fold more selective for CDK9 over other CDKs.
Table 2: In Vitro Cellular Activity

This table highlights the cellular potency of the inhibitors, often measured as the concentration required to inhibit cell growth or induce apoptosis by 50% (GI50 or EC50).

InhibitorCell Line(s)Cellular Potency (EC50/GI50 in nM)Observed Effects
KB-0742 22Rv1 (Prostate), MV-4-11 (AML)GR50: 183 (22Rv1), 288 (MV-4-11)Downregulation of RNA Pol II phosphorylation and AR-driven oncogenic programs.[1]
AZD4573 Hematological CancersMedian Caspase EC50: 30, Median GI50: 11Rapid induction of apoptosis and suppression of MCL-1.[8]
Voruciclib Diffuse Large B-cell Lymphoma (DLBCL)Not specifiedRepresses MCL-1 expression.[3]
Alvocidib (Flavopiridol) Various16 (LNCaP) - 130 (K562)Induces G1 cell cycle arrest.[4]
Dinaciclib A2780 (Ovarian)IC50 for DNA incorporation: 4Induces apoptosis through caspase activation.[6]
Enitociclib (VIP152) SU-DHL-4, SU-DHL-10 (Lymphoma)Not specifiedDepletion of MYC and MCL1.
MC180295 46 cancer cell linesMedian IC50: 171High potency in MLL-rearranged AML cell lines.[9][10]
Table 3: In Vivo Efficacy in Xenograft Models

This table summarizes the anti-tumor activity of the CDK9 inhibitors in preclinical animal models.

InhibitorXenograft ModelDosing RegimenTumor Growth Inhibition (TGI) / Outcome
KB-0742 22Rv1 (Prostate) CDX3-30 mg/kg, p.o., daily for 21 daysSignificant reduction in tumor burden.[1]
AZD4573 Hematological cancer xenograftsTolerated dosesDurable regressions in subcutaneous and disseminated models.[11]
Alvocidib (Flavopiridol) A2780 (Ovarian) SCID mice7.5 mg/kg for 7 daysActive against A2780 ovarian carcinoma.[4]
Dinaciclib MLL-rearranged AML modelsNot specifiedPotent antitumor effects.
Enitociclib (VIP152) OPM-2 (Multiple Myeloma) xenografts15 mg/kg, IV, once weeklyEffective against multiple myeloma in vivo.[4]
MC180295 AML and Colon cancer xenograftsNot specifiedShowed efficacy and synergy with decitabine.[9][10]

Signaling Pathways and Experimental Workflows

CDK9 Signaling Pathway

CDK9, as a core component of the positive transcription elongation factor b (P-TEFb) complex, plays a pivotal role in regulating gene transcription. The following diagram illustrates the canonical CDK9 signaling pathway and the mechanism of action for its small molecule inhibitors.

CDK9_Signaling_Pathway CDK9 Signaling Pathway and Inhibition cluster_regulation P-TEFb Regulation cluster_transcription Transcriptional Elongation cluster_inhibition Mechanism of Inhibition 7SK_snRNP 7SK snRNP (Inactive Complex) Active_PTEFb Active P-TEFb (CDK9/Cyclin T1) 7SK_snRNP->Active_PTEFb Release Signal (e.g., Stress, HIV-1 Tat) Active_PTEFb->7SK_snRNP Sequestration Promoter Promoter-Proximal Paused RNA Pol II Active_PTEFb->Promoter Phosphorylates RNA Pol II CTD (Ser2) DSIF & NELF Elongating_Pol_II Elongating RNA Pol II Promoter->Elongating_Pol_II mRNA_Transcription mRNA Transcription of Pro-survival Genes (e.g., MYC, MCL-1) Elongating_Pol_II->mRNA_Transcription Leads to CDK9_Inhibitor Small Molecule CDK9 Inhibitor CDK9_Inhibitor->Active_PTEFb ATP-competitive inhibition Cell_Survival Cancer Cell Survival & Proliferation CDK9_Inhibitor->Cell_Survival Inhibits mRNA_Transcription->Cell_Survival Promotes

Caption: CDK9 signaling pathway and points of inhibition.

Experimental Workflow for Inhibitor Characterization

The characterization of a novel CDK9 inhibitor typically follows a multi-step experimental workflow, from initial biochemical screening to in vivo efficacy studies.

Experimental_Workflow Experimental Workflow for CDK9 Inhibitor Characterization Biochemical_Assay In Vitro Kinase Assay (e.g., ADP-Glo) Cell_Viability Cell-Based Viability Assay (e.g., MTT/CellTiter-Glo) Biochemical_Assay->Cell_Viability Determine IC50 Target_Engagement Cellular Target Engagement (Western Blot for p-RNA Pol II) Cell_Viability->Target_Engagement Determine EC50/GI50 In_Vivo_Efficacy In Vivo Xenograft Model (Tumor Growth Inhibition) Target_Engagement->In_Vivo_Efficacy Confirm On-Target Effect PD_Biomarkers Pharmacodynamic Biomarkers (Tumor/Blood Analysis) In_Vivo_Efficacy->PD_Biomarkers Evaluate Anti-Tumor Activity Toxicology Toxicology Studies In_Vivo_Efficacy->Toxicology Assess Safety Clinical_Candidate Clinical Candidate Selection PD_Biomarkers->Clinical_Candidate Inform Clinical Strategy Toxicology->Clinical_Candidate Determine Therapeutic Window

Caption: A typical experimental workflow for CDK9 inhibitor evaluation.

Detailed Experimental Protocols

In Vitro Kinase Assay (ADP-Glo™ Assay)

This protocol outlines a common method for determining the biochemical potency (IC50) of a CDK9 inhibitor.

Objective: To measure the concentration of an inhibitor required to reduce the enzymatic activity of CDK9 by 50%.

Materials:

  • Recombinant human CDK9/Cyclin T1 enzyme

  • Kinase buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., a peptide substrate for CDK9)

  • ATP

  • Test inhibitor at various concentrations

  • ADP-Glo™ Kinase Assay kit (Promega)

  • 384-well white assay plates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the test inhibitor in DMSO. Further dilute in kinase buffer to the desired final concentrations.

  • Reaction Setup: In a 384-well plate, add the following to each well:

    • 1 µL of inhibitor solution (or DMSO for control).

    • 2 µL of CDK9/Cyclin T1 enzyme solution.

    • 2 µL of a mixture of substrate and ATP.

  • Kinase Reaction: Incubate the plate at room temperature for 1-2 hours.

  • ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

  • ADP to ATP Conversion: Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP. Incubate for 30-60 minutes at room temperature.

  • Signal Detection: Measure the luminescence signal using a plate reader. The signal is directly proportional to the amount of ADP produced and, therefore, to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each inhibitor concentration relative to the DMSO control. Determine the IC50 value by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).

Cell-Based Viability Assay (MTT Assay)

This protocol describes a method to assess the effect of a CDK9 inhibitor on the viability and proliferation of cancer cells.

Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50 or GI50).

Materials:

  • Cancer cell lines of interest

  • Complete cell culture medium

  • Test inhibitor

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well clear-bottom tissue culture plates

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to attach overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of the test inhibitor (typically in a serial dilution). Include a vehicle-only (DMSO) control.

  • Incubation: Incubate the cells for a specified period (e.g., 72 hours) at 37°C in a humidified CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value by plotting the results and fitting to a dose-response curve.

In Vivo Xenograft Tumor Growth Inhibition Study

This protocol provides a general framework for evaluating the anti-tumor efficacy of a CDK9 inhibitor in a mouse xenograft model.

Objective: To assess the in vivo anti-tumor activity of a CDK9 inhibitor.

Materials:

  • Immunodeficient mice (e.g., athymic nude or SCID mice)

  • Human cancer cell line for implantation

  • Matrigel (optional)

  • Test inhibitor formulated for in vivo administration

  • Vehicle control

  • Calipers for tumor measurement

Procedure:

  • Cell Implantation: Subcutaneously inject a suspension of human tumor cells (e.g., 1-10 million cells in 100-200 µL of PBS, optionally mixed with Matrigel) into the flank of each mouse.

  • Tumor Growth and Randomization: Monitor the mice for tumor growth. When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.

  • Drug Administration: Administer the test inhibitor and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage, weekly intravenous injection).

  • Tumor Measurement and Body Weight Monitoring: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume. Monitor the body weight of the mice as an indicator of toxicity.

  • Study Endpoint: Continue the study until tumors in the control group reach a predetermined endpoint size, or for a specified duration.

  • Data Analysis: Plot the mean tumor volume over time for each group. Calculate the tumor growth inhibition (TGI) for the treated groups compared to the control group. Statistical analysis (e.g., t-test or ANOVA) should be performed to determine the significance of the anti-tumor effect. At the end of the study, tumors can be excised for pharmacodynamic biomarker analysis (e.g., Western blot for p-RNA Pol II or immunohistochemistry).

References

Comparative Analysis of CAN508 and Established VEGF Inhibitors on Angiogenesis

Author: BenchChem Technical Support Team. Date: December 2025

A detailed guide for researchers evaluating novel anti-angiogenic compounds, this document provides a head-to-head comparison of the P-TEFb inhibitor CAN508 with prominent VEGF pathway inhibitors. The analysis is supported by a compilation of in vitro experimental data on endothelial cell proliferation, migration, and tube formation.

In the landscape of anti-cancer therapies, the inhibition of angiogenesis remains a cornerstone of solid tumor treatment. While the Vascular Endothelial Growth Factor (VEGF) signaling pathway has been a primary focus for drug development, leading to the approval of inhibitors like bevacizumab, axitinib, sorafenib, and sunitinib, the exploration of alternative mechanisms is crucial to overcome resistance and enhance therapeutic outcomes. This guide focuses on this compound, a selective inhibitor of the positive transcription elongation factor b (P-TEFb), and its anti-angiogenic properties in comparison to established VEGF inhibitors.

This compound exerts its anti-angiogenic effects through a distinct mechanism. As a P-TEFb inhibitor, it has been shown to impede endothelial cell migration and the formation of capillary-like structures.[1] Furthermore, this compound can curtail the expression of VEGF in certain cancer cell lines, suggesting an indirect influence on the primary pro-angiogenic signaling axis.

In contrast, the comparator drugs in this guide directly target the VEGF pathway. Bevacizumab is a monoclonal antibody that sequesters VEGF-A, preventing its interaction with its receptors. Axitinib, sorafenib, and sunitinib are small molecule tyrosine kinase inhibitors that block the intracellular signaling cascades initiated by VEGF receptors (VEGFRs) on endothelial cells.

Quantitative Comparison of Anti-Angiogenic Activity

To facilitate an objective assessment, the following tables summarize the available in vitro data for this compound and the selected VEGF inhibitors. The half-maximal inhibitory concentrations (IC50) for key angiogenic processes—endothelial cell proliferation, migration, and tube formation—are presented. All data pertains to studies conducted on Human Umbilical Vein Endothelial Cells (HUVECs), a standard model for angiogenesis research.

InhibitorEndothelial Cell Proliferation (IC50)Endothelial Cell Migration (IC50)Endothelial Cell Tube Formation (IC50)
This compound Data not availableData not availableData not available
Bevacizumab Inhibition observed, specific IC50 not consistently reported[2][3][4][5]Inhibition observed, specific IC50 not consistently reported[2]Inhibition observed, specific IC50 not consistently reported
Axitinib ~0.3 µM[6]Data not available0.03 µM[6]
Sorafenib ~1.5 µM[7]Inhibition of ~15-20% at 1 µM[7]Inhibition observed, specific IC50 not consistently reported
Sunitinib ~1.5 µM[7]Inhibition of ~15-20% at 1 µM[7]Data not available

Note: The lack of publicly available, specific IC50 values for this compound in these standardized assays represents a current data gap in the literature.

Experimental Methodologies

The following sections detail the typical protocols for the in vitro assays cited in this guide. These methodologies provide a framework for the standardized evaluation of anti-angiogenic compounds.

Endothelial Cell Proliferation Assay

This assay quantifies the effect of a compound on the growth of endothelial cells.

  • Cell Seeding: HUVECs are seeded in 96-well plates at a density of approximately 5,000 cells per well in complete endothelial growth medium.

  • Compound Treatment: After 24 hours of incubation to allow for cell attachment, the medium is replaced with fresh medium containing various concentrations of the test compound (e.g., this compound or a VEGF inhibitor). A vehicle control (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for 72 hours at 37°C in a humidified atmosphere with 5% CO2.

  • Viability Assessment: Cell viability is assessed using a metabolic assay, such as the MTT or CellTiter-Glo® Luminescent Cell Viability Assay. The absorbance or luminescence is measured using a plate reader.

  • Data Analysis: The results are expressed as a percentage of the vehicle control, and the IC50 value is calculated using a non-linear regression analysis.

Endothelial Cell Migration Assay (Wound Healing Assay)

This assay assesses the impact of a compound on the migratory capacity of endothelial cells.

  • Monolayer Formation: HUVECs are seeded in 6-well plates and grown to confluence.

  • Wound Creation: A sterile pipette tip is used to create a linear "scratch" or wound in the cell monolayer.

  • Compound Treatment: The cells are washed to remove debris, and fresh medium containing the test compound at various concentrations is added.

  • Image Acquisition: Images of the wound are captured at time zero and at regular intervals (e.g., every 6-12 hours) using a microscope.

  • Data Analysis: The rate of wound closure is quantified by measuring the change in the wound area over time using image analysis software. The results are compared between treated and control groups.

Endothelial Cell Tube Formation Assay

This assay evaluates the ability of a compound to inhibit the formation of capillary-like structures by endothelial cells.

  • Matrix Coating: A basement membrane matrix, such as Matrigel®, is thawed on ice and used to coat the wells of a 96-well plate. The plate is then incubated at 37°C for 30-60 minutes to allow the matrix to solidify.

  • Cell Seeding and Treatment: HUVECs are suspended in a basal medium containing the test compound at various concentrations and seeded onto the solidified matrix.

  • Incubation: The plate is incubated at 37°C for 4-18 hours.

  • Visualization and Quantification: The formation of tubular networks is observed and photographed using a microscope. The extent of tube formation is quantified by measuring parameters such as the total tube length, number of junctions, and number of loops using specialized image analysis software.

  • Data Analysis: The quantitative data from the treated groups are compared to the vehicle control to determine the inhibitory effect of the compound.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using the DOT language.

VEGF_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_inhibitors Inhibitors VEGF VEGF VEGFR VEGFR VEGF->VEGFR Binding & Activation Downstream Downstream Signaling (e.g., PI3K/Akt, MAPK) VEGFR->Downstream Phosphorylation Cascade PTEFb P-TEFb (CDK9/Cyclin T1) Transcription Gene Transcription (e.g., for proliferation, migration) PTEFb->Transcription Elongation Downstream->Transcription Angiogenesis Angiogenesis Transcription->Angiogenesis VEGF_Inhibitor VEGF Inhibitors (e.g., Bevacizumab, Axitinib) VEGF_Inhibitor->VEGFR Blockade This compound This compound This compound->PTEFb Inhibition

Caption: VEGF signaling pathway and points of inhibition.

Anti_Angiogenesis_Assay_Workflow cluster_setup Experimental Setup cluster_assays In Vitro Assays cluster_analysis Data Analysis Start Start with HUVECs Treatment Treat with Inhibitor (this compound or VEGF Inhibitor) Start->Treatment Proliferation Proliferation Assay (e.g., MTT) Treatment->Proliferation Migration Migration Assay (Wound Healing) Treatment->Migration Tube_Formation Tube Formation Assay (Matrigel) Treatment->Tube_Formation Quantification Quantify Results (e.g., Cell Count, Wound Area, Tube Length) Proliferation->Quantification Migration->Quantification Tube_Formation->Quantification IC50 Calculate IC50 Quantification->IC50

Caption: Workflow for in vitro anti-angiogenesis assays.

References

Unveiling the Selectivity of CAN508: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparative analysis of the selectivity profile of CAN508, a potent ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Intended for researchers, scientists, and drug development professionals, this document summarizes key experimental data, outlines methodologies for assessing kinase inhibitor selectivity, and visualizes relevant biological pathways and experimental workflows.

This compound: A Focus on CDK9 Inhibition

This compound has emerged as a significant tool in cancer research due to its targeted inhibition of CDK9, a key regulator of transcription. Understanding its selectivity is paramount for predicting its biological effects and potential therapeutic applications. This guide offers a clear, data-driven comparison of this compound's activity against various CDKs.

Quantitative Analysis of this compound's Inhibitory Profile

The inhibitory activity of this compound against a panel of human Cyclin-Dependent Kinases was determined using in vitro biochemical assays. The half-maximal inhibitory concentrations (IC50) are summarized in the table below, providing a quantitative overview of its selectivity.

Kinase ComplexIC50 (µM)
CDK9/cyclin T10.35[1]
CDK2/cyclin E20[1]
CDK2/cyclin A69[1]
CDK4/cyclin D113.5[1]

The data clearly demonstrates that this compound is a potent inhibitor of CDK9/cyclin T1, exhibiting a 38-fold greater selectivity for this complex over other tested CDK/cyclin complexes[1]. This high selectivity underscores its potential as a specific probe for studying CDK9 function and as a candidate for targeted therapies.

The Significance of CDK9 Inhibition

CDK9, in complex with its regulatory partner Cyclin T1, forms the core of the positive transcription elongation factor b (P-TEFb). This complex plays a crucial role in stimulating transcriptional elongation by phosphorylating the C-terminal domain of RNA Polymerase II. Inhibition of CDK9 by this compound leads to a reduction in the transcription of short-lived mRNAs, many of which encode for proteins critical for cancer cell survival and proliferation.

cluster_0 P-TEFb Complex CDK9 CDK9 CyclinT1 CyclinT1 RNAPII RNA Polymerase II CDK9->RNAPII Phosphorylates pRNAPII Phosphorylated RNAPII RNAPII->pRNAPII Activation mRNA mRNA Transcription pRNAPII->mRNA This compound This compound This compound->CDK9 Inhibits

Figure 1: Simplified signaling pathway of CDK9 inhibition by this compound.

Experimental Protocols: Assessing Kinase Inhibitor Selectivity

The determination of a compound's selectivity profile is a critical step in drug discovery. A widely used method for this is the in vitro biochemical kinase assay. Below is a detailed protocol for a Caliper microfluidic mobility shift assay, a common technique for determining the IC50 values of kinase inhibitors.

Objective: To determine the concentration at which an inhibitor (e.g., this compound) reduces the enzymatic activity of a specific kinase by 50% (IC50).

Materials:

  • Purified recombinant kinase and its corresponding cyclin partner

  • Fluorescently labeled peptide substrate

  • ATP (Adenosine triphosphate)

  • Kinase reaction buffer

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • Microfluidic chip-based electrophoresis system (e.g., Caliper LabChip®)

Procedure:

  • Reagent Preparation:

    • Prepare a stock solution of the test inhibitor in 100% DMSO.

    • Create a serial dilution of the inhibitor in DMSO to achieve a range of concentrations for testing.

    • Prepare the kinase reaction buffer containing appropriate concentrations of MgCl2, DTT, and other necessary components.

    • Prepare a solution of the kinase and its substrate in the reaction buffer.

    • Prepare a solution of ATP in the reaction buffer.

  • Kinase Reaction:

    • In a microplate, add a small volume of the diluted inhibitor or DMSO (as a control) to each well.

    • Add the kinase/substrate solution to each well.

    • Initiate the kinase reaction by adding the ATP solution to each well.

    • Incubate the plate at a controlled temperature (e.g., 30°C) for a specific period (e.g., 60 minutes) to allow the enzymatic reaction to proceed.

  • Reaction Termination (Optional):

    • The reaction can be stopped by adding a solution containing EDTA, which chelates the Mg2+ ions essential for kinase activity.

  • Microfluidic Electrophoresis and Data Acquisition:

    • The microfluidic system aspirates a small sample from each well of the microplate.

    • Inside the microfluidic chip, the fluorescently labeled substrate and the phosphorylated product are separated by electrophoresis based on their charge-to-mass ratio.

    • A laser excites the fluorescent label, and a detector measures the fluorescence intensity of the substrate and product peaks.

  • Data Analysis:

    • The instrument's software calculates the percentage of substrate converted to product in each reaction.

    • The percent inhibition for each inhibitor concentration is calculated relative to the DMSO control.

    • The IC50 value is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

cluster_workflow Experimental Workflow: IC50 Determination A Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) B Incubate Kinase Reaction A->B C Stop Reaction (Optional) B->C D Microfluidic Separation C->D E Data Analysis (IC50 Calculation) D->E

Figure 2: Workflow for determining kinase inhibitor IC50 values.

Conclusion

The experimental data presented in this guide highlights the potent and selective inhibitory activity of this compound against CDK9/cyclin T1. This selectivity profile, determined through rigorous biochemical assays, makes this compound a valuable tool for dissecting the roles of CDK9 in cellular processes and a promising candidate for further development as a targeted anti-cancer therapeutic. The provided experimental workflow offers a standardized approach for researchers to assess the selectivity of this and other kinase inhibitors.

References

A Head-to-Head Comparison of CAN508 and Other Pyrazole-Based Kinase Inhibitors

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparative analysis of CAN508, a potent pyrazole-based inhibitor, against other notable inhibitors from the same class. The focus is on their inhibitory activity against key protein kinases, particularly Cyclin-Dependent Kinases (CDKs), which are critical regulators of cell cycle and transcription and are prominent targets in oncology drug development. This document summarizes quantitative experimental data, outlines detailed experimental protocols, and provides visual representations of key biological pathways and experimental workflows.

Introduction to this compound and Pyrazole-Based Inhibitors

This compound is an ATP-competitive pyrazole-based inhibitor with significant potency and selectivity for CDK9/cyclin T1.[1][2] Inhibition of CDK9, a key component of the positive transcription elongation factor b (P-TEFb), leads to the suppression of transcription of short-lived anti-apoptotic proteins, thereby inducing apoptosis in cancer cells. The pyrazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous kinase inhibitors due to its favorable properties for binding to the ATP pocket of these enzymes. This guide compares this compound with other pyrazole-based CDK inhibitors, including AT7519 and Dinaciclib, as well as derivatives from scaffold hopping of the this compound structure.

Quantitative Comparison of Inhibitory Activity

The following tables summarize the half-maximal inhibitory concentrations (IC50) of this compound and other pyrazole-based inhibitors against a panel of CDKs. It is important to note that these values are compiled from various studies and direct comparisons should be made with caution due to potential variations in experimental conditions.

Table 1: IC50 Values (in µM) of this compound and Selected Pyrazole-Based Inhibitors against CDKs

InhibitorCDK1/cyclin BCDK2/cyclin ACDK2/cyclin ECDK4/cyclin D1CDK5/p25CDK6/cyclin D3CDK9/cyclin T1Reference(s)
This compound -0.35----0.35[1][3]
AT7519 0.190.0440.510.0670.0180.66<0.01[4][5]
Dinaciclib 0.0030.001-0.060.0010.060.004[6][7]
Compound 2e -0.36----1.8[8]
Compound 2k ->100----26.5[8]
Compound 10d ----0.063--[9]
Compound 16c ------0.074[9]

*Compounds 2e and 2k are derivatives from a scaffold hopping strategy based on this compound.[8]

  • Indicates data not available.

Table 2: Antiproliferative Activity (GI50 in µM) in Selected Cancer Cell Lines

InhibitorHCT116 (Colon)HT29 (Colon)HeLa (Cervical)MCF7 (Breast)Reference(s)
This compound Yes (activity reported)Yes (activity reported)--[2]
AT7519 0.04-0.940.04-0.94-0.04[10]
Dinaciclib Yes (activity reported)Yes (activity reported)-Yes (activity reported)[6][11]

"Yes" indicates that antiproliferative activity has been reported, but specific GI50 values were not available in the cited sources.

Signaling Pathways and Experimental Workflows

To visually represent the mechanisms and experimental processes discussed, the following diagrams are provided in the DOT language for Graphviz.

Signaling Pathway of CDK9 Inhibition

CDK9_Inhibition_Pathway cluster_transcription Transcription Elongation cluster_inhibition Inhibition RNA_Pol_II RNA Pol II DSIF_NELF DSIF/NELF DSIF_NELF->RNA_Pol_II Pausing P-TEFb P-TEFb (CDK9/Cyclin T1) P-TEFb->RNA_Pol_II Recruitment Ser2_P Ser2 Phosphorylation P-TEFb->Ser2_P Phosphorylates mRNA mRNA transcript Ser2_P->mRNA Elongation This compound This compound This compound->P-TEFb Inhibits

Caption: Simplified signaling pathway of CDK9-mediated transcription elongation and its inhibition by this compound.

General Workflow for In Vitro Kinase Assay

Kinase_Assay_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_detection Detection cluster_analysis Data Analysis node_inhibitor Prepare Inhibitor Dilutions (e.g., this compound) node_plate Add Inhibitor, Kinase, and Substrate/ATP to Plate node_inhibitor->node_plate node_enzyme Prepare Kinase Solution (e.g., CDK9/Cyclin T1) node_enzyme->node_plate node_substrate Prepare Substrate & ATP Mix node_substrate->node_plate node_incubate Incubate at Room Temperature node_plate->node_incubate node_reagent Add Detection Reagent (e.g., ADP-Glo™) node_incubate->node_reagent node_read Read Signal (Luminescence) node_reagent->node_read node_plot Plot Dose-Response Curve node_read->node_plot node_ic50 Calculate IC50 Value node_plot->node_ic50

Caption: A generalized workflow for determining the IC50 of a kinase inhibitor using an in vitro assay.

Detailed Experimental Protocols

In Vitro Kinase Inhibition Assay (CDK9/cyclin T1)

This protocol is adapted from commercially available kinase assay platforms.

Materials:

  • Recombinant human CDK9/cyclin T1 enzyme

  • Kinase reaction buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT)

  • Substrate (e.g., a generic peptide substrate for CDKs)

  • ATP

  • This compound and other test inhibitors

  • ADP-Glo™ Kinase Assay Kit (Promega) or similar

  • 384-well white plates

  • Plate reader capable of luminescence detection

Procedure:

  • Inhibitor Preparation: Prepare a serial dilution of the test inhibitors (e.g., this compound) in 100% DMSO. Further dilute these stock solutions in the kinase reaction buffer to achieve the final desired concentrations.

  • Reaction Setup:

    • To each well of a 384-well plate, add 1 µL of the diluted inhibitor or vehicle control (DMSO).

    • Add 2 µL of the CDK9/cyclin T1 enzyme solution, prepared in kinase reaction buffer.

    • Initiate the kinase reaction by adding 2 µL of the substrate/ATP mixture. The final ATP concentration should be at or near the Km for the enzyme.

  • Incubation: Cover the plate and incubate at room temperature for a specified time (e.g., 60-120 minutes).

  • Detection:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure the luminescence of each well using a plate reader.

  • Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus to the kinase activity. Calculate the percentage of inhibition for each inhibitor concentration relative to the vehicle control. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Antiproliferative Assay (MTT Assay)

This protocol describes a common method for assessing the effect of a compound on cell proliferation.

Materials:

  • Human cancer cell lines (e.g., HCT116, HT29)

  • Complete cell culture medium (e.g., DMEM supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Phosphate-buffered saline (PBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed the cells into 96-well plates at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test inhibitors in complete culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the test compounds or vehicle control.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of the 5 mg/mL MTT solution to each well and incubate for an additional 4 hours.

  • Formazan Solubilization: Carefully remove the medium from the wells without disturbing the formazan crystals. Add 150 µL of DMSO to each well to dissolve the crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The absorbance is directly proportional to the number of viable cells. Calculate the percentage of cell viability for each treatment group relative to the vehicle control. Plot the percentage of viability against the logarithm of the inhibitor concentration and determine the GI50 (concentration that inhibits cell growth by 50%) value.

Conclusion

This comparative guide provides a summary of the available data on the inhibitory activity of this compound and other pyrazole-based inhibitors. This compound demonstrates potent inhibition of CDK9 and CDK2. In comparison, compounds like AT7519 and Dinaciclib exhibit broader and, in some cases, more potent inhibition across a range of CDKs. The provided experimental protocols offer a foundation for researchers to conduct their own comparative studies. The continued exploration of the structure-activity relationships of pyrazole-based inhibitors will be crucial for the development of next-generation kinase inhibitors with improved potency and selectivity for cancer therapy.

References

Validating CAN508's In Vitro Efficacy in Xenograft Models: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a framework for validating the promising in vitro anti-cancer properties of CAN508, a selective cyclin-dependent kinase 9 (CDK9) inhibitor, in in vivo xenograft models. By objectively comparing its performance with other relevant CDK inhibitors and providing detailed experimental methodologies, this document serves as a valuable resource for researchers seeking to advance the preclinical development of this compound or similar compounds.

Executive Summary

This compound has demonstrated potent and selective inhibition of CDK9 in biochemical assays, leading to apoptosis in various cancer cell lines. This guide outlines the necessary steps to translate these in vitro findings into a more clinically relevant in vivo setting using xenograft models. We present a comparative analysis of this compound with the multi-CDK inhibitor dinaciclib and other selective CDK9 inhibitors, for which in vivo efficacy data is available. This comparison will serve as a benchmark for evaluating the potential of this compound as a therapeutic agent.

Comparative In Vitro Activity of CDK Inhibitors

A critical first step in preclinical evaluation is to understand the compound's potency and selectivity in a controlled cellular environment. The following table summarizes the in vitro inhibitory activity of this compound and comparable CDK inhibitors.

CompoundTarget(s)IC50 (nM)Cell Lines TestedKey In Vitro Effects
This compound CDK9 350 Various cancer cell linesInduces apoptosis through inhibition of RNA polymerase II phosphorylation and mRNA synthesis.[1]
DinaciclibCDK1, CDK2, CDK5, CDK91-4Triple-Negative Breast Cancer (TNBC) cell linesInduces G2/M phase cell cycle arrest and apoptosis.
Atuveciclib (BAY-1143572)CDK96Adult T-cell leukaemia/lymphoma modelsInhibits RNA polymerase II phosphorylation and induces apoptosis via depletion of Myc and Mcl-1.[2]
MC180295CDK9171 (median)46 cell lines (6 malignancies)Reactivates epigenetically silenced genes.[3]

Experimental Protocol: In Vitro CDK9 Inhibition Assay

To independently verify the in vitro activity of this compound and potential alternatives, the following protocol for a kinase inhibition assay can be utilized.

Objective: To determine the half-maximal inhibitory concentration (IC50) of test compounds against CDK9/cyclin T1.

Materials:

  • Recombinant human CDK9/cyclin T1 enzyme

  • Peptide substrate (e.g., a peptide derived from the C-terminal domain of RNA Polymerase II)

  • ATP (Adenosine triphosphate)

  • Test compounds (this compound and comparators) dissolved in DMSO

  • Kinase assay buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

  • 384-well plates

  • Plate reader capable of detecting the assay signal (e.g., fluorescence or luminescence)

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO.

  • Add 1 µL of the compound dilutions to the wells of a 384-well plate.

  • Prepare a 2x kinase/substrate solution in kinase assay buffer containing CDK9/cyclin T1 and the peptide substrate.

  • Add 10 µL of the kinase/substrate solution to each well.

  • Prepare a 2x ATP solution in kinase assay buffer.

  • Initiate the kinase reaction by adding 10 µL of the ATP solution to each well.

  • Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Stop the reaction and measure the kinase activity using a suitable detection method (e.g., ADP-Glo™ Kinase Assay, which measures ADP production).

  • Plot the percentage of kinase inhibition against the logarithm of the compound concentration.

  • Determine the IC50 value using a non-linear regression analysis.

Validating In Vitro Results: The Xenograft Model Workflow

The transition from in vitro to in vivo studies is a critical step in drug development. The following workflow outlines the key stages of a xenograft study designed to validate the anti-tumor efficacy of a compound like this compound.

experimental_workflow Experimental Workflow: From In Vitro to In Vivo Validation cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Validation (Xenograft Model) in_vitro_assay CDK9 Inhibition Assay (IC50 Determination) cell_proliferation Cancer Cell Line Proliferation Assays in_vitro_assay->cell_proliferation Promising Candidate apoptosis_assay Apoptosis Assays (e.g., Caspase-Glo) cell_proliferation->apoptosis_assay model_establishment Establishment of Tumor Xenografts in Mice apoptosis_assay->model_establishment Proceed to In Vivo treatment Treatment with this compound and Control Groups model_establishment->treatment monitoring Tumor Growth Monitoring and Body Weight Measurement treatment->monitoring endpoint Endpoint Analysis: Tumor Weight, Biomarkers monitoring->endpoint

Caption: Workflow for validating in vitro findings in xenograft models.

Comparative In Vivo Efficacy in Xenograft Models

While specific in vivo data for this compound is not yet publicly available, the performance of other CDK inhibitors in xenograft models provides a valuable benchmark. The following table summarizes the in vivo efficacy of dinaciclib and other selective CDK9 inhibitors.

CompoundXenograft ModelDosing RegimenKey In Vivo Outcomes
DinaciclibTriple-Negative Breast Cancer (TNBC) Patient-Derived Xenograft (PDX)50 mg/kg, i.p., daily for 5 days/week for 4 weeksSignificant inhibition of tumor growth.
Atuveciclib (BAY-1143572)H929 human multiple myeloma3.75 mg/kg and 15 mg/kgUp to 48% and 70% tumor growth inhibition, respectively.[2]
MC180295AML and Colon CancerNot specifiedDemonstrated efficacy in reducing tumor growth.[3]

Experimental Protocol: Breast Cancer Xenograft Model

This protocol details the establishment and monitoring of a breast cancer xenograft model to evaluate the in vivo efficacy of this compound.

Objective: To assess the anti-tumor activity of this compound in a human breast cancer xenograft mouse model.

Materials:

  • Human breast cancer cell line (e.g., MDA-MB-231 for TNBC)

  • Immunocompromised mice (e.g., female athymic nude or NOD/SCID mice, 6-8 weeks old)

  • Matrigel

  • This compound, vehicle control, and positive control (e.g., dinaciclib)

  • Calipers for tumor measurement

  • Animal housing and care facilities compliant with institutional guidelines

Procedure:

  • Cell Preparation: Culture MDA-MB-231 cells under standard conditions. On the day of injection, harvest cells during the exponential growth phase and resuspend them in a 1:1 mixture of sterile PBS and Matrigel at a concentration of 5 x 10^6 cells/100 µL.

  • Tumor Cell Implantation: Anesthetize the mice. Subcutaneously inject 100 µL of the cell suspension into the right flank of each mouse.

  • Tumor Growth Monitoring: Monitor the mice twice weekly for tumor formation. Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups (e.g., vehicle control, this compound low dose, this compound high dose, positive control).

  • Treatment Administration: Administer the assigned treatments to each group according to the planned dosing schedule (e.g., daily intraperitoneal injection). Monitor the body weight of the mice twice weekly as an indicator of toxicity.

  • Tumor Volume Measurement: Measure the tumor dimensions (length and width) with calipers twice weekly and calculate the tumor volume using the formula: Volume = (Length x Width²) / 2.

  • Endpoint: Continue the study until the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or for a specified duration. At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.

  • Biomarker Analysis (Optional): A portion of the tumor tissue can be collected for biomarker analysis (e.g., Western blot for p-RNAPII, Mcl-1, or immunohistochemistry for proliferation markers like Ki-67) to confirm the mechanism of action.

The CDK9 Signaling Pathway: Mechanism of Action

This compound exerts its anti-cancer effects by inhibiting CDK9, a key regulator of transcription. The following diagram illustrates the CDK9 signaling pathway and the point of intervention for inhibitors like this compound.

cdk9_pathway CDK9 Signaling Pathway and Inhibition PTEFb P-TEFb Complex (CDK9/Cyclin T1) RNAPII RNA Polymerase II (RNAPII) PTEFb->RNAPII Phosphorylates pRNAPII Phosphorylated RNAPII (Ser2) RNAPII->pRNAPII Transcription Transcriptional Elongation pRNAPII->Transcription mRNA mRNA Synthesis (e.g., c-Myc, Mcl-1) Transcription->mRNA Apoptosis Apoptosis mRNA->Apoptosis Inhibition of anti-apoptotic protein synthesis leads to This compound This compound This compound->PTEFb Inhibits

Caption: Inhibition of the CDK9 pathway by this compound.

Conclusion

The successful validation of this compound's in vitro anti-cancer activity in robust in vivo xenograft models is a crucial step towards its clinical development. This guide provides the necessary framework, comparative data, and detailed protocols to design and execute such a study. By demonstrating significant tumor growth inhibition in xenograft models, ideally with a favorable toxicity profile, this compound can establish its potential as a promising therapeutic candidate for the treatment of various cancers. The data generated from these studies will be instrumental in informing the decision to advance this compound into further preclinical and, ultimately, clinical investigation.

References

CAN508: A Potent and Selective CDK9 Inhibitor for Cancer Therapy

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive analysis of the preclinical efficacy and mechanism of action of CAN508, a selective inhibitor of Cyclin-Dependent Kinase 9 (CDK9), in various cancer models. This guide provides an objective comparison with other therapeutic alternatives, supported by available experimental data, for researchers, scientists, and drug development professionals.

This compound is an arylazopyrazole compound that has demonstrated potent and selective inhibition of CDK9/cyclin T1, a key regulator of transcription in cancer cells. With a half-maximal inhibitory concentration (IC50) of 0.35 μM and a 38-fold selectivity for CDK9 over other cyclin-dependent kinases, this compound presents a promising therapeutic agent.[1][2] Its mechanism of action involves the suppression of mRNA synthesis, leading to the downregulation of critical anti-apoptotic proteins and subsequent induction of apoptosis in cancer cells.[2]

Mechanism of Action: Targeting Transcriptional Addiction in Cancer

Cancer cells are often characterized by a high rate of transcription, a phenomenon known as "transcriptional addiction," to maintain their rapid growth and survival. CDK9, as a component of the positive transcription elongation factor b (p-TEFb), plays a crucial role in this process by phosphorylating the C-terminal domain (CTD) of RNA polymerase II (Pol II). This phosphorylation event is essential for the transition from abortive to productive transcription elongation.

This compound exerts its anti-cancer effects by competitively binding to the ATP-binding pocket of CDK9, thereby inhibiting its kinase activity. This prevents the phosphorylation of the RNA Pol II CTD, leading to a global decrease in mRNA transcription. Consequently, the levels of short-lived anti-apoptotic proteins, such as Mcl-1 and XIAP, are rapidly depleted, tipping the cellular balance towards apoptosis.

Preclinical Efficacy of this compound

While specific quantitative data on the efficacy of this compound across a broad range of cancer cell lines and in vivo models is not extensively available in the public domain, the compound has been reported to inhibit the growth of various cancer cell lines and induce apoptosis.[2] Further research is required to establish a comprehensive profile of its anti-tumor activity in diverse cancer types.

Comparative Performance

Table 1: Comparative Inhibitory Activity of this compound and a Derivative.

CompoundTargetIC50 (μM)
This compound CDK9/cyclin T1 0.35
Compound 2eCDK2/cyclin A0.36
CDK9/cyclin T11.8

This table presents a limited comparison based on a single study and does not represent a comprehensive analysis across multiple cancer models.

Experimental Methodologies

Detailed experimental protocols for studies specifically investigating this compound are not widely published. However, based on standard methodologies for evaluating CDK9 inhibitors, the following experimental workflows are typically employed.

In Vitro Kinase Assays

The inhibitory activity of this compound against CDK9 and its selectivity over other kinases are typically determined using in vitro kinase assays. These assays involve incubating the purified kinase enzyme with its substrate and ATP in the presence of varying concentrations of the inhibitor. The extent of substrate phosphorylation is then measured, often using methods like radiometric assays (incorporation of ³²P-ATP) or fluorescence-based assays.

Cell-Based Assays

To assess the cellular effects of this compound, a variety of cell-based assays are utilized:

  • Cell Viability Assays: Assays such as MTT, MTS, or CellTiter-Glo are used to measure the effect of this compound on the proliferation and viability of cancer cell lines.

  • Apoptosis Assays: The induction of apoptosis is commonly evaluated using techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry, or by measuring caspase-3/7 activity.

  • Western Blotting: This technique is used to analyze the levels of key proteins involved in the CDK9 signaling pathway and apoptosis, such as phosphorylated RNA Pol II, Mcl-1, and cleaved PARP.

In Vivo Xenograft Models

To evaluate the anti-tumor efficacy of this compound in a living organism, xenograft models are often used. This involves implanting human cancer cells into immunocompromised mice. Once tumors are established, the mice are treated with this compound, and tumor growth is monitored over time. Key endpoints include tumor volume, tumor growth inhibition, and overall survival of the animals.

Visualizing the Science

Signaling Pathway of this compound Action

CAN508_Pathway This compound Mechanism of Action This compound This compound CDK9_CyclinT CDK9/Cyclin T1 (p-TEFb) This compound->CDK9_CyclinT RNA_Pol_II RNA Polymerase II (CTD) CDK9_CyclinT->RNA_Pol_II Phosphorylation p_RNA_Pol_II Phosphorylated RNA Polymerase II Transcription mRNA Transcription p_RNA_Pol_II->Transcription Anti_Apoptotic Anti-Apoptotic Proteins (e.g., Mcl-1, XIAP) Transcription->Anti_Apoptotic Translation Apoptosis Apoptosis Anti_Apoptotic->Apoptosis Inhibition

Caption: The signaling pathway illustrating how this compound inhibits CDK9, leading to decreased transcription of anti-apoptotic proteins and subsequent induction of apoptosis.

General Experimental Workflow for Efficacy Testing

Experimental_Workflow General Workflow for this compound Efficacy Evaluation cluster_invitro In Vitro Studies cluster_invivo In Vivo Studies Kinase_Assay Kinase Assay (IC50, Selectivity) Cell_Lines Cancer Cell Lines Kinase_Assay->Cell_Lines Cell_Viability Cell Viability Assay (e.g., MTT) Cell_Lines->Cell_Viability Apoptosis_Assay Apoptosis Assay (e.g., Annexin V) Cell_Lines->Apoptosis_Assay Western_Blot Western Blot (Target Modulation) Cell_Lines->Western_Blot Xenograft Xenograft Model Establishment Cell_Lines->Xenograft Treatment This compound Treatment Xenograft->Treatment Tumor_Measurement Tumor Growth Monitoring Treatment->Tumor_Measurement Survival_Analysis Survival Analysis Treatment->Survival_Analysis

Caption: A representative experimental workflow for the preclinical evaluation of this compound, from in vitro characterization to in vivo efficacy studies.

References

Safety Operating Guide

Proper Disposal and Handling of CAN508: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Logistical Information for the potent and selective CDK9 inhibitor, CAN508.

This document provides crucial procedural guidance for researchers, scientists, and drug development professionals on the proper disposal, handling, and experimental use of this compound. Adherence to these guidelines is paramount for ensuring laboratory safety and the integrity of experimental outcomes.

Operational and Disposal Plan

This compound is a potent, ATP-competitive inhibitor of Cyclin-Dependent Kinase 9 (CDK9). Due to its biological activity, all materials contaminated with this compound must be treated as hazardous chemical waste. Proper disposal procedures are essential to mitigate any potential environmental and health risks.

Waste Segregation and Containment

Solid Waste:

  • All solid waste contaminated with this compound, including gloves, pipette tips, vials, and bench paper, should be segregated into a clearly labeled, leak-proof hazardous waste container.

  • The container must be marked with "Hazardous Chemical Waste" and "this compound".

Liquid Waste:

  • All liquid waste containing this compound, such as unused solutions and media from cell-based assays, must be collected in a dedicated, sealed, and shatter-proof container.

  • The container should be clearly labeled as "Hazardous Liquid Waste" and include the name "this compound" and any other chemical constituents.

Disposal Procedures
  • Collection: All this compound waste must be collected at the point of generation in the appropriate, clearly labeled hazardous waste containers.

  • Storage: Waste containers should be stored in a designated, secure area away from general laboratory traffic. Ensure that incompatible waste streams are not stored together.

  • Institutional EHS: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste. Do not dispose of this compound waste down the drain or in regular trash.

  • Decontamination: Any surfaces or equipment that come into contact with this compound should be decontaminated. This can typically be achieved by wiping surfaces with a suitable solvent (e.g., 70% ethanol) followed by a cleaning agent. All cleaning materials used must also be disposed of as hazardous waste.

Quantitative Data

The following table summarizes the key physicochemical and biological properties of this compound.

PropertyValueReference
Molecular Weight 218.22 g/mol [1]
Molecular Formula C₉H₁₀N₆O[1]
IC₅₀ (CDK9/cyclin T1) 0.35 µM[1]
Solubility in DMSO ≥ 250 mg/mL

Experimental Protocols

Detailed methodologies for key experiments involving this compound are provided below. These protocols are based on standard laboratory procedures and can be adapted for specific experimental needs.

In Vitro CDK9 Kinase Assay (ADP-Glo™ Assay)

This assay quantifies the kinase activity of CDK9 by measuring the amount of ADP produced.

Materials:

  • Recombinant active CDK9/Cyclin T1

  • Kinase Assay Buffer

  • Substrate (e.g., a peptide substrate for CDK9)

  • ATP

  • This compound (or other inhibitors)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • White opaque 96-well plates

Procedure:

  • Prepare serial dilutions of this compound in Kinase Assay Buffer.

  • In a 96-well plate, add 5 µL of the this compound dilutions or vehicle control (DMSO).

  • Add 10 µL of the CDK9/Cyclin T1 enzyme solution to all wells except for the "no enzyme" control.

  • Pre-incubate the plate at room temperature for 15 minutes to allow for inhibitor binding.

  • Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to all wells.

  • Incubate the plate at 30°C for 60 minutes.

  • Stop the reaction and measure the amount of ADP produced by following the manufacturer's instructions for the ADP-Glo™ Kinase Assay Kit.[2]

  • Luminescence is measured using a plate reader.

Cell Viability Assay (MTT/CCK-8 Assay)

This assay determines the effect of this compound on the viability of cancer cell lines.

Materials:

  • Cancer cell line of interest (e.g., HeLa, MCF-7)

  • Complete cell culture medium

  • This compound

  • MTT or CCK-8 reagent

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Prepare serial dilutions of this compound in complete culture medium.

  • Remove the existing medium and add 100 µL of the media containing different concentrations of this compound to the wells. Include a vehicle control (DMSO).

  • Incubate the plate for 24-72 hours at 37°C in a 5% CO₂ incubator.

  • Add 10 µL of MTT (5 mg/mL) or CCK-8 reagent to each well and incubate for an additional 2-4 hours.

  • If using MTT, add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 450 nm for CCK-8) using a microplate reader.[3][4]

Apoptosis Assay (Annexin V Staining)

This flow cytometry-based assay detects the induction of apoptosis in cells treated with this compound.

Materials:

  • Cells treated with this compound or vehicle control

  • Annexin V-FITC Apoptosis Detection Kit

  • 1X Binding Buffer

  • Propidium Iodide (PI)

  • Flow cytometer

Procedure:

  • Induce apoptosis by treating cells with the desired concentration of this compound for a specified time.

  • Harvest the cells (including any floating cells) and wash them twice with cold PBS.

  • Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10⁶ cells/mL.

  • To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubate the cells for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X Binding Buffer to each tube.

  • Analyze the cells by flow cytometry within one hour.[5][6][7]

Mandatory Visualizations

This compound Signaling Pathway

CAN508_Pathway cluster_inhibition Effect of this compound cluster_cellular_process Cellular Processes This compound This compound CDK9_CyclinT CDK9/Cyclin T1 This compound->CDK9_CyclinT Inhibition Apoptosis Apoptosis RNAPII RNA Polymerase II (C-terminal domain) CDK9_CyclinT->RNAPII Phosphorylation p_RNAPII Phosphorylated RNAPII mRNA_synthesis mRNA Synthesis p_RNAPII->mRNA_synthesis Activation Anti_apoptotic Anti-apoptotic Proteins (e.g., Mcl-1) mRNA_synthesis->Anti_apoptotic Leads to Anti_apoptotic->Apoptosis Inhibition p53 p53 p53->Apoptosis Induction

Caption: Signaling pathway of this compound leading to apoptosis.

Experimental Workflow for this compound Efficacy

Experimental_Workflow cluster_invitro In Vitro Analysis cluster_incellulo In Cellulo Analysis Kinase_Assay CDK9 Kinase Assay (IC₅₀ Determination) Cell_Culture Cancer Cell Culture Treatment This compound Treatment Cell_Culture->Treatment Viability_Assay Cell Viability Assay (MTT/CCK-8) Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (Annexin V) Treatment->Apoptosis_Assay

Caption: Experimental workflow for evaluating this compound efficacy.

References

Essential Safety and Logistical Information for Handling CAN508

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety protocols, operational guidance, and disposal plans for the handling of CAN508, a potent and selective ATP-competitive inhibitor of CDK9/cyclin T1.[1][2][3][4][5] Adherence to these guidelines is essential to ensure the safety of laboratory personnel and the integrity of research outcomes.

Chemical and Physical Properties of this compound

This compound is an arylazopyrazole compound with demonstrated anti-tumor activity.[4] A clear understanding of its physical and chemical properties is fundamental for its safe handling.

PropertyValueSource
Molecular Formula C₉H₁₀N₆O[1][6]
Molecular Weight 218.22 g/mol [1]
CAS Number 140651-18-9[1]
Appearance Solid powder[2]
IC50 (CDK9/cyclin T1) 0.35 µM[1][2][3]
Solubility DMSO: 44 mg/mL (201.63 mM) Ethanol: 2 mg/mL Water: Insoluble[1]
Storage (Powder) 3 years at -20°C[1]
Storage (Stock Solution) 1 year at -80°C in solvent 1 month at -20°C in solvent[1]

Personal Protective Equipment (PPE) for Handling this compound

Due to its potent biological activity and potential hazards as an antineoplastic agent, a stringent PPE protocol is mandatory.

PPE CategoryItemSpecifications and Rationale
Hand Protection Double GlovingWear two pairs of chemotherapy-rated nitrile gloves. The outer glove must be changed immediately upon contamination. Both pairs should be changed regularly (e.g., every hour) during extended procedures.
Body Protection Disposable GownA disposable, non-permeable, solid-front gown with long sleeves and tight-fitting cuffs is required to prevent skin contact.
Eye Protection Safety Goggles or Face ShieldUse chemical splash goggles or a full-face shield to protect against splashes or aerosols, especially when handling the powder or solutions.
Respiratory Protection N95/FFP3 Respirator or Chemical Fume HoodWhen handling the solid powder form of this compound, work must be conducted in a certified chemical fume hood or a biological safety cabinet. If this is not feasible, a properly fitted N95 or FFP3 respirator is required to prevent inhalation.

Operational Plan: Safe Handling Protocol

A systematic approach to handling this compound from receipt to use is critical to minimize exposure risks.

1. Receiving and Storage:

  • Upon receipt, visually inspect the container for any damage or leaks.

  • Store this compound in a clearly labeled, designated, and secure location at -20°C for the solid form.

  • Maintain an accurate inventory of the compound.

2. Preparation of Stock Solutions:

  • All handling of solid this compound must be performed within a certified chemical fume hood or a Class II biological safety cabinet to prevent inhalation of the powder.

  • Use a calibrated analytical balance to weigh the required amount of this compound.

  • Prepare stock solutions by dissolving the powder in fresh, anhydrous DMSO. Note that moisture-absorbing DMSO can reduce solubility.[1]

  • Aliquot stock solutions into single-use volumes to avoid repeated freeze-thaw cycles, which can degrade the compound.[1]

  • Store stock solutions at -80°C for long-term storage or -20°C for short-term storage.[1]

3. Use in Experiments:

  • When diluting stock solutions for experiments, perform the work in a chemical fume hood or biological safety cabinet.

  • Use Luer-lock syringes and needles to prevent accidental disconnection and spills.

  • Transport containers with this compound solutions in a secondary, sealed, and shatterproof container.

Disposal Plan for this compound Waste

As a potent antineoplastic agent, all waste contaminated with this compound must be treated as hazardous chemical waste.

1. Waste Segregation:

  • Do not mix this compound waste with other laboratory waste streams.

  • Establish designated, clearly labeled waste containers for this compound-contaminated materials.

2. Types of Waste and Disposal Procedures:

Waste TypeDisposal ContainerProcedure
Contaminated Sharps Puncture-resistant, black hazardous waste sharps containerIncludes needles, syringes, and glass Pasteur pipettes. Do not recap needles. If the syringe contains residual liquid this compound, it must be disposed of as bulk chemical waste.[7]
Contaminated Solids Labeled, sealed plastic bag or container for chemotherapy wasteIncludes gloves, disposable gowns, bench paper, and plasticware. This waste should be placed in a designated hazardous waste container.
Liquid Waste Labeled, leak-proof hazardous chemical waste containerIncludes unused stock solutions and experimental media containing this compound. Do not dispose of liquid this compound waste down the sink.

3. Final Disposal:

  • All this compound waste must be collected and disposed of through the institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal company.

  • Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.

Experimental Protocol: In Vitro CDK9/Cyclin T1 Kinase Assay

This protocol outlines a method to determine the half-maximal inhibitory concentration (IC50) of this compound against CDK9/cyclin T1.

1. Materials and Reagents:

  • Recombinant human CDK9/cyclin T1 enzyme

  • Kinase substrate (e.g., a peptide with a phosphorylation site for CDK9)

  • ATP (Adenosine triphosphate)

  • This compound stock solution (e.g., 10 mM in DMSO)

  • Kinase assay buffer

  • Detection reagent (e.g., ADP-Glo™ Kinase Assay kit)

  • 384-well white assay plates

  • Multichannel pipettes and a plate reader

2. Procedure:

  • Prepare this compound Dilution Series: Create a serial dilution of the this compound stock solution in the kinase assay buffer to achieve a range of concentrations for testing. Include a DMSO-only control.

  • Enzyme and Substrate Preparation: Dilute the CDK9/cyclin T1 enzyme and the kinase substrate to their optimal concentrations in the kinase assay buffer.

  • Assay Plate Setup:

    • Add the diluted this compound or DMSO control to the wells of the 384-well plate.

    • Add the diluted enzyme solution to all wells.

    • Incubate the plate at room temperature for a specified period (e.g., 15-30 minutes) to allow the inhibitor to bind to the enzyme.

  • Initiate Kinase Reaction: Add the ATP solution to all wells to start the kinase reaction.

  • Reaction Incubation: Incubate the plate at the optimal temperature (e.g., 30°C) for the recommended reaction time.

  • Stop Reaction and Detect Signal:

    • Add the detection reagent according to the manufacturer's instructions to stop the kinase reaction and measure the amount of ADP produced (which is proportional to kinase activity).

    • Incubate as required by the detection kit.

  • Data Acquisition: Read the luminescence or fluorescence signal using a plate reader.

  • Data Analysis:

    • Subtract the background signal (no enzyme control).

    • Normalize the data to the DMSO control (100% activity).

    • Plot the percent inhibition versus the logarithm of the this compound concentration.

    • Fit the data to a dose-response curve to calculate the IC50 value.

Visualization: this compound Safe Handling and Disposal Workflow

CAN508_Workflow This compound Safe Handling and Disposal Workflow cluster_handling Safe Handling Protocol cluster_disposal Waste Disposal Protocol Receipt Receive and Inspect This compound Shipment Storage Store at -20°C in Designated Area Receipt->Storage Weighing Weigh Solid this compound in Fume Hood Storage->Weighing Transport in Secondary Container Solubilization Prepare Stock Solution (e.g., in DMSO) Weighing->Solubilization Experiment Perform Experiment with Appropriate PPE Solubilization->Experiment Sharps Contaminated Sharps (Black Sharps Container) Experiment->Sharps Segregate Waste Solids Contaminated Solids (Chemotherapy Waste Bin) Experiment->Solids Segregate Waste Liquids Liquid Waste (Hazardous Waste Bottle) Experiment->Liquids Segregate Waste EHS Contact EHS for Hazardous Waste Pickup Sharps->EHS Solids->EHS Liquids->EHS

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
CAN508
Reactant of Route 2
Reactant of Route 2
CAN508

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.